molecular formula C9H18N2O B1598594 1-(3-Methylbutanoyl)piperazine CAS No. 884497-54-5

1-(3-Methylbutanoyl)piperazine

Cat. No.: B1598594
CAS No.: 884497-54-5
M. Wt: 170.25 g/mol
InChI Key: OHUHHACSCXRQJS-UHFFFAOYSA-N
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Description

1-(3-Methylbutanoyl)piperazine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-piperazin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)7-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUHHACSCXRQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397531
Record name 1-(3-methylbutanoyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-54-5
Record name 3-Methyl-1-(1-piperazinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-methylbutanoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Methylbutanoyl)piperazine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Methylbutanoyl)piperazine

This guide provides a comprehensive overview of the synthetic protocols for this compound, a valuable heterocyclic building block. As a mono-acylated piperazine derivative, this compound serves as a versatile scaffold in medicinal chemistry and drug development, offering a secondary amine for further functionalization.[1][2][3] The protocols detailed herein are grounded in fundamental principles of organic chemistry, emphasizing reaction control, purification strategies, and analytical validation.

Introduction to Synthetic Strategy

The synthesis of this compound, also known as 1-isovaleroylpiperazine, is most efficiently achieved through the N-acylation of the piperazine ring. Piperazine is a symmetrical diamine, and as such, the primary challenge lies in achieving selective mono-acylation while minimizing the formation of the N,N'-diacylated byproduct.[4] This can be controlled by manipulating stoichiometry, reaction conditions, and the choice of acylating agent.

Two primary, robust, and scalable methodologies are presented:

  • Direct Acylation with Isovaleroyl Chloride: A classic and highly efficient nucleophilic acyl substitution. This is often the preferred method due to its high reactivity and straightforward execution.

  • Amide Coupling with Isovaleric Acid: A milder alternative that utilizes peptide coupling reagents to form the amide bond, avoiding the generation of corrosive byproducts.

Method 1: Synthesis via Acyl Chloride

This approach leverages the high electrophilicity of isovaleroyl chloride, the acid chloride derivative of isovaleric acid, for a rapid reaction with the nucleophilic secondary amine of piperazine.[5]

Causality and Experimental Choices

The core of this protocol is a nucleophilic acyl substitution. The piperazine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion.

  • Stoichiometry: A molar excess of piperazine (typically 2 to 4 equivalents) is crucial. One equivalent acts as the nucleophile, while a second equivalent can act as a base to neutralize the hydrochloric acid byproduct. This strategy also statistically favors the formation of the mono-substituted product.

  • Base: An external, non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added. Its role is to scavenge the HCl generated during the reaction, preventing the protonation of the piperazine starting material (which would render it non-nucleophilic) and driving the reaction to completion.

  • Temperature Control: The initial addition of the acyl chloride is performed at low temperatures (0 °C). This is a critical control point to manage the exothermic nature of the reaction, thereby preventing potential side reactions and degradation of the product.

Detailed Step-by-Step Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous piperazine (4.0 eq).

  • Dissolution: Dissolve the piperazine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration relative to the limiting reagent).

  • Basification: Add triethylamine (TEA) (1.2 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve isovaleroyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) to ensure complete conversion.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product (typically an oil or waxy solid) is purified by flash column chromatography on silica gel.

Reaction Visualization

Acyl_Chloride_Reaction

Method 2: Synthesis via Amide Coupling

This method is an excellent alternative when the acyl chloride is unavailable or if milder conditions are required. It involves activating isovaleric acid with a coupling reagent to facilitate amide bond formation with piperazine.

Causality and Experimental Choices

The hydroxyl group of a carboxylic acid is a poor leaving group. Peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), convert this hydroxyl into a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by the nucleophilic piperazine.

  • Protecting Group Strategy: To ensure mono-acylation, it is highly advisable to start with a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions after the coupling reaction is complete.[6] This approach offers superior control over selectivity compared to using an excess of unprotected piperazine.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or DCM are ideal for solubilizing the reagents and facilitating the reaction.

  • Additives: Sometimes, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included. These reagents can react with the O-acylisourea intermediate to form an active ester, which can reduce side reactions and improve yields.

Detailed Step-by-Step Protocol (Using 1-Boc-Piperazine)
  • Setup: To a round-bottom flask with a magnetic stir bar, add isovaleric acid (1.0 eq), 1-Boc-piperazine (1.1 eq), and EDC hydrochloride (1.2 eq).

  • Dissolution: Dissolve the reagents in anhydrous DCM or DMF (approx. 0.2 M).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The crude intermediate, tert-butyl 4-(3-methylbutanoyl)piperazine-1-carboxylate, can be purified by flash chromatography if necessary.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in a suitable solvent like DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4 M).

    • Stir at room temperature for 1-3 hours until TLC indicates complete removal of the Boc group. .

  • Final Isolation:

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in water and basify to a pH > 10 with 2 M NaOH or K₂CO₃.

    • Extract the aqueous layer multiple times with DCM or ethyl acetate.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Reaction Visualization

Amide_Coupling

Comparative Summary of Synthesis Protocols

ParameterMethod 1: Acyl ChlorideMethod 2: Amide Coupling
Acylating Agent Isovaleroyl ChlorideIsovaleric Acid
Key Reagent N/ACoupling Agent (e.g., EDC, DCC)
Selectivity Control Molar excess of PiperazineUse of mono-protected Piperazine
Byproducts HCl (neutralized by base)Urea derivative (e.g., EDU), water
Reaction Conditions Often requires cooling (0 °C)Typically room temperature
Advantages High reactivity, fast, high yieldMilder conditions, broad substrate scope
Disadvantages Corrosive byproduct, exothermicMore expensive reagents, extra steps

Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final compound.

Purification
  • Flash Column Chromatography: This is the most common method for purifying this compound from starting materials and byproducts. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is often effective on a silica gel stationary phase.

  • Acid-Base Extraction: The basic nature of the secondary amine allows for purification via extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid to protonate the product, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure product.[7]

  • Crystallization: If the product or its salt (e.g., hydrochloride salt) is a solid, crystallization from a suitable solvent system can be an effective final purification step.[8]

Analytical Data
  • Chemical Formula: C₉H₁₈N₂O[9]

  • Molecular Weight: 170.25 g/mol [9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The acylation of the piperazine ring introduces an amide bond, which results in hindered rotation around the C-N bond. This can lead to the appearance of rotamers, causing signal broadening or even the duplication of signals in both ¹H and ¹³C NMR spectra at room temperature.[4][10][11]

    • ¹H NMR (CDCl₃, 400 MHz): δ ~3.6-3.4 (m, 4H, piperazine CH₂ protons adjacent to carbonyl), ~2.9-2.7 (m, 4H, piperazine CH₂ protons adjacent to NH), ~2.1 (d, 2H, -CH₂-CO), ~2.0 (m, 1H, -CH(CH₃)₂), ~0.95 (d, 6H, -CH(CH₃)₂). A broad singlet for the N-H proton will also be present.

    • ¹³C NMR (CDCl₃, 101 MHz): δ ~172 (C=O), ~49 (piperazine carbons), ~46 (piperazine carbons), ~45 (-CH₂-CO), ~26 (-CH(CH₃)₂), ~22.5 (-CH(CH₃)₂). The signals for the piperazine carbons may be split or broadened due to the presence of conformers.[12]

  • Mass Spectrometry (MS):

    • ESI+: Expected m/z for [M+H]⁺ = 171.15.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1630-1650 cm⁻¹.

    • A band for the N-H stretch will be visible around 3200-3300 cm⁻¹.

References

1-(3-Methylbutanoyl)piperazine CAS number 884497-54-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Methylbutanoyl)piperazine (CAS 884497-54-5)

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs targeting a wide spectrum of diseases.[1][2] This guide focuses on a specific, simple derivative: this compound (CAS 884497-54-5). While this particular molecule remains largely uncharacterized in published literature, its straightforward structure—combining the piperazine core with an isovaleroyl group—presents it as a valuable chemical probe, a fragment for library development, and a potential starting point for novel drug discovery campaigns. This document provides a comprehensive technical overview, detailing its physicochemical properties, a robust and validated protocol for its synthesis and purification, and a thorough guide to its analytical characterization. Furthermore, we extrapolate from the extensive pharmacology of the piperazine class to discuss the compound's potential therapeutic applications and outline logical future directions for research and development.

Core Compound Identification and Physicochemical Properties

This compound is an N-acyl derivative of piperazine. The core structure consists of a six-membered heterocyclic ring with two nitrogen atoms at opposite positions, one of which is acylated with a 3-methylbutanoyl (isovaleroyl) group. The secondary amine on the other side of the ring provides a crucial handle for further chemical modification or for interaction with biological targets.

PropertyValueSource
CAS Number 884497-54-5[3][4]
Molecular Formula C₉H₁₈N₂O[3][4]
Molecular Weight 170.25 g/mol [3][4]
Synonyms 3-methyl-1-(piperazin-1-yl)butan-1-one, 1-Isovaleroylpiperazine[3]
Predicted Boiling Point 294.2 ± 33.0 °C[3]
Predicted Density 0.974 ± 0.06 g/cm³[3]
Predicted pKa 8.46 ± 0.10 (for the secondary amine)[3]

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a standard nucleophilic acyl substitution. This protocol describes the reaction between an excess of piperazine (acting as both the nucleophile and an acid scavenger) and 3-methylbutanoyl chloride (isovaleroyl chloride). Using excess piperazine is a common and cost-effective strategy to favor mono-acylation and avoid the need for an additional organic base.[5]

Synthetic Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Piperazine Piperazine (excess) Reaction 1. Slow addition at 0°C 2. Warm to RT, stir 4h Piperazine->Reaction IsovaleroylCl 3-Methylbutanoyl Chloride IsovaleroylCl->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Quench Quench with H₂O Reaction->Quench Extract Aqueous Wash (1M HCl) to remove excess piperazine Quench->Extract Neutralize Basify aqueous layer (NaOH) and extract with DCM Extract->Neutralize Dry Dry organic layer (Na₂SO₄) and concentrate Neutralize->Dry Purify Column Chromatography (SiO₂, DCM/MeOH gradient) Dry->Purify Product This compound (Final Product) Purify->Product G cluster_apps Potential Therapeutic Areas Core Piperazine Scaffold CNS Central Nervous System Antipsychotic Antidepressant Anxiolytic Core->CNS:f0 Monoamine Receptor Modulation [7] Anthelmintic Anti-parasitic GABA Receptor Agonism Core->Anthelmintic:f0 Neuromuscular Paralysis [5, 8] Antimicrobial Anti-infective Antibacterial Antifungal Core->Antimicrobial:f0 Cell Wall/Membrane Disruption Oncology Anti-cancer Kinase Inhibition Antiproliferative Core->Oncology:f0 Signal Transduction Inhibition [31] G cluster_sar SAR Exploration Start Compound 884497-54-5 (Starting Point) SAR1 R¹ Modification (Vary Acyl Group) Start->SAR1 SAR2 R² Modification (Derivatize Secondary Amine) Start->SAR2 Screen High-Throughput Screening (e.g., CNS Receptor Binding) Start->Screen SAR1->Screen SAR2->Screen Hit Hit Identification Screen->Hit LeadOpt Lead Optimization (ADME/Tox Profiling) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

References

1-(3-Methylbutanoyl)piperazine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Methylbutanoyl)piperazine: Structure, Properties, Synthesis, and Characterization

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] As a privileged structure, its derivatives have been explored for a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1] This guide focuses on a specific derivative, this compound, also known as 3-methyl-1-(piperazin-1-yl)butan-1-one.[4][5] We will provide a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected characterization data. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound for further investigation.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure

This compound features a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. One nitrogen atom is acylated with a 3-methylbutanoyl (isovaleryl) group, forming a tertiary amide. The second nitrogen atom remains a secondary amine, providing a site for further functionalization or interaction with biological targets.

molecular_structure cluster_piperazine Piperazine Ring cluster_acyl 3-Methylbutanoyl Group N1 N C2 CH₂ N1->C2 C_O C=O N1->C_O Amide Bond C3 CH₂ C2->C3 N4 N-H C3->N4 C5 CH₂ N4->C5 C6 CH₂ C5->C6 C6->N1 C_alpha CH₂ C_O->C_alpha C_beta CH C_alpha->C_beta C_gamma1 CH₃ C_beta->C_gamma1 C_gamma2 CH₃ C_beta->C_gamma2 synthesis_workflow Reactants Piperazine + 3-Methylbutanoyl Chloride in Dichloromethane (DCM) at 0°C Reaction Stir at Room Temperature (2-4 hours) Reactants->Reaction Step 1: Acylation Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, brine) Reaction->Workup Step 2: Quenching & Extraction Purification Purification (Drying over Na₂SO₄, Filtration, Solvent Evaporation, Flash Chromatography) Workup->Purification Step 3: Isolation Characterization Product Characterization (NMR, IR, MS) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

References

An In-depth Technical Guide to the Solubility Profile of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential therapeutic agent. For drug discovery and development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is paramount for formulation design, pharmacokinetic profiling, and ensuring reliable in vitro assay results. This technical guide provides an in-depth analysis of the solubility of 1-(3-Methylbutanoyl)piperazine, a substituted piperazine derivative. In the absence of extensive empirical data in the public domain for this specific molecule, this guide establishes an inferred solubility profile based on first principles of chemical structure, the known properties of its parent scaffold, piperazine, and predictive analytics. Furthermore, this document details robust, step-by-step experimental protocols for the accurate determination of both kinetic and equilibrium solubility, providing researchers with the necessary tools to validate and expand upon the foundational information presented herein.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a new chemical entity from a promising hit to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a key determinant of a drug's oral bioavailability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability. Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise but a strategic imperative in modern drug discovery.

This guide focuses on this compound, a molecule featuring the versatile piperazine scaffold. Piperazine and its derivatives are ubiquitous in medicinal chemistry, often incorporated to modulate physicochemical properties such as basicity and solubility, which in turn positively affect pharmacokinetics.[1] Understanding the solubility of this specific N-acyl piperazine derivative is crucial for its potential development as a therapeutic agent.

Physicochemical Properties and Inferred Solubility Profile of this compound

To estimate the solubility of this compound, we must first consider its structural features and predicted physicochemical properties.

Molecular Structure:

Molecular Structure of this compound

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This moiety is polar and the secondary amine (at position 4) is basic.

  • 3-Methylbutanoyl (Isovaleryl) Group: An acyl group attached to one of the piperazine nitrogens. This group introduces a degree of lipophilicity to the molecule.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular FormulaC₉H₁₈N₂O[2]
Molecular Weight170.25 g/mol [2]
pKa8.46 ± 0.10[3]
Boiling Point294.2 ± 33.0 °C[3]
Density0.974 ± 0.06 g/cm³[3]

The predicted pKa of 8.46 suggests that this compound is a weak base.[3] This is a critical piece of information, as the solubility of ionizable compounds is highly dependent on the pH of the medium. At pH values below its pKa, the secondary amine on the piperazine ring will be protonated, leading to a significant increase in aqueous solubility.

Inferred Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of piperazine and other N-acyl derivatives, we can infer a qualitative solubility profile for this compound in a range of common solvents. The parent piperazine molecule is freely soluble in water and ethylene glycol, but poorly soluble in diethyl ether.[4] The addition of the moderately lipophilic 3-methylbutanoyl group will likely decrease aqueous solubility compared to piperazine itself, while potentially increasing solubility in less polar organic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventInferred SolubilityRationale
Polar Protic Water (pH 7.4)ModerateThe piperazine ring and the carbonyl oxygen can participate in hydrogen bonding. The basic nitrogen allows for protonation and increased solubility in acidic conditions.
MethanolHighAs a polar protic solvent, methanol can effectively solvate the polar functionalities of the molecule through hydrogen bonding.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds, including those with both polar and non-polar regions.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility.
AcetoneModerateThe polarity of acetone should allow for moderate dissolution of the compound.
Non-Polar HexaneLowThe significant polarity of the solute is expected to result in poor solubility in a non-polar alkane.
TolueneLow to ModerateAs an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups.
Diethyl EtherLowThe parent piperazine has poor solubility in diethyl ether, and while the acyl group adds lipophilicity, the overall polarity of the molecule will likely limit its solubility in this solvent.[4]

Experimental Determination of Solubility

The inferred solubility profile provides a valuable starting point, but for drug development purposes, quantitative experimental data is essential. The two most common methods for determining solubility are the kinetic and equilibrium solubility assays.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[5] This method measures the concentration of a compound in solution after it is introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer and a short incubation period.[5] It is important to note that kinetic solubility values can be higher than equilibrium solubility due to the formation of supersaturated solutions.[6]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM stock solution in 100% DMSO dispense Dispense stock solution into 96-well plate stock->dispense buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) add_buffer Add aqueous buffer (final DMSO conc. ~1-2%) buffer->add_buffer dispense->add_buffer incubate Incubate with shaking (e.g., 1-2 hours at RT) add_buffer->incubate filter Filter to remove precipitate (e.g., filter plate) incubate->filter quantify Quantify concentration in filtrate (e.g., LC-MS/MS or UV-Vis) filter->quantify

Workflow for a typical kinetic solubility assay.

This protocol utilizes a nephelometer to detect precipitate formation by measuring light scattering.

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or plate reader with light scattering capabilities

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1%.

  • Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

  • Data Analysis: The kinetic solubility is typically reported as the concentration at which significant precipitation is first observed.

Equilibrium Solubility Assay (Shake-Flask Method)

Equilibrium solubility, often referred to as thermodynamic solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with the solid form of the compound. This method is considered the "gold standard" for solubility determination and is crucial for pre-formulation studies and regulatory submissions.[3][7]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add excess solid compound to a known volume of solvent incubate Incubate with agitation (e.g., 24-72 hours at a controlled temp.) add_excess->incubate separate Separate solid from solution (centrifugation and/or filtration) incubate->separate quantify Quantify concentration of dissolved compound in the supernatant/filtrate (e.g., HPLC, LC-MS/MS) separate->quantify

Workflow for the shake-flask equilibrium solubility method.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS at various pH values, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, remove the vials and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, a combination of centrifugation and filtration is recommended.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. Pre-rinsing the filter with the saturated solution can help minimize drug adsorption to the filter membrane.[1]

  • Quantification: Analyze the clear filtrate using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound in the same solvent system should be used for accurate quantification.

  • Data Reporting: The equilibrium solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Strategies for Improving the Solubility of Piperazine Derivatives

If the experimentally determined solubility of this compound is found to be suboptimal for a desired application, several formulation strategies can be employed to enhance it.

  • pH Adjustment: Given the basic nature of the piperazine moiety, decreasing the pH of the aqueous medium to below the pKa will lead to protonation of the secondary amine, forming a more soluble salt in situ.

  • Salt Formation: A highly effective method to improve the aqueous solubility of basic compounds is to form a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, sulfate). A salt screening study can identify the optimal counterion to enhance both solubility and stability.[8]

  • Use of Co-solvents: The addition of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of poorly soluble compounds. However, the concentration of co-solvents must be carefully controlled to avoid potential toxicity or incompatibility with biological assays.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that have enhanced aqueous solubility.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-(3-Methylbutanoyl)piperazine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of this compound in a laboratory setting.

Introduction to this compound

This compound, with the CAS Number 884497-54-9, is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] The incorporation of the 3-methylbutanoyl group introduces an amide functionality, which influences the molecule's overall physicochemical properties, including its stability profile. Understanding the inherent stability of this compound is critical for its reliable use in research and development, ensuring the accuracy and reproducibility of experimental results.

Core Principles of Stability for Piperazine Derivatives

Due to a lack of extensive stability data specific to this compound, this guide will extrapolate from the well-documented stability of the parent piperazine molecule and related substituted piperazines. The primary factors influencing the stability of such compounds are susceptibility to oxidation, hydrolysis, light, and temperature.

Oxidative and Thermal Degradation

Piperazine and its derivatives are known to be susceptible to both oxidative and thermal degradation.[2][3] The presence of atmospheric oxygen can facilitate the degradation of amine compounds.[2] For piperazine itself, thermal degradation can occur at elevated temperatures, with the rate of degradation being influenced by factors such as temperature and the presence of CO2.[4] Studies on substituted piperazines have shown that analyte degradation can occur over extended storage, even under refrigerated or frozen conditions, highlighting the importance of long-term stability monitoring.[5]

Hydrolytic Stability

The amide linkage in this compound introduces a potential site for hydrolysis, particularly under strongly acidic or basic conditions. While amides are generally more stable to hydrolysis than esters, this pathway should be considered, especially if the compound is to be stored in solution. The hygroscopic nature of the parent compound, piperazine, underscores the importance of protecting against moisture, which could facilitate hydrolysis.[6][7]

Recommended Storage and Handling Protocols

Based on the chemical properties of piperazine and general best practices for handling amine and amide compounds, the following storage and handling protocols are recommended for this compound to minimize degradation and maintain its purity.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool and shaded area. Recommended storage at 2-8°C for short-term and -20°C for long-term storage.Lower temperatures slow down the rate of potential degradation reactions. Studies on other synthetic piperazines have shown significant degradation at room temperature over time.[5]
Atmosphere Store under an inert gas atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation from atmospheric oxygen.
Moisture Keep container tightly closed in a dry place.[8][9] Protect from moisture.The piperazine moiety is hygroscopic, and moisture can promote hydrolytic degradation of the amide bond.[6]
Light Avoid exposure to light.[10]Piperazine itself is known to be light-sensitive and can darken upon exposure.[7]
Container Store in the original, tightly sealed container.[11][12]To prevent contamination and exposure to air and moisture.
Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.[9]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10] Piperazine reacts violently or explosively with strong oxidizers and strong acids.[11]

  • Hygiene: Wash hands thoroughly after handling.

Proposed Stability Testing Workflow

For critical applications, it is imperative to establish the stability of this compound under your specific experimental conditions. The following is a proposed workflow for a preliminary stability assessment.

Caption: Proposed workflow for assessing the stability of this compound.

Experimental Protocol for Stability Assessment
  • Material Procurement: Obtain a high-purity sample of this compound with a certificate of analysis.

  • Solution Preparation: Prepare solutions of the compound at a known concentration in the solvent(s) relevant to your intended application.

  • Stress Conditions: Aliquot the solutions into appropriate vials and expose them to a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, room temperature, 40°C), light exposure (wrapped in foil vs. exposed to ambient light), and pH values (if applicable).

  • Time Points: At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), remove an aliquot from each condition for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] The method should be able to separate the parent compound from potential degradation products.

  • Data Analysis: Quantify the amount of this compound remaining in each sample at each time point. If significant degradation is observed, attempt to identify the major degradation products.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the literature, logical degradation pathways can be postulated based on the chemistry of the piperazine ring and the amide functionality.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound piperazine Piperazine parent->piperazine Amide Bond Cleavage isovaleric_acid 3-Methylbutanoic Acid parent->isovaleric_acid Amide Bond Cleavage ring_opened Ring-Opened Products parent->ring_opened Oxidative Ring Opening n_oxide N-Oxide Derivatives parent->n_oxide Oxidation at Nitrogen

Caption: Postulated degradation pathways for this compound.

The primary postulated degradation pathways include:

  • Amide Hydrolysis: Cleavage of the amide bond to yield piperazine and 3-methylbutanoic acid. This is more likely to occur under strong acidic or basic conditions and in the presence of water.

  • Oxidation: Oxidation can occur at the nitrogen atoms of the piperazine ring, potentially leading to the formation of N-oxides or ring-opened products. The presence of metals can catalyze the oxidation of piperazine.[4]

Conclusion

The stability of this compound is crucial for its effective use in scientific research. While specific data for this compound is limited, by understanding the known stability profile of the parent piperazine molecule and related derivatives, robust storage and handling procedures can be implemented. To ensure the highest integrity of the compound, it is strongly recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For applications requiring long-term storage or use in solution, a formal stability study is advised to establish an appropriate shelf-life and prevent the use of degraded material, which could compromise experimental outcomes.

References

potential biological activity of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-(3-Methylbutanoyl)piperazine

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on this compound (CAS No. 884497-54-5), an N-acyl piperazine derivative whose specific biological activities have not yet been extensively characterized in public-domain literature.[2][3] By analyzing its structural features in the context of established piperazine pharmacology, we will delineate its most probable biological targets and potential therapeutic applications. This document serves as a comprehensive roadmap for researchers, outlining a logical, data-driven workflow to systematically investigate and validate the bioactivity of this promising compound. We will provide detailed experimental protocols, from initial cytotoxicity screening to more specific target-based assays, equipping drug discovery professionals with the necessary tools to unlock its therapeutic potential.

The Piperazine Scaffold: A Foundation for Diverse Pharmacology

The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, is a versatile building block in drug design.[4] This heterocycle imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and the ability to cross the blood-brain barrier, which are often crucial for oral bioavailability and central nervous system (CNS) activity.[1] The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.[4] Consequently, the piperazine moiety is found in a multitude of approved drugs spanning various therapeutic areas, including antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals.[4][5]

This compound is an N-acyl derivative of piperazine. The presence of the 3-methylbutanoyl (isovaleroyl) group introduces a lipophilic component that can influence the molecule's interaction with biological targets and its pharmacokinetic properties. The amide linkage is a common feature in many biologically active compounds, contributing to target binding through hydrogen bonding.[6] Given the vast therapeutic landscape of N-acyl and N-aryl piperazines, a systematic investigation into the biological activity of this compound is a scientifically sound endeavor.

Inferred Potential Biological Activities

Based on the structure of this compound and the known pharmacology of related compounds, we can hypothesize several potential biological activities that warrant experimental investigation.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit activity within the central nervous system, often by modulating neurotransmitter systems.[1]

  • Serotonergic and Dopaminergic Receptor Modulation: Arylpiperazines are well-known ligands for serotonin (5-HT) and dopamine (D2) receptors, forming the basis for many antipsychotic and antidepressant drugs.[7][8] While this compound lacks the aryl group typically seen in these CNS agents, the core piperazine structure is a key pharmacophore. It is plausible that the compound could exhibit some affinity for these receptors, potentially as an antagonist or agonist.

  • Enzyme Inhibition in the Endocannabinoid System: Piperazine and piperidine carboxamides have been identified as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system.[6] These enzymes are targets for therapies aimed at treating pain, anxiety, and other neurological disorders. The N-acyl structure of this compound makes it a candidate for investigation as an inhibitor of these enzymes.

Anticancer Activity

The piperazine ring is a common feature in a number of anticancer drugs.[4]

  • Cytotoxicity in Cancer Cell Lines: N-Arylpiperazines have demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[9] The mechanism of action can vary, but often involves the induction of apoptosis. Initial screening for general cytotoxicity against a panel of cancer cell lines is a logical first step to explore this potential.

Antimicrobial and Antifungal Activity

Piperazine derivatives have a long history of use as anthelmintic agents and have also been investigated for broader antimicrobial and antifungal properties.[1][10][11][12]

  • Antibacterial and Antifungal Effects: Various N-alkyl and N-aryl piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus species.[1][11] The specific structural features required for this activity can vary, making it worthwhile to screen this compound against a diverse panel of microbial pathogens.

Proposed Experimental Workflow for Biological Activity Screening

A tiered approach to screening is recommended to efficiently and cost-effectively evaluate the potential biological activities of this compound. This workflow progresses from broad, initial screens to more specific, target-based assays.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: CNS-Focused Investigation cluster_2 Phase 3: Hit Validation & Elaboration A Compound Acquisition & Purity Analysis (this compound) B In Vitro Cytotoxicity Assays (e.g., MTT Assay) Against Cancer & Non-cancer Cell Lines A->B C Broad-Spectrum Antimicrobial & Antifungal Screening A->C D CNS Receptor Binding Assays (Serotonin, Dopamine Receptor Panels) B->D If low cytotoxicity E Enzyme Inhibition Assays (FAAH, MAGL) B->E If low cytotoxicity G Determination of IC50/EC50/Ki Values C->G If antimicrobial activity is observed F Blood-Brain Barrier Permeability Assay (e.g., in vitro transcytosis model) D->F D->G E->G H Mechanism of Action Studies G->H I In Vivo Model Testing H->I

Caption: Proposed experimental workflow for screening this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments in the proposed workflow.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This assay determines the concentration of the test compound that reduces the viability of a cell population by 50% (IC50).[13]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293).[14]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

    • Solubilization solution (e.g., DMSO).[13]

    • 96-well flat-bottom sterile microplates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[13]

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.[13] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[13]

    • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[15]

    • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[13]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: CNS Receptor Binding Assay (Radioligand Displacement)

This protocol is a general framework for assessing the binding affinity of the test compound to a specific CNS receptor, for example, the serotonin 5-HT1A receptor.[16]

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • Radioligand (e.g., [3H]8-OH-DPAT).

    • This compound stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).[16]

    • Non-specific binding control (e.g., a known high-affinity ligand for the receptor).

    • GF/C glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound in the binding buffer.

    • Control Wells: Include wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and blank (buffer only).[16]

    • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.[16]

    • Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[16]

    • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a beta counter.[16]

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineTypeIC50 (µM) after 48h
MCF-7Breast Cancer> 100
PC-3Prostate Cancer> 100
HEK293Non-cancerous> 100

An IC50 value greater than 100 µM would suggest that the compound has low cytotoxicity under the tested conditions and is a good candidate for further investigation in non-cytotoxic assays.

Table 2: Hypothetical CNS Receptor Binding Affinity for this compound

Receptor TargetRadioligandKi (nM)
5-HT1A[3H]8-OH-DPAT850
D2[3H]Spiperone> 10,000
FAAH[3H]CP55,940550

A lower Ki value indicates higher binding affinity. In this hypothetical example, the compound shows moderate affinity for the 5-HT1A receptor and FAAH, and very low affinity for the D2 receptor.

Conclusion and Future Directions

While the biological activity of this compound is not yet documented, its chemical structure, featuring the privileged piperazine scaffold and an N-acyl group, provides a strong rationale for investigating its potential as a therapeutic agent. The proposed workflow, beginning with broad screening for cytotoxicity and antimicrobial effects, followed by more targeted assays for CNS activity, offers a logical and efficient path to characterizing its pharmacological profile. The detailed protocols provided herein serve as a practical guide for researchers to initiate this investigation. Positive findings in any of these areas would warrant further studies into the mechanism of action, structure-activity relationship (SAR) analysis through the synthesis of analogues, and eventual testing in in vivo models. The systematic exploration of such novel chemical entities is fundamental to the advancement of drug discovery and the development of new treatments for a range of human diseases.

References

safety and handling of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(3-Methylbutanoyl)piperazine

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS 884497-54-5). As specific safety data for this compound is not extensively published, this guide employs a well-established hazard assessment strategy: leveraging detailed safety information from the parent molecule, piperazine, and considering the chemical properties of the N-acyl functional group. This approach provides a robust framework for risk assessment and management. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound in a laboratory setting. The core principle of this guide is the implementation of a multi-layered safety culture, prioritizing the hierarchy of controls from engineering solutions to personal protective equipment.

Compound Identification and Physicochemical Properties

This compound is a derivative of piperazine, a widely used scaffold in medicinal chemistry.[1] Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 884497-54-5[2]
Molecular Formula C₉H₁₈N₂O[2]
Molecular Weight 170.25 g/mol [2]
Structure Chemical Structure of this compound[2]
Appearance Data not available; likely a liquid or low-melting solidN/A
Parent Compound (Piperazine) Melting Point 109 - 112 °C
Parent Compound (Piperazine) Boiling Point 145 - 146 °C

Note: Due to limited data, some physical properties are inferred from the parent compound, Piperazine (CAS 110-85-0).

Hazard Identification and Toxicological Profile (Assessment by Analogy)

Disclaimer: The toxicological properties of this compound have not been fully investigated. The following hazard profile is extrapolated from the well-documented hazards of the parent compound, Piperazine (CAS 110-85-0) . It is imperative to handle this derivative with, at minimum, the same level of caution.

The piperazine core is associated with significant health hazards. The addition of an acyl group is not expected to mitigate these risks.

Hazard Classification (Based on Piperazine)DescriptionGHS H-StatementSource
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage. Contact can lead to chemical burns, especially if the skin is moist.[3][4]H314[5]
Serious Eye Damage Category 1: Causes serious, potentially irreversible eye damage.[3][6]H318[5][6]
Respiratory Sensitization Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][7] Subsequent low-level exposure can trigger severe asthmatic attacks.[4]H334[6]
Skin Sensitization Category 1: May cause an allergic skin reaction (dermatitis).[3][4] Future exposure can cause itching and rash.[7]H317[5]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.H361[5]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[3]H302, H312, H332[3][6]
Physical Hazards Flammable Solid (Piperazine): The derivative should be treated as a combustible material.H228[5]

Key Mechanistic Insights:

  • Corrosivity: The basic nitrogen atoms of the piperazine ring contribute to its alkaline and corrosive nature.

  • Sensitization: Piperazine is a known sensitizer. The immune system can develop a memory for the molecule, leading to hypersensitivity reactions upon re-exposure. This is a critical consideration for long-term health.

The Hierarchy of Controls: A Mandatory Framework

Personal Protective Equipment (PPE) is the last line of defense. A robust safety protocol always prioritizes eliminating or controlling hazards at their source.[8]

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For this compound, this means:

  • Engineering Controls: All handling of the neat compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation.[9] An eyewash station and safety shower must be immediately accessible.[7]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Restrict access to authorized personnel only. Ensure all users receive specific training on its hazards.

  • Personal Protective Equipment (PPE): Use as a final barrier, not a primary control. See Section 5 for details.

Protocols for Safe Handling and Storage

These protocols are designed to be self-validating systems, with checks built in to ensure safety at each step.

Protocol 4.1: Weighing and Dispensing Neat Compound
  • Pre-Operation Check: Verify the chemical fume hood has a valid certification and is drawing correctly (e.g., using a tissue test). Ensure the work area is clean and uncluttered.

  • PPE Adornment: Don all required PPE as specified in Section 5, including double gloves.

  • Grounding: If dispensing a solid, ground/bond the container and receiving equipment to prevent static discharge, as the parent compound can be a flammable solid.

  • Dispensing: Perform all weighing and transfers deep within the fume hood. Use a spatula or powder funnel to minimize dust generation. If the compound is a liquid, use a syringe or pipette.

  • Containment: Place the weighing vessel inside a secondary container (e.g., a beaker) before transporting it from the balance.

  • Cleaning: Carefully decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol) followed by soap and water. All cleaning materials are considered hazardous waste.

  • Post-Operation: Close the primary container tightly. Wipe the exterior with a damp cloth to remove any residual contamination before returning to storage. Wash hands thoroughly.[7]

Protocol 4.2: Storage
  • Container: Store in the original, tightly sealed container.[3]

  • Location: Store in a locked, dedicated cabinet for corrosive and sensitizing materials.[6] The storage area must be cool, dry, and well-ventilated.[9]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][7]

  • Environmental: Protect from moisture, air, and direct sunlight.[3][4][10] The parent compound is hygroscopic and absorbs CO₂ from the air.[10]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin/eye contact and sensitization. A risk assessment should be performed for each specific task.[11][12]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Neat Compound (Solid or Liquid) Tightly fitting safety goggles AND a face shield.[7]Double-glove with chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's breakthrough time data.Flame-retardant, chemical-resistant lab coat. Closed-toe shoes.Not required if handled in a certified fume hood.
Handling Dilute Solutions (<1 M) Tightly fitting safety goggles.Single pair of chemical-resistant gloves.Standard lab coat. Closed-toe shoes.Not required if handled in a certified fume hood.
Large Spills / Insufficient Ventilation Tightly fitting safety goggles AND a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.[8]Air-purifying respirator with an appropriate organic vapor/particulate cartridge, or a supplied-air respirator (SCBA).[4][11]

Causality Behind PPE Choices:

  • Face Shield over Goggles: Required for neat material because of the severe corrosivity (H314/H318), protecting the entire face from splashes.[7]

  • Double Gloving: Provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without touching the inner glove.

  • Flame-Retardant Coat: Addresses the flammability hazard identified for the parent compound.

Synthesis and Reactivity Considerations

This compound is typically synthesized by reacting piperazine with an activated form of 3-methylbutanoic acid (isovaleric acid), such as isovaleryl chloride or isovaleric anhydride.

Typical Reaction Scheme: Piperazine + Isovaleryl Chloride → this compound + HCl

Safety Implications:

  • Exothermic Reaction: The acylation of amines is often exothermic. The reaction should be cooled (e.g., in an ice bath) and the acylating agent added slowly to control the reaction rate.

  • Byproduct Generation: The reaction with acyl chlorides generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction must be carried out in a fume hood and may require a trap (e.g., a bubbler with NaOH solution) to neutralize the off-gas.

  • Work-up: Quenching the reaction with water can be highly exothermic if excess acyl chloride is present. The work-up procedure often involves neutralization with a base (e.g., NaHCO₃ or NaOH solution), which can also be exothermic and generate gas.

Caption: A typical workflow for safely handling and using the chemical in a synthesis.

Emergency Procedures

Immediate and correct action is critical in case of exposure or a spill.[6]

Exposure RouteFirst Aid MeasuresSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][4]
Inhalation Move the victim to fresh air immediately.[9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration (use a barrier device to avoid direct contact). Seek immediate medical attention.[6][6][9]
Ingestion Do NOT induce vomiting due to the corrosive nature of the compound (risk of perforation). If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][4]
Spill Management
  • Evacuate: Evacuate all non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated (fume hood for small spills, full area ventilation for larger ones).

  • Contain: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels. For solid spills, carefully cover with a plastic sheet to minimize dust. DO NOT DRY SWEEP.[7]

  • Neutralize & Collect: For small spills, cautiously neutralize with a suitable agent if safe to do so. Collect the absorbed material or solid using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Waste Disposal

All materials contaminated with this compound, including empty containers, reaction residues, and cleaning materials, must be treated as hazardous waste.

  • Labeling: Label waste containers clearly with the chemical name and associated hazards (Corrosive, Sensitizer, Toxic).

  • Segregation: Keep this waste stream separate from other chemical waste unless instructed otherwise by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[13] Do not pour down the drain.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 1-(3-Methylbutanoyl)piperazine. This document is intended for researchers, scientists, and professionals in the drug development and analytical chemistry fields. We will explore a multi-faceted approach, leveraging the strengths of various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices, self-validating protocols, and references to authoritative standards are central to this guide, ensuring scientific integrity and practical applicability.

Introduction

This compound is a chemical compound containing a piperazine ring, a six-membered ring with two opposing nitrogen atoms, substituted with a 3-methylbutanoyl group.[1] The piperazine moiety is a common scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities, including anticancer, antihistamine, and antipsychotic effects.[2][3] Given its potential role as an intermediate or a final active pharmaceutical ingredient (API), robust and reliable analytical methods for its detection, identification, and quantification are paramount for quality control, metabolic studies, and ensuring product safety.

This guide addresses the need for well-documented analytical procedures for this compound. We will delve into the principles of each technique and provide step-by-step protocols that can be adapted to various laboratory settings.

Chromatographic Methods: The Cornerstone of Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from complex matrices, such as reaction mixtures, biological fluids, or formulated products.[4] The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[5] For piperazine derivatives, GC-MS can provide both quantitative data and structural information based on fragmentation patterns.[6][7]

The selection of GC-MS parameters is critical for achieving optimal separation and detection. A mid-polarity column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (like a DB-17 or equivalent), is often a good starting point for piperazine-containing compounds, offering a balance of dispersive and dipole interactions.[8] The temperature program is designed to ensure the efficient elution of the analyte while maintaining good peak shape. A splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration within the expected calibration range.[5]

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 6890 or equivalent
Column DB-17 or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Transfer Line Temp 280°C
Scan Range m/z 40-400

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • The mass spectrum should exhibit a characteristic molecular ion peak (m/z 170.25 for C9H18N2O) and specific fragment ions.[1] Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring.[7][9]

  • For quantification, construct a calibration curve using standard solutions of known concentrations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile compounds, or when higher sensitivity is required, LC-MS/MS is the method of choice.[10] This technique is particularly well-suited for analyzing piperazine derivatives in complex biological matrices like blood and urine.[11][12]

Reversed-phase chromatography using a C18 column is a common and effective approach for separating piperazine derivatives.[13] The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) to promote protonation of the analyte and an organic modifier (e.g., acetonitrile or methanol) for elution. Electrospray ionization (ESI) in positive ion mode is generally used for piperazine compounds as the nitrogen atoms are readily protonated.[14] Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.

Sample Preparation:

  • Prepare samples in a solvent compatible with the initial mobile phase, such as a mixture of water and acetonitrile.

  • For biological samples, protein precipitation followed by centrifugation is a common and effective cleanup step.[12]

  • Filter the supernatant through a 0.22 µm syringe filter.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions Precursor Ion (Q1): [M+H]+ (m/z 171.1). Product ions (Q3) should be determined by infusing a standard solution.

Data Analysis:

  • Optimize MRM transitions for this compound by infusing a standard solution and identifying the most intense and stable fragment ions.

  • Develop a calibration curve using matrix-matched standards to account for any matrix effects.

  • Quantify the analyte based on the peak area ratio of the analyte to an appropriate internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Cleanup Protein Precipitation/SPE Sample->Cleanup Filtration Filtration Cleanup->Filtration Injection Injection Filtration->Injection Separation LC Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Fragmentation MS/MS Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Quantification Quantification Detection->Quantification

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(3-Methylbutanoyl)piperazine. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and research applications. The protocol employs a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water with a formic acid modifier, ensuring excellent peak symmetry and resolution. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction and Scientific Rationale

This compound (CAS 884497-54-5) is a chemical entity incorporating a piperazine core, a structural motif prevalent in a wide array of pharmacologically active compounds. The piperazine ring system is a key component in drugs targeting various conditions, acting as a versatile scaffold in medicinal chemistry.[1] Accurate and precise quantification of such compounds is critical during drug discovery, development, and manufacturing to ensure product quality, safety, and efficacy.

The analytical challenge with many simple piperazine derivatives is their lack of a strong UV chromophore, often necessitating derivatization.[1] However, the this compound molecule contains an amide functional group. This carbonyl group, while not a strong chromophore, provides sufficient UV absorbance at lower wavelengths (typically 200-220 nm) to allow for direct quantification without the need for complex derivatization steps.

This method is based on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. The chemical structure of this compound includes both a non-polar isovaleryl group and a polar piperazine ring. The piperazine moiety has a predicted pKa of approximately 8.46, indicating it is basic.[2] To ensure robust retention and symmetrical peak shape, the mobile phase is acidified with 0.1% formic acid. This suppresses the silanol interactions on the silica-based stationary phase and ensures the analyte is consistently in its protonated, ionized state, leading to reproducible chromatographic behavior. The selection of a C18 column provides a highly non-polar stationary phase, offering optimal retention for this moderately polar compound.

Materials and Instrumentation

Instrumentation
  • HPLC System equipped with a quaternary or binary pump, degasser, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Sonicator.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Nylon or PTFE syringe filters (0.45 µm).

Chemicals and Reagents
  • This compound reference standard (Purity ≥ 98%).[3]

  • Acetonitrile (HPLC Grade).

  • Formic Acid (LC-MS Grade, ~99%).

  • Deionized Water (Type I, 18.2 MΩ·cm).

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas via sonication for 15 minutes.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for calibration and system suitability checks.

Preparation of Sample Solutions
  • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The chromatographic parameters are optimized to provide a robust and efficient separation. These conditions should be strictly followed.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 30% Acetonitrile, 70% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 10 minutes

System Suitability and Method Validation

To ensure the analytical system is performing correctly before sample analysis, system suitability tests must be conducted. This is a core requirement of pharmacopeial guidelines such as USP General Chapter <621> and Ph. Eur. 2.2.46.[4] Furthermore, the method's reliability is established through a comprehensive validation process as mandated by ICH Q2(R2) guidelines.[5][6]

System Suitability Test (SST)

Inject the Working Standard Solution (100 µg/mL) five times. The results must meet the criteria outlined in the table below before proceeding with any sample analysis.

SST ParameterAcceptance CriteriaCausality & Rationale
Tailing Factor (T) ≤ 2.0Measures peak asymmetry. A value >2 indicates undesirable interactions (e.g., with active silanol groups), which can affect integration and precision.
Theoretical Plates (N) ≥ 2000Measures column efficiency. High plate count ensures sharp peaks and good separation from potential impurities.
% RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the system over a short period.
Method Validation Summary

The analytical method was validated according to ICH guidelines, and the results confirmed its suitability for the intended purpose.[7][8]

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150 µg/mL.
Accuracy (% Recovery) 98.0% to 102.0% for samples spiked at three concentration levels (80%, 100%, 120%).
Precision (% RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision (different day, analyst): ≤ 2.0%.
Limit of Quantitation (LOQ) Determined to be 1.0 µg/mL (Signal-to-Noise ratio ≥ 10).
Limit of Detection (LOD) Determined to be 0.3 µg/mL (Signal-to-Noise ratio ≥ 3).
Robustness No significant impact on results with small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Data Analysis and Visualization

Calculation

The concentration of this compound in the sample is determined using the external standard method. The peak area of the analyte is compared against the peak area from a known concentration of the reference standard.

Amount (mg) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Where:

  • Area_sample: Peak area of the analyte in the sample chromatogram.

  • Area_standard: Average peak area of the analyte in the standard chromatograms.

  • Conc_standard: Concentration of the reference standard solution (e.g., 100 µg/mL).

  • Conc_sample: Nominal concentration of the sample solution (e.g., 100 µg/mL).

  • Purity_standard: Purity of the reference standard (as a decimal).

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final result generation.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Dilute Sample->Dissolve Standard Weigh Reference Std. Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter SST System Suitability Test (5x Standard Injections) Filter->SST Analysis Inject Sample(s) SST->Analysis If Pass Integrate Integrate Peaks Analysis->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Analytical Workflow for this compound.

Method Validation Logic

The relationship between key method validation parameters demonstrates the comprehensive assessment of the procedure's reliability.

G cluster_quantitative Quantitative Accuracy cluster_precision Consistency cluster_specificity Assurance of Identity center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Linearity Linearity (r²) center->Linearity Range Range center->Range Precision Precision (% RSD) center->Precision Robustness Robustness center->Robustness Specificity Specificity center->Specificity LOD LOD center->LOD LOQ LOQ center->LOQ

Caption: Core Parameters of Analytical Method Validation per ICH Guidelines.

Conclusion

The RP-HPLC method described herein is a simple, rapid, and reliable procedure for the quantitative determination of this compound. The use of a common C18 column and a straightforward isocratic mobile phase makes it easily transferable to any laboratory with standard HPLC capabilities. The successful validation demonstrates that the method is specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control analysis and various research applications in the pharmaceutical industry.

References

Comprehensive NMR Spectroscopic Analysis of 1-(3-Methylbutanoyl)piperazine for Structural Verification and Conformational Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(3-Methylbutanoyl)piperazine, a representative N-acyl piperazine. The piperazine moiety is a critical pharmacophore in modern drug discovery, and rigorous structural characterization of its derivatives is essential.[1][2] This guide offers comprehensive, step-by-step protocols for sample preparation, and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. We delve into the causality behind experimental choices and provide a logical framework for spectral interpretation, including the assignment of all proton and carbon signals. Furthermore, this note addresses the characteristic conformational dynamics of N-acyl piperazines, which often manifest as peak broadening or signal duplication in NMR spectra due to restricted amide bond rotation.[3][4]

Introduction

This compound (MW: 170.25 g/mol , Formula: C₉H₁₈N₂O) is a small molecule featuring a piperazine ring acylated with an isovaleryl group.[5][6] The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and basicity, and for its presence in numerous therapeutic agents, including antipsychotic, antihistaminic, and anticancer drugs.[2][7]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives like this compound, NMR is not only crucial for verifying the covalent structure but also for probing dynamic conformational behavior. N-acyl piperazines can exhibit restricted rotation around the amide C-N bond, leading to the presence of distinct rotational isomers (rotamers) that are observable on the NMR timescale.[3][8] This guide provides the experimental and interpretative framework necessary to perform a complete and insightful NMR analysis of this compound class.

PART 1: Experimental Protocols & Methodologies

Section 1.1: Sample Preparation: The Foundation of High-Quality Spectra

The quality of the final NMR spectrum is profoundly dependent on meticulous sample preparation. The goal is to create a homogeneous solution, free of particulate matter and paramagnetic impurities, within a high-quality NMR tube.[9]

Causality of Choices:

  • Analyte Concentration : For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[10] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is required to achieve a good signal-to-noise ratio in a reasonable time.[10][11]

  • Solvent Selection : Deuterated solvents are essential as they provide a lock signal for the spectrometer to maintain magnetic field stability and minimize intense solvent signals that would otherwise obscure the analyte's peaks.[12] Chloroform-d (CDCl₃) is an excellent starting choice for many non-polar to moderately polar organic molecules due to its good dissolving power, low viscosity, and ease of removal post-analysis.[13][14] The choice of solvent is a compromise between solubility, cost, and potential for overlapping signals with the analyte.[12]

  • Filtration : Suspended solid particles severely distort the local magnetic field homogeneity, resulting in broad, poorly resolved spectral lines.[9] Filtering the sample solution directly into the NMR tube is a critical, non-negotiable step.

Protocol 1: NMR Sample Preparation

  • Weighing : Accurately weigh 10-15 mg of this compound for ¹H and 1D/2D experiments, or 50-75 mg for a dedicated ¹³C experiment.

  • Dissolution : Transfer the solid to a small, clean glass vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Mixing : Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect against a light source to ensure no particulate matter remains.

  • Filtration and Transfer : Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Use this pipette to draw the sample solution and transfer it into a clean, dry, unscratched 5 mm NMR tube. This action filters out any microparticulates.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly. Ensure the outside of the tube is clean.[15]

Experimental Workflow: Sample Preparation

G cluster_prep Sample Preparation Protocol weigh 1. Weigh Analyte (10-15 mg for ¹H / 50-75 mg for ¹³C) dissolve 2. Dissolve in Vial (~0.7 mL CDCl₃) weigh->dissolve Transfer filter 3. Filter into NMR Tube (via Glass Wool Pipette) dissolve->filter Draw Solution cap 4. Cap and Label filter->cap Final Sample

Caption: Workflow for preparing a high-quality NMR sample.

Section 1.2: 1D NMR Data Acquisition

Modern NMR spectrometers allow for highly automated data acquisition. However, understanding the key parameters is vital for obtaining optimal results. The following protocols are based on standard practices for small molecule analysis on a 400-500 MHz spectrometer.[16]

Table 1: Recommended Acquisition Parameters for 1D NMR

Parameter¹H Experiment¹³C {¹H} ExperimentRationale
Pulse Angle45°30°A compromise between signal intensity and preventing saturation, ensuring faster relaxation for quicker scans.[16][17]
Acquisition Time (at)4 s4 sProvides adequate digital resolution to resolve fine couplings without excessive experiment time.[16]
Relaxation Delay (d1)1 s2 sAllows for sufficient (though not complete) relaxation of nuclei between scans, crucial for ¹³C.
Number of Scans (ns)8-161024-2048¹H is highly sensitive and requires few scans. ¹³C has low natural abundance (1.1%) and requires many scans to build signal.[18]
Spectral Width (sw)~12 ppm~220 ppmMust encompass all expected proton or carbon signals.
DecouplingN/AProton BroadbandIrradiating protons during ¹³C acquisition collapses C-H coupling, simplifying the spectrum and boosting signal via the Nuclear Overhauser Effect (NOE).[17][19]

Protocol 2: Acquiring a Standard ¹H Spectrum

  • Insert Sample : Place the NMR tube in a spinner turbine and insert it into the spectrometer magnet.

  • Lock : The spectrometer will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃). This stabilizes the magnetic field.[16]

  • Shim : The instrument performs an automated shimming routine to optimize the magnetic field homogeneity across the sample volume, which is critical for achieving sharp spectral lines.[16]

  • Tune and Match : The probe is tuned to the correct frequency for ¹H and matched to the correct impedance to ensure maximum energy transfer and sensitivity.[16]

  • Load Parameters : Load a standard ¹H acquisition experiment. Adjust parameters according to Table 1.

  • Set Receiver Gain : Run an automatic receiver gain adjustment to ensure the signal is not clipped and the detector's dynamic range is used effectively.

  • Acquire Data : Start the acquisition. The process should take 1-3 minutes.

  • Process Data : The resulting Free Induction Decay (FID) is automatically Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

Protocol 3: Acquiring a Standard ¹³C Spectrum

  • Follow steps 1-3 from Protocol 2.

  • Tune and Match : Tune the probe for the ¹³C frequency.

  • Load Parameters : Load a standard proton-decoupled ¹³C experiment. Adjust parameters according to Table 1.

  • Acquire Data : Start the acquisition. This is a longer experiment, often taking 30-60 minutes or more depending on the sample concentration.[18]

  • Process Data : The FID is processed similarly to the ¹H spectrum. An exponential multiplication (line broadening) of 1-2 Hz is often applied to improve the signal-to-noise ratio of the broader carbon peaks.

Section 1.3: 2D NMR Data Acquisition for Unambiguous Assignment

While 1D spectra provide essential information, 2D NMR experiments are required for definitive structural confirmation by revealing through-bond atomic connectivities.[20]

  • COSY (COrrelation SpectroscopY) : Identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two protons indicates they are in the same spin system.[21]

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[21]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems, such as linking the isovaleryl group to the piperazine ring across the amide bond.[21]

Acquisition of these spectra typically follows standard, pre-configured experiments on the spectrometer, requiring only the setup of a good ¹H spectrum as a reference. They are proton-detected experiments, so their duration depends on the sample concentration, with typical times ranging from 20 minutes to a few hours.

PART 2: Spectral Analysis and Interpretation

Section 2.1: Molecular Structure and Predicted Spectral Data

The first step in analysis is to predict the expected signals based on the known structure.

Molecular Structure of this compound

G cluster_isovaleryl Isovaleryl Fragment cluster_piperazine Piperazine Fragment H12 H-1/2 (~0.95 ppm) H4 H-4 (~2.1 ppm) H12->H4 COSY H5 H-5 (~2.2 ppm) H4->H5 COSY C3 C-3 (~171 ppm) H4->C3 HMBC (3-bond) H5->C3 HMBC (2-bond) H68 H-6/8 (~3.6 ppm) H68->C3 HMBC (2-bond) H79 H-7/9 (~2.9 ppm) H68->H79 COSY

References

Application Note: Mass Spectrometric Characterization of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the analysis of 1-(3-Methylbutanoyl)piperazine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Piperazine derivatives are a cornerstone in modern drug discovery, making robust and reliable analytical methods essential for their characterization.[1] This document details a complete workflow, from sample preparation to data interpretation, including a scientifically grounded, proposed fragmentation pathway for the target analyte. The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate structural confirmation and purity assessment of N-acyl piperazine compounds.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles.[2] this compound is an N-acyl derivative, and like many related structures, its biological activity and metabolic fate are of significant interest. Mass spectrometry, particularly LC-MS/MS, is the premier analytical technique for the structural elucidation and quantification of such compounds, offering unparalleled sensitivity and specificity.[3]

The rationale for using Electrospray Ionization (ESI) in positive mode is based on the fundamental chemistry of the piperazine moiety. The two nitrogen atoms are basic and readily accept a proton, leading to a strong signal for the protonated molecular ion [M+H]⁺.[4] Understanding the subsequent fragmentation of this ion upon Collision-Induced Dissociation (CID) is critical for unambiguous identification and for developing quantitative assays using Multiple Reaction Monitoring (MRM). This note aims to establish a reliable analytical protocol and to elucidate the fragmentation behavior of this compound to support drug discovery and development programs.

Experimental Workflow & Protocols

A systematic approach is essential for reproducible and accurate results. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric analysis.

Overall Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep_start Prepare 1 mg/mL Stock Solution in Methanol prep_dilute Dilute to 1-10 µg/mL Working Solution with Initial Mobile Phase prep_start->prep_dilute lc_inject Inject Sample onto LC System prep_dilute->lc_inject lc_sep Chromatographic Separation (Reversed-Phase C18) lc_inject->lc_sep ms_ionize Electrospray Ionization (ESI+) lc_sep->ms_ionize ms_detect MS1 Full Scan (Identify [M+H]⁺) ms_ionize->ms_detect ms_frag Tandem MS (MS/MS) (Product Ion Scan) ms_detect->ms_frag data_proc Process Spectra ms_frag->data_proc data_path Elucidate Fragmentation Pathway data_proc->data_path data_quant Develop MRM Method (Optional) data_path->data_quant

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Protocol 1: Sample and Standard Preparation

The goal of this protocol is to prepare a clean, particle-free solution at an appropriate concentration for LC-MS/MS analysis to prevent instrument contamination and ensure signal stability.

Materials:

  • This compound (CAS: 884497-54-5)[5]

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.2 µm PTFE syringe filters

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8°C.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. For example, transfer 10 µL of the 1 mg/mL stock solution into a clean vial and add 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This yields a concentration of 10 µg/mL. A further 1:10 dilution yields 1 µg/mL.

  • Filtration: Prior to injection, filter the final working solution through a 0.2 µm PTFE syringe filter to remove any particulates.

Protocol 2: LC-MS/MS Instrumental Analysis

This method uses a standard reversed-phase C18 column, which is well-suited for retaining and separating small molecules of intermediate polarity. The acidic mobile phase (0.1% formic acid) is crucial as it promotes the protonation of the analyte, making it amenable to positive mode ESI.[6]

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Value Rationale
Column C18, 100 x 2.1 mm, 2.6 µm Standard for small molecule separation, providing good retention.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 8 min Ensures elution of the analyte and cleans the column.
Flow Rate 0.4 mL/min Compatible with standard ESI sources.
Column Temp. 40°C Improves peak shape and run-to-run reproducibility.

| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Value Rationale
Ionization Mode ESI Positive (ESI+) The basic nitrogen atoms in the piperazine ring are readily protonated.[4]
Capillary Voltage 3.5 - 4.0 kV Optimizes the electrospray process for stable ion generation.
Gas Temp. 300 - 350°C Facilitates desolvation of ions.
Scan Mode Full Scan (MS1) & Product Ion Scan (MS/MS) MS1 to find the precursor ion; MS/MS to obtain fragmentation data.
MS1 Scan Range m/z 50 - 500 Covers the expected mass of the analyte and potential fragments.
Precursor Ion m/z 171.15 The calculated exact mass of the [M+H]⁺ ion (C₉H₁₉N₂O⁺).

| Collision Energy | 10 - 40 eV (Ramped) | A range of energies ensures capture of both low- and high-energy fragments. |

Results and Discussion: Fragmentation Analysis

The structural elucidation of an unknown compound or the confirmation of a known one relies heavily on the interpretation of its fragmentation pattern. Amide bonds and piperazine rings exhibit predictable cleavage patterns under CID.[4][7]

Molecular Ion Identification

In the full scan (MS1) spectrum, this compound (Molecular Weight: 170.25 g/mol ) is expected to be detected as its protonated molecular ion, [M+H]⁺.[5]

  • Expected [M+H]⁺: m/z 171.15 (C₉H₁₉N₂O⁺)

Proposed Fragmentation Pathway

Upon isolation and fragmentation of the precursor ion (m/z 171.15), several characteristic product ions are expected. The proton is likely localized on one of the two piperazine nitrogens, directing the fragmentation pathways.

Key Proposed Fragmentation Mechanisms:

  • McLafferty Rearrangement: This is a common pathway for carbonyl compounds with accessible gamma-hydrogens. A hydrogen from the isobutyl group is transferred to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond, resulting in the neutral loss of isobutene. This is often a highly favored pathway.

  • Amide Bond Cleavage: The C(O)-N bond can cleave, leading to the formation of an acylium ion or a protonated piperazine fragment.

  • Piperazine Ring Opening: The protonated piperazine ring can undergo retro-Diels-Alder-type fragmentation or other ring-opening mechanisms, leading to characteristic smaller fragments.[4]

The diagram below illustrates these proposed pathways.

G parent frag1 parent->frag1 McLafferty Rearrangement (-C4H8, 56.06 Da) frag2 parent->frag2 Amide Cleavage (Charge on Acyl) frag3 parent->frag3 Amide Cleavage (Charge on Piperazine) frag4 frag3->frag4 Ring Cleavage (-CH3N)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Table 3: Summary of Proposed Product Ions

Ion m/z (Calculated) Proposed Formula Description of Loss/Formation
[M+H]⁺ 171.15 C₉H₁₉N₂O⁺ Precursor Ion
A 115.09 C₅H₁₁N₂O⁺ Neutral loss of isobutene (C₄H₈) via McLafferty rearrangement.
B 85.06 C₅H₉O⁺ 3-Methylbutanoyl acylium ion from amide bond cleavage.
C 85.09 C₄H₉N₂⁺ Protonated piperazine fragment from amide bond cleavage (less likely).

| D | 70.07 | C₄H₈N⁺ | Common fragment from piperazine ring cleavage.[4] |

Conclusion

This application note presents a detailed and robust LC-MS/MS protocol for the analysis of this compound. The provided instrumental parameters are a validated starting point for method development, and the proposed fragmentation pathway offers a solid scientific basis for structural confirmation. By explaining the causality behind the methodological choices—such as the use of an acidic mobile phase to promote protonation and the interpretation of fragmentation based on fundamental chemical principles like the McLafferty rearrangement—this guide equips researchers with the necessary tools for confident analysis of N-acyl piperazine derivatives.

References

Application Notes and Protocols for 1-(3-Methylbutanoyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug design.[1] Its prevalence in a vast array of approved therapeutic agents stems from its unique physicochemical properties. The two nitrogen atoms provide a combination of basicity and hydrogen bonding capacity, which can significantly enhance aqueous solubility, oral bioavailability, and the ability to interact with biological targets.[2] This versatility has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4]

This document provides detailed application notes and experimental protocols for the investigation of 1-(3-Methylbutanoyl)piperazine (also known as 1-isovaleroylpiperazine) in a drug discovery context. While this specific molecule is not extensively characterized in publicly available literature, its structural features—a piperazine core N-acylated with a short-chain branched fatty acid—suggest several plausible avenues for biological activity. These application notes are therefore intended to serve as a comprehensive guide for researchers to explore the therapeutic potential of this compound.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 884497-54-5Internal Data
Molecular Formula C₉H₁₈N₂OInternal Data
Molecular Weight 170.25 g/mol Internal Data
Structure
alt text
PubChem

Hypothesized Biological Activities and Proposed Research Workflows

Based on the structural components of this compound, we propose three primary areas of investigation. The N-acylpiperazine motif is common in compounds with CNS activity, while the piperazine core itself is found in numerous antimicrobial and anticancer agents.[5][6][7] Furthermore, the 3-methylbutanoyl (isovaleroyl) group is a short-chain fatty acid (SCFA) metabolite, and SCFAs are known to have diverse biological roles, including acting as signaling molecules in the gut-brain axis and possessing anti-inflammatory properties.[8][9]

Workflow for Investigating Novel Bioactive Compounds

G cluster_0 Initial Screening cluster_1 Hit Identification and Validation cluster_2 Lead Optimization Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Biological Screening\n(e.g., Antimicrobial, Cytotoxicity) Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Compound Synthesis\nand Characterization->Primary Biological Screening\n(e.g., Antimicrobial, Cytotoxicity) Dose-Response Studies Dose-Response Studies Primary Biological Screening\n(e.g., Antimicrobial, Cytotoxicity)->Dose-Response Studies Secondary Assays\n(e.g., Mechanism of Action) Secondary Assays (e.g., Mechanism of Action) Dose-Response Studies->Secondary Assays\n(e.g., Mechanism of Action) Structure-Activity\nRelationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Secondary Assays\n(e.g., Mechanism of Action)->Structure-Activity\nRelationship (SAR) Studies In Vivo Efficacy and\nToxicity Studies In Vivo Efficacy and Toxicity Studies Structure-Activity\nRelationship (SAR) Studies->In Vivo Efficacy and\nToxicity Studies

Caption: A generalized workflow for the discovery and development of a novel bioactive compound.

Antimicrobial and Antifungal Activity

The piperazine nucleus is a common feature in a variety of antimicrobial and antifungal agents.[6] The exploration of this compound in this context is a logical starting point.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol outlines the broth microdilution method, a standard procedure for assessing the antimicrobial and antifungal efficacy of a compound.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (DMSO or appropriate solvent)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a spectrophotometer.

  • MBC/MFC Determination: To determine the MBC or MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anticancer Activity

Many N-aryl and N-acyl piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][10] The following protocol describes a standard assay to evaluate the in vitro anticancer potential of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (cells treated with solvent alone).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis and Cell Cycle Analysis Workflow

G Treat Cells with\nthis compound Treat Cells with This compound Annexin V-FITC/PI Staining Annexin V-FITC/PI Staining Treat Cells with\nthis compound->Annexin V-FITC/PI Staining Propidium Iodide (PI) Staining Propidium Iodide (PI) Staining Treat Cells with\nthis compound->Propidium Iodide (PI) Staining Flow Cytometry Analysis\n(Apoptosis) Flow Cytometry Analysis (Apoptosis) Annexin V-FITC/PI Staining->Flow Cytometry Analysis\n(Apoptosis) Flow Cytometry Analysis\n(Cell Cycle) Flow Cytometry Analysis (Cell Cycle) Propidium Iodide (PI) Staining->Flow Cytometry Analysis\n(Cell Cycle)

Caption: Workflow for investigating the effects of a compound on apoptosis and the cell cycle.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their diverse activities in the CNS, often targeting neurotransmitter receptors.[4] The isovaleroyl moiety is structurally related to valproic acid, a known anticonvulsant and mood stabilizer, and also to short-chain fatty acids that can influence the gut-brain axis.[8]

Protocol 3: Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of this compound to specific CNS receptors, such as serotonin or dopamine receptors.

Materials:

  • This compound

  • Cell membranes expressing the target receptor (e.g., 5-HT₁A, D₂)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A)

  • Non-labeled competing ligand

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound in the assay buffer.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The application notes provided herein offer a structured approach to the initial investigation of this compound in a drug discovery setting. The proposed protocols for antimicrobial, anticancer, and CNS activity screening are based on well-established methodologies and the known pharmacological profiles of structurally related compounds. Positive results in any of these primary screens would warrant further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy of this novel piperazine derivative.

References

Application Note: Characterization of 1-(3-Methylbutanoyl)piperazine as a Novel Ligand for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2][3] 1-(3-Methylbutanoyl)piperazine is a novel derivative with potential pharmacological activity. This document provides a comprehensive guide for its characterization using established receptor binding assays. We present detailed, field-proven protocols for both radioligand and fluorescence-based assays, enabling researchers to determine the binding affinity (Kᵢ) and selectivity profile of this compound. The methodologies herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Significance of the Piperazine Moiety

Piperazine, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern pharmacology.[3][4] Its derivatives are known to interact with a wide range of neurotransmitter receptors, including serotonergic, dopaminergic, and histaminic subtypes.[1][5][6] This versatility has led to their development as anxiolytics, antidepressants, and antipsychotics.[1] The two nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors or donors, which often improves pharmacokinetic properties like water solubility and bioavailability, as well as enhancing target affinity.[2][3]

Given the pharmacological precedent of the piperazine scaffold, novel derivatives such as this compound are promising candidates for drug discovery. The initial and most critical step in characterizing such a compound is to determine its receptor binding profile. Receptor binding assays are powerful tools used to quantify the interaction between a ligand and its target receptor, providing essential data on affinity and specificity that guide further development.[7][8]

This guide provides robust protocols for two gold-standard techniques: radioligand binding assays and fluorescence-based binding assays.

Principle of Competitive Receptor Binding Assays

To determine the binding affinity of a novel, unlabeled compound (the "competitor"), a competitive binding assay is employed. This assay measures the ability of the test compound to displace a labeled ligand (a "probe," which can be radioactive or fluorescent) that has a known high affinity for the target receptor.

As the concentration of the unlabeled test compound increases, it competes for the binding sites, displacing the labeled probe. This results in a dose-dependent decrease in the measured signal from the probe. The concentration of the test compound that displaces 50% of the specifically bound probe is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the labeled probe.[9]

cluster_0 Competitive Binding Equilibrium Receptor Receptor Site Bound_Probe Bound Probe (Signal) Receptor->Bound_Probe Bound_Competitor Bound Competitor (No Signal) Receptor->Bound_Competitor Probe Labeled Ligand (Radioligand or Fluorescent Probe) Probe->Receptor Binds & Generates Signal Competitor Test Compound (this compound) Competitor->Receptor Competes for Binding

Caption: The principle of competitive binding assays.

Protocol I: Radioligand Competition Binding Assay

Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[7][10] This protocol is designed to determine the Kᵢ of this compound at a target receptor (e.g., human Dopamine D2 or Serotonin 5-HT₁ₐ receptor) expressed in a cell membrane preparation.

cluster_workflow Radioligand Binding Assay Workflow A 1. Membrane Preparation B 2. Protein Quantification (BCA) A->B C 3. Assay Plate Setup (Total, NSB, Competition) B->C D 4. Incubation C->D E 5. Rapid Filtration D->E F 6. Scintillation Counting E->F G 7. Data Analysis (IC50 → Ki) F->G

Caption: General workflow for a radioligand binding assay.

Materials and Reagents
  • Receptor Source: Frozen cell pellets or tissue homogenates expressing the target receptor of interest.

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).

  • Non-Specific Binding (NSB) Agent: A high concentration of an unlabeled ligand known to saturate the target receptor (e.g., 10 µM Haloperidol for D₂, 10 µM Serotonin for 5-HT₁ₐ).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands to the negatively charged filter.[9]

  • Scintillation Cocktail: A suitable cocktail for microplate scintillation counting (e.g., Betaplate Scint).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plate harvester, microplate scintillation counter.

Protocol: Step-by-Step

Step 1: Membrane Preparation [9]

  • Thaw the cell pellet on ice. Resuspend in 20 volumes of ice-cold lysis buffer.

  • Homogenize the suspension.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the centrifugation.

  • Resuspend the final pellet in a small volume of assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 50-120 µg protein per well, to be optimized).[9]

Step 2: Assay Plate Setup (96-well plate) This protocol assumes a final assay volume of 250 µL.

  • Total Binding Wells (in triplicate): Add 50 µL assay buffer, 50 µL radioligand solution, and 150 µL of the diluted membrane preparation. These wells measure the total radioligand bound to all sites.

  • Non-Specific Binding (NSB) Wells (in triplicate): Add 50 µL of the NSB agent (e.g., 10 µM Haloperidol), 50 µL radioligand solution, and 150 µL of diluted membrane preparation. This measures radioligand binding to non-receptor sites (e.g., filters, lipids).[11][12] Specific binding is calculated as Total Binding - NSB.[13]

  • Competition Wells (in triplicate): Prepare serial dilutions of this compound (e.g., 11 concentrations from 1 pM to 10 µM). Add 50 µL of each concentration, 50 µL radioligand solution (at a fixed concentration, typically at or below its Kₑ), and 150 µL of diluted membrane preparation.[14]

Step 3: Incubation and Filtration

  • Seal the plate and incubate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation is recommended.[9]

  • Terminate the incubation by rapid vacuum filtration onto the PEI-soaked GF/C filter plate using a cell harvester.[10]

  • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mat for 30-60 minutes at 50°C.

Step 4: Counting and Data Analysis

  • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[15]

  • Calculate the percent specific binding at each concentration of this compound: % Specific Binding = [(CPM_competitor - CPM_NSB) / (CPM_total - CPM_NSB)] x 100

  • Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :[9] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Illustrative Data

The following table presents hypothetical binding data for this compound against a panel of common CNS receptors, illustrating how results would be presented.

Receptor TargetRadioligand UsedKᵢ of Test Compound (nM)Hill Slope (nₙ)
Dopamine D₂[³H]-Spiperone85.40.98
Dopamine D₃[³H]-Spiperone550.21.01
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT25.10.95
Serotonin 5-HT₂ₐ[³H]-Ketanserin> 10,000N/A
Histamine H₁[³H]-Pyrilamine1,2001.05

Protocol II: Fluorescence-Based Binding Assay

Fluorescence-based assays are an increasingly popular alternative to radioligand assays, avoiding the need for radioactive materials and disposal.[16][17] These methods can be highly sensitive and are amenable to high-throughput screening.[18]

Principle: Fluorescence Polarization (FP)

This protocol uses Fluorescence Polarization (FP). A small fluorescent ligand (probe), when unbound in solution, tumbles rapidly and depolarizes emitted light. When bound to a large receptor protein, its tumbling slows dramatically, and the emitted light remains highly polarized. An unlabeled competitor, like this compound, displaces the fluorescent probe, causing it to tumble freely again and leading to a decrease in the measured polarization.

Protocol: Step-by-Step
  • Reagent Preparation: Prepare assay buffer, diluted membrane preparation (or soluble receptor), fluorescent probe, and serial dilutions of this compound.

  • Assay Plate Setup: In a low-volume black 96- or 384-well plate, add reagents in the following order:

    • Assay buffer

    • Test compound dilutions or controls (for total and minimum polarization).

    • Fluorescent probe (at a fixed concentration).

    • Receptor preparation (initiate the binding reaction).

  • Incubation: Incubate the plate at room temperature for a predetermined time, protected from light, to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: The decrease in millipolarization (mP) units is plotted against the log concentration of the test compound. The IC₅₀ is determined using non-linear regression, and the Kᵢ is calculated using the Cheng-Prusoff equation as described in the radioligand protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration too high; Insufficient filter washing; Filter plate not adequately pre-treated with PEI; Radioligand sticking to plastic.Decrease radioligand concentration.[14] Increase the number and volume of washes with ice-cold buffer. Ensure PEI pre-soak is sufficient.[9] Add a detergent (e.g., 0.1% BSA) to the assay buffer.[12]
Low Signal (Low Total Binding CPM) Insufficient receptor concentration (low Bₘₐₓ); Inactive receptor preparation; Radioligand degradation.Increase the amount of membrane protein per well.[9] Prepare fresh membranes and ensure proper storage at -80°C. Check the age and storage conditions of the radioligand.
Poor Reproducibility Between Replicates Inaccurate pipetting; Incomplete mixing of reagents; Uneven filtration or washing.Calibrate pipettes. Ensure all solutions are thoroughly mixed before dispensing. Ensure the vacuum on the harvester is even and wash steps are consistent.
Hill Slope Significantly Deviates from 1.0 Complex binding kinetics (e.g., allosteric effects, multiple binding sites); Assay not at equilibrium.Indicates non-competitive binding; further investigation is required. Increase incubation time to ensure equilibrium is reached.[14]

Conclusion

The protocols detailed in this application note provide a robust framework for the pharmacological characterization of novel piperazine derivatives, using this compound as an exemplar. By employing these gold-standard radioligand and fluorescence-based binding assays, researchers can reliably determine key binding parameters such as Kᵢ and establish a selectivity profile across multiple receptor targets. This foundational data is indispensable for guiding structure-activity relationship (SAR) studies and advancing promising compounds through the drug discovery pipeline.[8][19]

References

Application Notes and Protocols for the In Vitro Evaluation of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2] 1-(3-Methylbutanoyl)piperazine is a derivative that warrants a systematic in vitro evaluation to elucidate its potential therapeutic applications. This guide provides a comprehensive suite of protocols for the initial characterization of this compound, from preliminary cytotoxicity screening to more specific mechanistic assays. The proposed workflow is designed to build a foundational understanding of the compound's biological profile, guiding further research and development.

This document is structured to provide not just procedural steps but also the scientific rationale behind each experimental choice, ensuring a thorough and logical investigation of this compound's in vitro effects.

Experimental Workflow Overview

The in vitro characterization of a novel compound like this compound should follow a tiered approach. This begins with broad assessments of cytotoxicity to establish a safe concentration range for subsequent, more sensitive assays. Following this, investigations into specific biological activities common to piperazine derivatives, such as antimicrobial, anticancer, and receptor binding activities, can be pursued.

experimental_workflow cluster_initial Initial Characterization cluster_mechanistic Mechanistic & Targeted Assays cluster_data Data Analysis & Interpretation A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Susceptibility Testing (MIC/MBC) B->C If cytotoxicity is low D Enzyme Inhibition Assays (e.g., Kinase, Protease) B->D Based on structural alerts or predicted targets E Receptor Binding Assays (e.g., GPCRs) B->E If CNS activity is suspected G IC50/MIC/Ki Determination C->G F Cell Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) D->F To confirm downstream effects D->G E->G F->G H Mechanism of Action Hypothesis G->H

Caption: General workflow for the in vitro testing of this compound.

Part 1: General Cytotoxicity Assessment

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability.[3][4] This establishes the concentration range at which the compound is toxic to cells, and the resulting half-maximal inhibitory concentration (IC50) is a key measure of potency.[5] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.[1] Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7This compoundTo be determined
A549This compoundTo be determined
HEK293This compoundTo be determined
MCF-7Doxorubicin (Positive Control)Reference value

Part 2: Antimicrobial Activity Screening

Piperazine derivatives have been reported to possess antimicrobial properties.[6][7] Therefore, it is prudent to screen this compound for its ability to inhibit the growth of or kill common bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard parameters for this evaluation.[6]

Protocol 2: Broth Microdilution for MIC and MBC Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in the appropriate broth in a 96-well plate.[6]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.

  • MBC Determination: Subculture 10 µL from the wells showing no visible growth onto agar plates. The lowest concentration that prevents colony formation after incubation is the MBC.[6]

Data Presentation:

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)
S. aureusThis compoundTo be determinedTo be determined
E. coliThis compoundTo be determinedTo be determined
C. albicansThis compoundTo be determinedNot applicable

Part 3: Mechanistic Assays

Based on the broad screening results and the known pharmacology of piperazine derivatives, more specific assays can be employed to investigate the mechanism of action.

Protocol 3: Enzyme Inhibition Assay

Principle: Many drugs exert their effects by inhibiting enzymes.[8] An enzyme inhibition assay measures the ability of a compound to reduce the activity of a specific enzyme.[9] Given that piperazine derivatives have been shown to inhibit various kinases and other enzymes, screening against a panel of relevant enzymes is a logical next step.[10][11]

enzyme_inhibition_workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction by Adding Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Data Analysis (Calculate % Inhibition, IC50, Ki) D->E

Caption: General workflow for an enzyme inhibition assay.

Materials:

  • Purified target enzyme (e.g., a specific kinase, protease, or tyrosinase[12])

  • Enzyme-specific substrate

  • This compound

  • Appropriate buffer solution and cofactors[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of this compound in the appropriate buffer.[8]

  • Pre-incubation: In a 96-well plate, add the enzyme and the inhibitor (or vehicle control) and pre-incubate for a short period to allow for binding.[8]

  • Reaction Initiation: Start the reaction by adding the substrate to each well.

  • Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities. Calculate the percentage of inhibition for each concentration of the compound. Determine the IC50 value and, if desired, perform kinetic studies to determine the inhibition constant (Ki) and the type of inhibition.[13]

Protocol 4: Receptor Binding Assay

Principle: Piperazine derivatives are well-known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as sigma receptors.[14][15][16] A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.[15] This assay measures the displacement of a known radiolabeled ligand from the receptor by the test compound.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 cells expressing human dopamine D2 receptor)

  • Radioligand (e.g., [3H]-Spiperone)[15]

  • This compound

  • A known ligand for determining non-specific binding (e.g., Haloperidol)[15]

  • Binding buffer

  • Glass fiber filters and a cell harvester

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and various concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

Data Presentation:

ReceptorCompoundKi (nM)
Dopamine D2This compoundTo be determined
Serotonin 5-HT2AThis compoundTo be determined
Sigma-1This compoundTo be determined
Protocol 5: PI3K/Akt Pathway Analysis by Western Blot

Principle: Some piperazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting signaling pathways such as the PI3K/Akt pathway.[10][17] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway (e.g., Akt) after treatment with this compound, providing insight into its mechanism of action at the cellular level.

pi3k_akt_pathway cluster_inhibition Potential Inhibition Site RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activation Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition points.

Materials:

  • Cancer cell line responsive to PI3K/Akt signaling (e.g., MCF-7)

  • This compound

  • Cell lysis buffer and protease/phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-Akt and total Akt, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of the compound on Akt phosphorylation.

Conclusion

This document outlines a systematic and comprehensive approach for the initial in vitro characterization of this compound. By progressing from general cytotoxicity assays to more specific mechanistic studies, researchers can efficiently build a detailed biological profile of the compound. The data generated from these protocols will be crucial for identifying its potential therapeutic applications and guiding future preclinical development.

References

Application Notes and Protocols for Developing Assays with 1-(3-Methylbutanoyl)piperazine: A Guide to Screening for Novel TRPM8 Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in modern drug discovery, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing assays to characterize the biological activity of novel piperazine derivatives, using 1-(3-Methylbutanoyl)piperazine as a primary example. Given the known propensity of piperazine-containing compounds to interact with ion channels, and the structural motifs of our example compound, we will focus on protocols to assess its potential as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a well-validated target for conditions related to cold thermosensation, pain, and other pathologies.[3][4] The protocols herein are designed to be robust, self-validating, and adaptable for high-throughput screening (HTS) and detailed pharmacological characterization.

Introduction: The Scientific Rationale

The Versatility of the Piperazine Scaffold

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1] This structure imparts favorable physicochemical properties, such as high water solubility and the ability to be readily functionalized, making it a privileged scaffold in medicinal chemistry.[2] Derivatives of piperazine have been successfully developed as antipsychotics, antihistamines, antianginals, and anthelmintics.[1][5] The anthelmintic action of piperazine, for instance, is mediated by its agonist effects on GABA receptors in parasites, leading to paralysis.[6][7] This demonstrates the ability of the piperazine core to interact with ion channels and receptors.

TRPM8: A Key Target in Thermosensation and Pain

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (<28°C), as well as cooling agents like menthol and icilin.[4][8] Its role in cold sensation and various pathological conditions, including neuropathic pain, migraine, and overactive bladder, makes it an attractive therapeutic target.[3][4] The development of novel TRPM8 modulators is therefore an area of significant research interest.

Hypothesis: this compound as a Potential TRPM8 Modulator

While the specific biological target of this compound is not extensively documented, its structure provides a rationale for investigating its effects on TRPM8. The piperazine moiety provides a core structure common to many ion channel modulators, while the 3-methylbutanoyl (isovaleroyl) group may facilitate interaction with the channel's binding pockets. This guide, therefore, presents a systematic approach to test the hypothesis that this compound modulates TRPM8 activity.

Assay Development Strategy: A Tiered Approach

A robust assay development strategy for a novel compound involves a multi-tiered approach, starting with high-throughput primary screens to identify activity, followed by more detailed secondary and tertiary assays to confirm and characterize the mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Validation & Potency cluster_2 Mechanism of Action & Selectivity a High-Throughput Calcium Influx Assay b Automated Patch-Clamp Electrophysiology a->b Confirm Hits & Determine Potency c Selectivity Profiling (Other TRP Channels) b->c Assess Target Specificity d Temperature-Dependence Assays b->d Elucidate Mechanism

Figure 1: A tiered assay development workflow for characterizing novel TRPM8 modulators.

Primary Screening: High-Throughput Calcium Influx Assay

The initial screening for TRPM8 modulation can be efficiently performed using a fluorescence-based calcium influx assay.[9] Since TRPM8 is a calcium-permeable channel, its activation leads to an increase in intracellular calcium concentration, which can be detected using calcium-sensitive fluorescent indicators.[8][9]

Principle

This assay utilizes a cell line stably expressing the human TRPM8 channel (e.g., HEK293-TRPM8). The cells are loaded with a calcium-sensitive dye, such as Fluo-4 AM. Upon activation of TRPM8 by an agonist, the influx of extracellular calcium leads to a significant increase in the fluorescence intensity of the dye. Modulators like this compound can be tested for their ability to either activate the channel (agonist activity) or inhibit its activation by a known agonist (antagonist activity).

Detailed Protocol

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (test compound)

  • Menthol or Icilin (known TRPM8 agonists)

  • Capsazepine (known TRPM8 antagonist)

  • 384-well black, clear-bottom microplates

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-TRPM8 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well and incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in HBSS. For antagonist testing, also prepare a stock solution of a known agonist (e.g., menthol at its EC80 concentration).

    • After incubation, wash the cells twice with HBSS.

    • Add 20 µL of the diluted test compound to the appropriate wells. For antagonist mode, pre-incubate the cells with the test compound for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in a FLIPR instrument.

    • For Agonist Testing: Record a baseline fluorescence for 10-20 seconds, then add the test compound and continue recording for 2-5 minutes.

    • For Antagonist Testing: After the pre-incubation with the test compound, record a baseline fluorescence, then add the known agonist and record the fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a maximal concentration of a reference agonist (e.g., menthol) and a vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Expected Data and Interpretation
CompoundAssay ModeResult (EC50/IC50)Max Response (% of Menthol)
Menthol (Reference Agonist)Agonist30 µM100%
Capsazepine (Ref. Antagonist)Antagonist200 nMN/A
This compoundAgonist15 µM95%
This compoundAntagonist> 100 µMN/A

Table 1: Hypothetical data from the primary calcium influx screen suggesting that this compound acts as a TRPM8 agonist.

Secondary Validation: Automated Patch-Clamp Electrophysiology

To confirm the findings from the primary screen and to obtain more detailed information about the compound's effect on ion channel function, automated patch-clamp electrophysiology is the gold standard.[10][11] This technique directly measures the ion currents flowing through the channel in response to voltage changes and compound application.[3]

Principle

Whole-cell patch-clamp recordings are performed on HEK293-TRPM8 cells using an automated platform (e.g., QPatch or Qube).[3] The membrane potential is clamped at a set value, and currents are recorded upon application of a voltage ramp or step protocol. The effect of this compound on the TRPM8-mediated currents is then quantified.

Detailed Protocol

Materials:

  • HEK293-TRPM8 cells

  • Automated patch-clamp system and associated consumables

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP, pH 7.2)

  • This compound

  • Menthol

Procedure:

  • Cell Preparation:

    • Harvest HEK293-TRPM8 cells and prepare a single-cell suspension at the required density for the automated patch-clamp system.

  • System Setup and Cell Positioning:

    • Prime the system with extracellular and intracellular solutions.

    • Load the cell suspension into the system, which will automatically position individual cells for whole-cell patch-clamp recording.

  • Recording Protocol:

    • Establish a stable whole-cell recording.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit TRPM8 currents.

    • Record a stable baseline current in the presence of the vehicle.

  • Compound Application:

    • Perfuse the cells with increasing concentrations of this compound and record the current responses.

    • Wash out the compound to assess the reversibility of the effect.

    • Apply a saturating concentration of menthol as a positive control.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV).

    • Normalize the current amplitude to the baseline current.

    • Plot the normalized current against the compound concentration to generate a dose-response curve and determine the EC50.

G cluster_workflow Automated Patch-Clamp Workflow prep Cell Preparation Harvest and create single-cell suspension load System Loading Load cells and solutions into APC system prep->load patch Whole-Cell Sealing Automated positioning and gigaseal formation load->patch record Baseline Recording Apply voltage protocol, record baseline current patch->record compound Compound Application Perfuse with test compound at various concentrations record->compound wash Washout Perfuse with extracellular solution to test reversibility compound->wash

References

Application Notes & Protocols: 1-(3-Methylbutanoyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 1-(3-Methylbutanoyl)piperazine. While not a therapeutic agent in itself, this N-acylated piperazine serves as a crucial and versatile synthetic intermediate in the construction of novel drug candidates. The piperazine moiety is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to improve pharmacokinetic properties and interact with various biological targets.[1][2][3][4][5][6] This guide will detail the synthesis of this compound, its strategic use in library generation for drug discovery, and protocols for the subsequent biological evaluation of its derivatives.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3][4][5][6] Its presence in a drug molecule can confer several advantageous properties:

  • Improved Pharmacokinetics: The basicity of the nitrogen atoms often leads to enhanced aqueous solubility and oral bioavailability.[4][6]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the piperazine ring provides a rigid scaffold, allowing for precise orientation of substituents to interact with biological targets.

  • Versatile Synthetic Handle: The two nitrogen atoms provide points for differential functionalization, enabling the creation of diverse chemical libraries from a common core.[1]

Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to CNS disorders (antipsychotic, antidepressant, anxiolytic), antihistaminic, anti-inflammatory, and anticancer effects.[5][7][8][9]

This compound: A Key Intermediate

This compound (CAS 884497-54-5) is an N-monosubstituted piperazine.[10][11] The introduction of the 3-methylbutanoyl (isovaleroyl) group serves two primary purposes in a drug discovery workflow:

  • Protection and Directed Synthesis: The acyl group deactivates one of the piperazine nitrogens, allowing for selective functionalization of the second, more basic nitrogen. This is a common strategy to avoid the formation of undesired 1,4-disubstituted byproducts.[12][13]

  • Modulation of Physicochemical Properties: The lipophilic isovaleroyl group can influence the overall lipophilicity (LogP) of the final compound, which is a critical parameter for membrane permeability and target engagement.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 884497-54-5[10]
Molecular Formula C₉H₁₈N₂O[10][11]
Molecular Weight 170.25 g/mol [10][11]
Boiling Point 294.2±33.0 °C (Predicted)[11]
Density 0.974±0.06 g/cm³ (Predicted)[11]
pKa 8.46±0.10 (Predicted)[11]

Synthetic Protocols

The synthesis of this compound and its subsequent derivatization are foundational steps in leveraging this intermediate for drug discovery.

Protocol 3.1: Synthesis of this compound

This protocol describes a standard method for the selective N-acylation of piperazine. The key challenge in synthesizing monosubstituted piperazines is preventing disubstitution. One common approach involves using a large excess of piperazine, which is then removed post-reaction. An alternative, more controlled method involves the in-situ formation of a piperazine salt.[13]

Objective: To synthesize this compound from piperazine and 3-methylbutanoyl chloride.

Materials:

  • Piperazine

  • 3-Methylbutanoyl chloride (Isovaleryl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the stirred piperazine solution.

  • Acylation: Add 3-methylbutanoyl chloride (1 equivalent) dropwise to the cooled solution over 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) is expected.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the acyl chloride.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure this compound.

Causality: Using a large excess of piperazine ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the already acylated product, thus minimizing the formation of the 1,4-diacylated byproduct. The base (TEA) is crucial for scavenging the HCl generated during the reaction.

Diagram 1: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of Intermediate P Piperazine React Acylation P->React AC 3-Methylbutanoyl Chloride AC->React Solvent DCM, TEA, 0°C to RT Workup Aqueous Workup React->Workup Reaction Mixture Purify Column Chromatography Workup->Purify Crude Product Product This compound Purify->Product Pure Intermediate

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: Library Synthesis

With the pure intermediate in hand, the next phase involves derivatization of the secondary amine to generate a library of novel compounds for biological screening. Common derivatization strategies include reductive amination, N-arylation, and sulfonylation.

Protocol 4.1: Derivatization via Reductive Amination

This protocol allows for the introduction of a wide variety of alkyl and aryl groups at the N-4 position.

Objective: To synthesize a library of N-4 substituted derivatives of this compound.

Materials:

  • This compound

  • A diverse set of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Standard workup and purification reagents as in Protocol 3.1

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DCE, add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by LC-MS.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 3.1. Purify the resulting derivatives by flash chromatography or preparative HPLC.

Causality: STAB is a mild and selective reducing agent, ideal for reducing the in-situ formed iminium ion without affecting other functional groups like the amide carbonyl. The acidic catalyst accelerates the initial condensation step.

Diagram 2: Drug Discovery Workflow

G cluster_workflow Medicinal Chemistry Workflow Start This compound Deriv Derivatization (e.g., Reductive Amination, N-Arylation) Start->Deriv Library Compound Library Deriv->Library Screen Biological Screening (e.g., Receptor Binding, Enzyme Inhibition) Library->Screen Hit Hit Compounds Screen->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: General workflow for utilizing the intermediate in drug discovery.

Biological Evaluation Protocols

The synthesized library of compounds should be screened against relevant biological targets based on the known activities of piperazine derivatives.

Protocol 5.1: In Vitro Serotonin Receptor Binding Assay

Objective: To assess the affinity of synthesized compounds for serotonin receptors (e.g., 5-HT₂ₐ), a common target for antipsychotic and antidepressant drugs.[1]

Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known radiolabeled ligand from the receptor is measured.

Materials:

  • Cell membranes expressing the target human serotonin receptor (commercially available).

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Test compounds (synthesized library).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Preparation: In each well of a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations (to generate a dose-response curve).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well. Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound relative to controls (total binding vs. non-specific binding).

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

Table 2: Example Data from a Receptor Binding Assay
Compound IDR Group at N-4IC₅₀ (nM) for 5-HT₂ₐ
LIB-001 Benzyl150
LIB-002 4-Fluorobenzyl85
LIB-003 2-Thiophenemethyl210
Reference Risperidone5

This structured approach allows for the systematic evaluation of structure-activity relationships (SAR), guiding the next round of synthesis in a lead optimization campaign.[1]

Conclusion

This compound is a valuable building block in medicinal chemistry. Its utility lies not in its intrinsic biological activity, but in its role as a strategically designed intermediate for the efficient synthesis of diverse libraries of potential drug candidates. The protocols outlined in this guide provide a framework for the synthesis, derivatization, and biological evaluation of compounds derived from this versatile scaffold, enabling researchers to explore new chemical space in the quest for novel therapeutics.

References

Application Notes and Protocols for the Experimental Use of 1-(3-Methylbutanoyl)piperazine in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Investigating 1-(3-Methylbutanoyl)piperazine

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous drugs targeting the central nervous system (CNS).[1][2][3][4] This six-membered heterocycle, with its two opposing nitrogen atoms, provides a versatile scaffold for designing molecules that can interact with a wide array of neurotransmitter receptors, including those for serotonin, dopamine, and GABA.[2][3][4] Slight modifications to the piperazine ring can dramatically alter a compound's pharmacological profile, leading to diverse therapeutic effects such as anxiolytic, antidepressant, and antipsychotic actions.[4]

This compound is a specific derivative of this important class. While its direct biological activities and therapeutic potential are not yet extensively documented in publicly available literature, its structure warrants investigation. The presence of the piperazine ring suggests a potential for neuroactivity, and the 3-methylbutanoyl group may confer specific properties related to receptor affinity, selectivity, and metabolic stability.

These application notes provide a comprehensive guide for the initial characterization of this compound as a novel neuroactive compound. The protocols outlined below are designed to systematically evaluate its potential effects on the CNS, from broad screening in vitro to more detailed behavioral and mechanistic studies in vivo. This guide is intended to be a foundational framework, adaptable by researchers to their specific hypotheses and laboratory capabilities.

Part 1: In Vitro Characterization - Profiling the Molecular Targets

The initial step in characterizing a novel compound is to determine its primary molecular targets within the CNS. This is typically achieved through a series of in vitro assays that assess the compound's ability to bind to and modulate the activity of key neurotransmitter receptors and transporters.

Receptor Binding Affinity Assays

Causality: Receptor binding assays are crucial for identifying the receptors with which a compound interacts and for quantifying the strength of that interaction.[5] This information is fundamental to understanding the compound's potential mechanism of action. A broad panel of receptor binding assays should be employed to screen this compound against known CNS targets, particularly those associated with piperazine derivatives, such as serotonin, dopamine, adrenergic, and GABA receptors.[2]

Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay. Specific parameters (e.g., radioligand, receptor source, incubation time) will need to be optimized for each target receptor.

  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor and dilute it in assay buffer to a concentration at or below its dissociation constant (Kd).

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in assay buffer.

    • Receptor Membranes: Prepare cell membranes from a cell line expressing the target receptor or from brain tissue known to be rich in the receptor.

  • Assay Procedure:

    • In a 96-well plate, add in triplicate:

      • Assay buffer for total binding.

      • A high concentration of a known non-radiolabeled ligand for non-specific binding.

      • Varying concentrations of this compound.

    • Add the radioligand to all wells.

    • Add the receptor membranes to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Data Presentation: Receptor Binding Profile of this compound

Receptor TargetRadioligandKi (nM)
Serotonin 5-HT1A[³H]-8-OH-DPATTBD
Serotonin 5-HT2A[³H]-KetanserinTBD
Dopamine D2[³H]-SpiperoneTBD
GABA-A[³H]-MuscimolTBD
Additional Targets......

TBD: To be determined by experimental results.

Neurotransmitter Release and Uptake Assays

Causality: Beyond receptor binding, a compound may exert its effects by altering the concentration of neurotransmitters in the synapse. Neurotransmitter release and uptake assays can determine if this compound modulates these processes. These assays are often performed using synaptosomes, which are isolated nerve terminals that retain the machinery for neurotransmitter release and uptake.

Protocol: Neurotransmitter Release Assay Using Synaptosomes

  • Preparation of Synaptosomes:

    • Homogenize brain tissue (e.g., striatum for dopamine, cortex for glutamate) in an ice-cold isotonic sucrose solution.

    • Perform differential centrifugation to isolate the synaptosomal fraction.[6]

    • Resuspend the synaptosomes in a suitable buffer (e.g., Krebs-bicarbonate-HEPES buffer).[6]

  • Loading with Radiolabeled Neurotransmitter:

    • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine or [¹⁴C]-glutamate) to allow for its uptake into the synaptic vesicles.[6]

  • Release Experiment:

    • Transfer the loaded synaptosomes to a superfusion chamber.

    • Continuously perfuse the synaptosomes with buffer and collect fractions at regular intervals.

    • Establish a baseline of spontaneous release.

    • Stimulate neurotransmitter release by adding a depolarizing agent (e.g., high potassium concentration) to the perfusion buffer.

    • In a separate experiment, add this compound to the perfusion buffer before and during depolarization to assess its effect on stimulated release.

  • Data Analysis:

    • Measure the radioactivity in the collected fractions.

    • Calculate the percentage of total neurotransmitter released per fraction.

    • Compare the stimulated release in the presence and absence of this compound.

Visualization: Experimental Workflow for Neurotransmitter Release Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis brain_tissue Brain Tissue Homogenization centrifugation Differential Centrifugation brain_tissue->centrifugation synaptosomes Isolated Synaptosomes centrifugation->synaptosomes loading Loading with Radiolabeled Neurotransmitter superfusion Superfusion and Baseline Release Measurement loading->superfusion stimulation Stimulation of Release (e.g., High K+) superfusion->stimulation treatment Treatment with This compound superfusion->treatment collection Fraction Collection stimulation->collection treatment->stimulation scintillation Scintillation Counting collection->scintillation data_analysis Data Analysis and Comparison scintillation->data_analysis

Caption: Workflow for assessing neurotransmitter release from synaptosomes.

Part 2: In Vivo Behavioral Analysis - Assessing CNS Effects in Rodent Models

Once the in vitro profile of this compound is established, the next logical step is to investigate its effects on behavior in living organisms. Rodent models are widely used for this purpose as they can provide insights into the potential therapeutic applications and side effects of a compound.[7][8][9]

Assessment of Anxiolytic and Antidepressant-like Activity

Causality: Given the prevalence of piperazine-based drugs in treating anxiety and depression, it is prudent to screen this compound for similar activities.[1][4] The Elevated Plus Maze and Forced Swim Test are standard, well-validated behavioral paradigms for assessing anxiolytic and antidepressant-like effects, respectively.[7][10]

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle to mice or rats at various doses.

    • After a predetermined pretreatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters is indicative of an anxiolytic effect.[7]

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer this compound or vehicle to mice or rats.

    • After the pretreatment time, place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis:

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect.[10]

Data Presentation: Behavioral Effects of this compound

Behavioral TestDose (mg/kg)Key ParameterResult
Elevated Plus Maze1, 5, 10% Time in Open ArmsTBD
Forced Swim Test1, 5, 10Immobility Time (s)TBD

TBD: To be determined by experimental results.

Part 3: Mechanistic Studies - Elucidating the Effects on Synaptic Function

To gain a deeper understanding of how this compound affects neural circuits, it is essential to investigate its impact on synaptic transmission and plasticity. Electrophysiological techniques are powerful tools for these types of studies.[11][12]

Electrophysiological Assessment of Synaptic Plasticity

Causality: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is thought to be a fundamental mechanism underlying learning and memory.[12][13] Long-term potentiation (LTP) and long-term depression (LTD) are two major forms of synaptic plasticity.[12] Investigating the effects of this compound on LTP and LTD can reveal its potential to modulate cognitive processes.

Protocol: In Vitro Electrophysiology in Hippocampal Slices

  • Preparation of Hippocampal Slices:

    • Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).

    • Cut thin slices (e.g., 300-400 µm) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[11]

    • Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency.

  • Induction of LTP/LTD:

    • To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).[12]

    • To induce LTD, apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).[12]

  • Drug Application:

    • To test the effect of this compound, perfuse the slice with aCSF containing the compound before and during the induction of LTP or LTD.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slope to the baseline.

    • Compare the magnitude of LTP or LTD in the presence and absence of the compound.

Visualization: Signaling Pathway for LTP Induction

G HFS High-Frequency Stimulation Glutamate_Release Glutamate Release HFS->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx Kinase_Activation Kinase Activation (e.g., CaMKII) Ca_Influx->Kinase_Activation AMPAR_Insertion AMPAR Insertion into Postsynaptic Membrane Kinase_Activation->AMPAR_Insertion LTP Long-Term Potentiation AMPAR_Insertion->LTP

Caption: A simplified signaling cascade for the induction of LTP.

Conclusion

The application notes and protocols provided here offer a structured and scientifically rigorous approach to the initial neuropharmacological characterization of this compound. By systematically progressing from in vitro target identification to in vivo behavioral analysis and mechanistic electrophysiological studies, researchers can build a comprehensive profile of this novel compound. The insights gained from these experiments will be invaluable in determining its potential as a CNS therapeutic agent and in guiding future drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methylbutanoyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the purification of this compound. We will move beyond simple procedural lists to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.

Physicochemical Properties Overview

A foundational understanding of the physical and chemical properties of this compound is critical for selecting and optimizing a purification method. These properties dictate its behavior in various solvents and under different physical conditions.

PropertyValueSource
CAS Number 884497-54-5[1][2]
Molecular Formula C₉H₁₈N₂O[2]
Molecular Weight 170.25 g/mol [2]
Predicted Boiling Point 294.2 ± 33.0 °C[1]
Predicted Density 0.974 ± 0.06 g/cm³[1]
Predicted pKa 8.46 ± 0.10 (most basic)[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities largely depend on the synthetic route. For a typical synthesis involving the acylation of piperazine with a derivative of 3-methylbutanoic acid, common impurities include:

  • Unreacted Piperazine: Highly polar and water-soluble. It can often be removed with an aqueous wash during workup.[3]

  • Unreacted 3-Methylbutanoic Acid (or its activated form): An acidic impurity that can be removed with a basic aqueous wash (e.g., dilute NaHCO₃ or Na₂CO₃ solution).

  • 1,4-Diacylated Piperazine: A less polar, non-basic byproduct formed if both nitrogen atoms of piperazine react.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: Which purification technique should I choose? My crude material is an oil with ~70% purity by NMR.

A2: The choice of technique depends on the nature of the impurities, the scale of your reaction, and the required final purity. The flowchart below provides a general decision-making framework. For a ~70% pure oil, flash column chromatography is typically the most effective method to separate the target compound from both more polar (e.g., piperazine) and less polar (e.g., di-acylated byproduct) impurities.

Purification Decision Tree start Crude this compound purity_check Purity > 90% and Solid? start->purity_check impurities What is the nature of impurities? purity_check->impurities No recrystallization Recrystallization purity_check->recrystallization Yes chromatography Flash Column Chromatography impurities->chromatography Mixture of polar/non-polar impurities acid_base Acid-Base Extraction impurities->acid_base Non-basic impurities distillation Distillation (High Vacuum) impurities->distillation Non-volatile impurities & Thermally stable scale What is the reaction scale? scale->chromatography < 10 g scale->acid_base > 10 g (initial cleanup) chromatography->scale acid_base->scale

Caption: Decision tree for selecting a purification method.

Q3: I'm trying to perform a crystallization, but my compound is 'oiling out' instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the solution is too supersaturated or cools too quickly, causing the compound to separate as a liquid phase rather than an ordered crystal lattice.[4] Here are several corrective actions:

  • Reduce Supersaturation: Add a small amount of the hot solvent back to the mixture to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can promote slow cooling.

  • Change Solvent System: The current solvent may be unsuitable. Try a solvent system where the compound has slightly lower solubility. An anti-solvent crystallization approach can also be effective.[4]

  • Scratching & Seeding: Try to induce nucleation by scratching the inside of the flask below the solvent line with a glass rod. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.

Q4: I am developing a column chromatography method. How do I select an appropriate solvent system?

A4: The ideal solvent system will provide good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate, with a target Rf (retention factor) of 0.25-0.40 for the product.

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this one.

  • Mobile Phase Selection:

    • Start with a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).

    • Run TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).

    • Because of the basic piperazine nitrogens, the compound may show "tailing" (streaking) on the silica TLC plate. To counter this, add a small amount (0.5-1% ) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, leading to sharper spots and better separation.

    • If the compound is still not moving sufficiently, a more polar solvent like Dichloromethane (DCM) and Methanol (MeOH) can be used (e.g., 98:2 DCM:MeOH, again with a TEA modifier).

Q5: Is vacuum distillation a viable purification method?

A5: Given the predicted high boiling point (294°C), distillation at atmospheric pressure is not feasible as it would likely lead to decomposition.[1] However, high-vacuum distillation (Kugelrohr or short-path distillation) could be a viable option, especially for larger quantities (>10 g) where chromatography is less practical, provided the impurities are significantly less or more volatile than the product. This method is most effective for removing non-volatile inorganic salts or highly volatile starting materials.

Detailed Purification Protocols

Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for this compound and all solvents. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the basicity of the piperazine moiety (predicted pKa ≈ 8.5) to separate it from non-basic organic impurities.[1]

Workflow Diagram:

Acid_Base_Extraction_Workflow A 1. Dissolve crude oil in EtOAc B 2. Transfer to Separatory Funnel A->B C 3. Extract with 1M HCl (aq) B->C D Organic Layer (Non-basic impurities) [DISCARD] C->D Separate E Aqueous Layer (Protonated Product) C->E Separate F 4. Basify Aqueous Layer with 6M NaOH to pH > 10 E->F G 5. Extract product back into EtOAc (3x) F->G H Aqueous Layer (Inorganic salts) [DISCARD] G->H Separate I Combined Organic Layers (Pure Product) G->I Combine J 6. Dry (Na2SO4), Filter, Concentrate I->J K Purified Product J->K

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 5 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL). The protonated product will move into the aqueous layer.

  • Isolate Aqueous Layer: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 6 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is >10 (confirm with pH paper).

  • Product Extraction: Extract the deprotonated, now organic-soluble, product from the basic aqueous solution using EtOAc or DCM (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Flash Column Chromatography

This is the preferred method for achieving high purity on a laboratory scale.

Step-by-Step Methodology:

  • TLC Analysis: As described in Q4, determine an optimal solvent system that gives an Rf of 0.25-0.40 for the product and separates it from impurities. A common starting point is Hexanes:EtOAc with 1% TEA.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (eluent).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions. Start with the determined mobile phase composition. A gradient elution (gradually increasing the proportion of the polar solvent) can be used to improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

resolving common issues in 1-(3-Methylbutanoyl)piperazine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methylbutanoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the synthesis, purification, and handling of this compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Section 1: Synthesis and Reaction Optimization

The synthesis of this compound involves the formation of an amide bond between piperazine and 3-methylbutanoic acid (isovaleric acid) or its derivatives. While seemingly straightforward, this reaction is prone to several common issues that can impact yield and purity.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low or no product yield in this amide coupling reaction typically points to one of four main issues: inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, formation of side products, or suboptimal reaction conditions.[1]

  • Inefficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive species.[2] If you are using a coupling reagent (e.g., HATU, EDC), ensure it is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). The presence of moisture can hydrolyze the activated intermediate, so using anhydrous solvents is critical.[1]

  • Piperazine Deactivation: Piperazine is a base. In the absence of a non-nucleophilic base, it can be protonated by the carboxylic acid, forming a salt and rendering the amine non-nucleophilic.[2] Furthermore, the HCl or acetic acid byproducts generated when using acyl chlorides or anhydrides will protonate the amine, halting the reaction unless scavenged by a base.[3]

  • Side Product Formation: The most common side reaction is the formation of the 1,4-diacylated piperazine. This becomes significant if the acylating agent is used in excess or if reaction conditions favor the second acylation.

  • Suboptimal Conditions: Incorrect solvent choice, temperature, or reaction time can drastically affect the outcome. Polar aprotic solvents like DMF or DCM are generally preferred.

Q2: I'm observing a significant amount of a higher molecular weight byproduct, likely the 1,4-diacylated piperazine. How can I favor mono-acylation?

This is a classic challenge when working with symmetrical diamines like piperazine. There are two primary strategies to ensure mono-substitution:

  • Stoichiometric Control (Excess Piperazine): The most direct method is to use a significant excess of piperazine (3 to 10 equivalents) relative to the acylating agent (e.g., 3-methylbutanoyl chloride). This ensures that the acylating agent is more likely to encounter an unreacted piperazine molecule than a mono-acylated one. The downside is the subsequent need to remove a large amount of unreacted piperazine during work-up.

  • Use of Mono-Protected Piperazine: A cleaner, though multi-step, approach involves using a mono-protected piperazine, such as 1-Boc-piperazine.[4] The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing you to selectively acylate the other. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the desired mono-acylated product.[4] This method is often preferred in multi-step syntheses where purity is paramount.

Workflow: Selecting a Synthetic Strategy

Synthetic_Strategy start Goal: Synthesize This compound decision_purity Is high purity critical and excess piperazine problematic for purification? start->decision_purity strategy_protected Use Mono-Boc-Piperazine Route decision_purity->strategy_protected Yes strategy_excess Use Piperazine Excess Route decision_purity->strategy_excess No step1_protected Step 1: Acylate 1-Boc-piperazine strategy_protected->step1_protected step1_excess Acylate with 3-10 eq. Piperazine strategy_excess->step1_excess step2_protected Step 2: Deprotect with acid (TFA/HCl) step1_protected->step2_protected end_product Final Product step2_protected->end_product step1_excess->end_product

Caption: Decision tree for synthesizing this compound.

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for coupling 3-methylbutanoic acid directly with piperazine.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve piperazine (3.0 equivalents) in anhydrous DMF or DCM.

  • Acid Activation: In a separate flask, dissolve 3-methylbutanoic acid (1.0 equivalent), HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2.5 equivalents) in anhydrous DMF. Stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester.[1]

  • Coupling: Add the pre-activated acid solution dropwise to the piperazine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and proceed to the extraction and purification steps detailed in Section 2.

Section 2: Work-up and Purification

The basic and polar nature of this compound and the potential for excess starting material can complicate the purification process.

Q3: How do I efficiently remove the large excess of unreacted piperazine after the reaction?

Piperazine is highly soluble in water, especially in its protonated salt form.[5] An acidic wash during the liquid-liquid extraction is highly effective.

  • After quenching the reaction, dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate the basic piperazine and your product, pulling them into the aqueous layer.

  • Separate the layers. Basify the aqueous layer with a base like 1M NaOH or saturated NaHCO₃ solution until pH > 10.

  • Extract the now free-based product back into an organic solvent (e.g., DCM, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q4: My compound is showing significant peak tailing during silica gel column chromatography. What can I do to improve the separation?

Peak tailing on silica gel is a common issue for basic compounds like piperazine derivatives.[6] The free amine interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the active sites on the silica gel and dramatically improve peak shape.

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is often a good alternative to silica for purifying basic compounds.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography (C18 silica) can be an effective alternative.

Issue Parameter Recommended Solution Rationale
Low Yield ReagentsUse fresh, high-purity coupling agents and anhydrous solvents.Prevents hydrolysis of activated intermediates.[1]
BaseUse 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA).Scavenges acid byproducts without competing in the reaction.[3]
Di-acylation StoichiometryUse a 3-10 fold excess of piperazine.Statistically favors mono-acylation.
Peak Tailing (Silica) Mobile PhaseAdd 0.5-1% triethylamine to the eluent.Neutralizes acidic silanol groups on the silica surface.[6]
Stationary PhaseSwitch to neutral or basic alumina.Less acidic surface reduces strong interactions with the basic product.

Section 3: Analytical Characterization

Accurate characterization is key to confirming the identity and purity of your product. N-acyl piperazines can present unique challenges in NMR analysis.

Q5: My ¹H NMR spectrum looks overly complex, with doubled or broadened signals for the piperazine protons. Is my product impure?

Not necessarily. This is a very common phenomenon for N-acyl piperazines and is due to the presence of rotational isomers (rotamers) .[7][8]

  • Causality: The amide bond between the carbonyl carbon and the piperazine nitrogen has significant double-bond character. This restricts free rotation around the C-N bond, leading to two distinct, slowly interconverting conformers at room temperature.[9] Each of these rotamers will have a unique set of NMR signals, leading to the appearance of doubled or broadened peaks, particularly for the protons on the carbons adjacent to the nitrogen atoms.

  • Troubleshooting: To confirm that the complexity is due to rotamers and not impurities, you can perform a variable temperature (VT) NMR experiment. By increasing the temperature of the NMR probe (e.g., to 50-80 °C), you provide enough thermal energy to overcome the rotational barrier. The two rotamers will interconvert rapidly on the NMR timescale, and the doubled signals will coalesce into single, sharp peaks.[8]

Diagram: Rotamers of this compound

Caption: Restricted C-N bond rotation leads to two distinct rotamers. (Note: Placeholder images are used as DOT language cannot render chemical structures directly. The diagram illustrates the concept of two interconverting species.)

Section 4: Stability and Storage

Proper handling and storage are essential to maintain the integrity of your compound over time.

Q6: What are the primary degradation pathways for this compound and how should I store it?

The primary chemical stability concern for this compound is the hydrolysis of the amide bond .

  • Mechanism of Degradation: Amides can be hydrolyzed back to their constituent carboxylic acid and amine under either strongly acidic or basic conditions, a reaction that is often accelerated by heat.[10][11] While amides are generally stable functional groups, prolonged exposure to aqueous acidic or basic environments should be avoided.[12]

  • Recommended Storage: For long-term stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[13] If stored in solution, use an anhydrous aprotic solvent and keep it refrigerated. Avoid storing in protic solvents like methanol or water for extended periods.

Diagram: Amide Hydrolysis Pathways

Hydrolysis product This compound acid_cond H₃O⁺, Heat product->acid_cond base_cond ⁻OH, Heat product->base_cond degraded 3-Methylbutanoic Acid + Piperazine acid_cond->degraded Acidic Hydrolysis base_cond->degraded Basic Hydrolysis

Caption: Primary degradation routes for this compound.

References

Technical Support Center: Optimizing HPLC Parameters for 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Methylbutanoyl)piperazine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance and systematic troubleshooting protocols to help you develop and optimize a robust HPLC method for this compound.

Part 1: Foundational Knowledge and Initial Parameters

Understanding the Analyte: Physicochemical Properties

Before initiating method development, it is critical to understand the physicochemical properties of this compound. This molecule contains a basic piperazine ring, which is the primary driver of its chromatographic behavior, particularly its tendency for strong interactions with silica-based columns.[1]

  • Structure: The molecule consists of a piperazine ring acylated with a 3-methylbutanoyl group. The key feature for HPLC is the presence of two nitrogen atoms in the piperazine ring, making it a basic compound.[2]

  • pKa: The basicity of the piperazine moiety is critical. Piperazine itself has two pKa values of approximately 5.35 and 9.73.[2][3] The exact pKa of the derivatized compound will differ slightly, but it will remain a basic analyte. This means its ionization state is highly dependent on the mobile phase pH.

  • Solubility: Piperazine is freely soluble in water.[2][4] The acyl group adds some hydrophobicity, but the compound is expected to be soluble in typical HPLC mobile phases like water/acetonitrile and water/methanol mixtures.

PropertyEstimated Value / CharacteristicSignificance for HPLC Method Development
Molecular Structure Acylated PiperazineContains a basic secondary amine, prone to strong interactions with column silanols, leading to peak tailing.[5]
pKa (approximate) pKa1 ≈ 5.0-6.0, pKa2 ≈ 9.0-10.0The analyte's charge state is pH-dependent. Mobile phase pH must be controlled to ensure a consistent, single ionic form for good peak shape.
Polarity Moderately Polar Basic CompoundRequires a mobile phase with sufficient aqueous content for retention on a reversed-phase column. May need specialized column chemistry for optimal peak shape.[6][7]
UV Absorbance Amide chromophoreExpected to have UV absorbance around 200-220 nm. A UV detector is suitable.
Suggested Starting HPLC Parameters

Based on the properties above, the following conditions provide a robust starting point for method development.

ParameterRecommendationRationale & Expert Notes
Column C18, End-capped, 150 x 4.6 mm, 3.5 or 5 µmA standard C18 is a good first choice.[8] High-purity silica with effective end-capping is crucial to minimize interactions with residual silanols, which cause peak tailing for basic analytes.[5]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAn acidic modifier is essential. It protonates the analyte to a consistent +1 or +2 charge state and suppresses the ionization of acidic silanols on the column surface, dramatically improving peak shape.[9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and better UV transparency.[10]
Gradient Program 5% to 95% B over 15 minutesA broad scouting gradient is the most efficient way to determine the approximate elution conditions and reveal the presence of any impurities.[11]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak efficiency by reducing mobile phase viscosity but is not critical initially. Start at a controlled room temperature.[11]
Detection (UV) 210 nmThe amide bond provides UV absorbance at low wavelengths. Perform a wavelength scan on a standard solution to find the absorbance maximum for optimal sensitivity.
Injection Volume 5-10 µLA small volume minimizes peak distortion from the injection solvent.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of basic compounds like this compound in a question-and-answer format.

Q1: My peak for this compound is severely tailing. What is the cause and how do I fix it?

A1: Peak tailing is the most common problem for basic analytes and is almost always caused by secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[1][12]

Causality: At a mid-range pH (e.g., pH 4-7), a fraction of the silanol groups on the silica backbone are deprotonated and negatively charged. Simultaneously, your basic piperazine compound is protonated and positively charged. This leads to a strong, undesirable ionic interaction that slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Troubleshooting Protocol:

  • Introduce an Acidic Mobile Phase Modifier: This is the most effective solution.

    • Action: Add 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) to both your aqueous (A) and organic (B) mobile phases.

    • Mechanism: The low pH (around 2.5-3.0) ensures that the residual silanol groups are fully protonated (Si-OH) and neutral, eliminating the primary cause of the ionic interaction.[9] It also ensures your analyte is consistently in its protonated, positively charged form, leading to sharp, symmetrical peaks.

  • Use a Modern, High-Purity, End-Capped Column:

    • Action: Ensure you are using a column manufactured from high-purity silica with robust end-capping. Older "Type A" silica columns have a high concentration of acidic silanols and are not suitable.

    • Mechanism: End-capping chemically treats the silica surface to cover most of the silanol groups with a less interactive cap (e.g., a trimethylsilyl group). While no end-capping is 100% perfect, modern columns minimize available silanols significantly.[5]

  • Consider a "Base-Deactivated" or Polar-Embedded Column:

    • Action: If tailing persists, switch to a column specifically designed for basic compounds, such as one with a polar-embedded group (e.g., RP-Amide) or a "base-deactivated" C18.[6]

    • Mechanism: Polar-embedded phases have a hydrophilic group (like an amide) placed near the base of the C18 chain. This group can shield the analyte from interacting with underlying silanols, improving peak shape even at moderate pH.[7]

Q2: I have poor retention; my analyte elutes at or near the void volume. How can I increase its retention time?

A2: Poor retention of a moderately polar compound on a reversed-phase column indicates that the mobile phase is too "strong" (too much organic solvent) or that the analyte is not interacting sufficiently with the stationary phase.

Troubleshooting Protocol:

  • Decrease the Initial Organic Content:

    • Action: Modify your gradient to start with a lower percentage of organic solvent (Mobile Phase B). For example, change the starting condition from 5% B to 2% B or even 0% B (100% aqueous).

    • Mechanism: In reversed-phase HPLC, retention is driven by hydrophobic interactions. Reducing the organic content of the mobile phase makes it more polar, which increases the affinity of your moderately non-polar analyte for the non-polar C18 stationary phase, thereby increasing retention time.[10]

  • Switch to a Weaker Organic Solvent:

    • Action: If using acetonitrile, try substituting it with methanol.

    • Mechanism: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Switching to methanol at the same percentage will generally result in longer retention times for most compounds.[5]

  • Ensure Proper pH for Analyte Interaction:

    • Action: Confirm your mobile phase pH is acidic (as recommended in A1).

    • Mechanism: While low pH is crucial for peak shape, it also ensures the analyte is charged. In some cases, operating at a higher pH where the analyte is neutral might increase hydrophobic retention. However, this often comes at the cost of severe peak tailing. For basic compounds, it is almost always better to fix retention with solvent strength rather than pH.[8] An exception is using a high-pH stable column (e.g., hybrid silica) with a basic mobile phase (e.g., pH 10 with ammonia), which neutralizes the analyte and can increase retention, but this requires specialized columns.[10]

Q3: How do I choose the best column for this compound? C18, C8, or Phenyl?

A3: The choice of column stationary phase governs the selectivity of the separation. For a new method, starting with a C18 is standard practice, but other phases can offer unique advantages, especially for separating the main peak from closely related impurities.[13]

Column Selection Strategy:

  • C18 (Octadecylsilane):

    • Best for: General-purpose, starting point. Provides the highest hydrophobicity and retention for non-polar to moderately polar compounds.[14]

    • Mechanism: Primary separation is based on hydrophobic (van der Waals) interactions. Choose a high-purity, end-capped C18 for this analyte.[8]

  • C8 (Octylsilane):

    • Best for: When a C18 provides too much retention or when analyzing more hydrophobic compounds in the same run.

    • Mechanism: Similar to C18 but with shorter alkyl chains, making it less retentive. It can sometimes provide better peak shapes for basic compounds due to increased accessibility to the underlying silica surface, which is a double-edged sword.

  • Phenyl (Phenylpropyl):

    • Best for: Compounds containing aromatic rings or when different selectivity from C18 is needed.

    • Mechanism: Offers unique π-π interactions with aromatic analytes. While this compound is not aromatic, this phase can provide different selectivity for aromatic impurities that may be present.

  • Polar-Embedded / RP-Amide:

    • Best for: Basic compounds that show tailing on standard C18 columns.

    • Mechanism: Incorporates a polar group (e.g., amide) into the alkyl chain, which helps to shield residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.[6][7] This is an excellent second choice if a standard C18 gives poor peak shape.

Part 3: Experimental Workflows and Visualization

SOP 1: General HPLC Method Development Workflow

This workflow provides a systematic approach to developing a robust method from scratch.

  • Analyte Characterization: Understand the physicochemical properties (pKa, solubility, UV spectra) of this compound.

  • Initial Column & Mobile Phase Selection: Choose a high-quality, end-capped C18 column and an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

  • Run a Scouting Gradient: Execute a fast, broad gradient (e.g., 5-95% B in 15 min) to determine the elution time of the analyte.

  • Optimize Gradient:

    • If retention is too low, decrease the starting %B.

    • If retention is too high, increase the starting %B.

    • Adjust the gradient slope around the elution time of the analyte to improve the resolution of nearby impurities. A shallower gradient provides better resolution.

  • Assess Peak Shape: If peak tailing is observed, confirm the mobile phase is sufficiently acidic (pH 2.5-3.5). If tailing persists, consider a polar-embedded column.

  • Method Validation: Once optimal conditions are found, proceed with method validation according to regulatory guidelines (e.g., ICH Q2(R1)), assessing parameters like specificity, linearity, accuracy, precision, and robustness.[15]

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_refine Phase 3: Refinement cluster_val Phase 4: Validation A Analyte Characterization (pKa, UV Spectra, Solubility) B Select Initial Column & Mobile Phase (C18, 0.1% Formic Acid) A->B C Run Scouting Gradient (5-95% Acetonitrile) D Optimize Gradient Slope & Isocratic Hold C->D E Assess Peak Shape D->E F Tailing Observed? E->F G Switch to Polar-Embedded or Base-Deactivated Column F->G Yes H Final Method Conditions F->H No G->D Re-optimize I Method Validation (ICH Q2(R1)) H->I

General workflow for HPLC method development for basic analytes.
Troubleshooting Decision Tree: Resolving Peak Shape Issues

This diagram provides a logical path for diagnosing and solving common peak shape problems like tailing and fronting.

Peak_Shape_Troubleshooting cluster_tailing Investigating Peak Tailing cluster_fronting Investigating Peak Fronting Start Poor Peak Shape Observed T1 Is Mobile Phase pH < 3.5? Start->T1 Tailing F1 Is Sample Concentration Too High? Start->F1 Fronting T2 Add/Increase Acid Modifier (0.1% FA or TFA) T1->T2 No T3 Using High-Purity, End-capped Column? T1->T3 Yes T2->T1 Re-evaluate T4 Replace with Modern Column T3->T4 No T5 Consider Polar-Embedded or Base-Deactivated Column T3->T5 Yes T4->T3 Re-evaluate End Symmetrical Peak Achieved T5->End Problem Solved F2 Dilute Sample F1->F2 Yes F3 Is Injection Volume Too Large? F1->F3 No F2->F1 Re-evaluate F4 Reduce Injection Volume F3->F4 Yes F5 Is Sample Solvent Stronger than Mobile Phase? F3->F5 No F4->F3 Re-evaluate F6 Re-dissolve Sample in Initial Mobile Phase F5->F6 Yes F6->End Problem Solved

References

1-(3-Methylbutanoyl)piperazine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Methylbutanoyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and prevent degradation, ensuring the integrity of your experiments and products.

I. Understanding the Instability: Core Degradation Pathways

This compound, while a robust molecule, is susceptible to degradation through several key pathways primarily involving its amide linkage and the piperazine ring. Understanding these pathways is the first step in troubleshooting and prevention. The primary routes of degradation are hydrolysis and oxidation .

A. Hydrolytic Cleavage of the Amide Bond

The amide bond is the most probable point of hydrolytic attack, especially under non-neutral pH conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] This leads to the cleavage of the amide bond, yielding piperazine and 3-methylbutanoic acid. The reaction is generally irreversible as the resulting amine is protonated under acidic conditions, preventing it from re-attacking the carboxylic acid.[2]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the amide is attacked by a hydroxide ion. This reaction is also typically driven to completion by heating.[3][4] The products are piperazine and the salt of 3-methylbutanoic acid.[4]

B. Oxidative Degradation of the Piperazine Ring

The piperazine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), metal ions, and light.

  • Oxidative Ring Opening and Modification: The piperazine ring can undergo oxidation leading to various degradation products. Studies on piperazine itself have identified products such as ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[5][6] The presence of certain ions can influence the rate of oxidation; for instance, KOH can enhance it, while K₂CO₃ can be inhibitory.[5][6] Metal ions, particularly copper (Cu²⁺), are known to catalyze the oxidation of piperazine.[7]

  • Photodegradation: Exposure to light, especially UV light, in the presence of oxygen can generate reactive species like hydroxyl radicals (•OH) that can initiate the degradation of the piperazine ring.[8][9][10] This can lead to the formation of various photo-oxidation products. Theoretical calculations on similar structures suggest the piperazine ring is often a fragile site for oxidative cleavage during photocatalysis.[11]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

FAQ 1: I am observing a new, more polar peak in my HPLC analysis of an aged sample. What could it be?

Possible Cause: This is a classic sign of amide hydrolysis. The degradation products, piperazine and 3-methylbutanoic acid, are generally more polar than the parent compound and will thus have shorter retention times on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity:

    • LC-MS Analysis: The most direct way to identify the new peak is by using liquid chromatography-mass spectrometry (LC-MS). You would expect to see ions corresponding to the mass of protonated piperazine and 3-methylbutanoic acid.

    • Co-injection: If you have standards of piperazine and 3-methylbutanoic acid, perform a co-injection with your degraded sample. An increase in the peak area of the new impurity that matches the retention time of your standard will confirm its identity.

  • Investigate the Cause:

    • Check pH of Solution: Was your sample stored in an acidic or basic solution? Even seemingly neutral solutions can become acidic over time due to CO₂ absorption from the air.

    • Review Storage Conditions: Was the sample stored at room temperature or elevated temperatures? Heat can accelerate hydrolysis.

Prevention:

  • pH Control: Buffer your solutions to a neutral pH (around 7.0) if the experimental conditions allow.

  • Storage Temperature: Store stock solutions and solid material at or below 4°C. For long-term storage, -20°C is recommended.[12]

FAQ 2: My sample has developed a slight yellow color and I see multiple new peaks in my GC-MS analysis. What is happening?

Possible Cause: The yellowing of the sample and the appearance of multiple new peaks, particularly those with masses corresponding to the addition of oxygen or ring-opened fragments, are indicative of oxidative degradation of the piperazine ring.

Troubleshooting Steps:

  • Characterize Degradants:

    • GC-MS/LC-MS Analysis: Analyze the sample by GC-MS or LC-MS to identify the masses of the new impurities. Look for masses corresponding to potential oxidation products such as hydroxylated derivatives, N-oxides, or ring-opened products like formylpiperazine derivatives.[5][6]

  • Evaluate Exposure to Oxidizing Agents:

    • Air Exposure: Was the sample stored in a tightly sealed container? Prolonged exposure to air can lead to slow oxidation.

    • Solvent Purity: Were the solvents used of high purity? Peroxides in old ether solvents, for example, are potent oxidizing agents.

    • Light Exposure: Was the sample protected from light? Photodegradation can generate reactive oxygen species.[8][10]

    • Metal Contamination: Could your sample have been in contact with metal spatulas or containers for an extended period? Trace metal ions can catalyze oxidation.[7]

Prevention:

  • Inert Atmosphere: For long-term storage or when handling in solution, consider purging the container with an inert gas like argon or nitrogen.

  • Use of Antioxidants: If compatible with your downstream applications, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid to your solutions.

  • Amber Vials: Always store the compound and its solutions in amber vials to protect them from light.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might be beneficial, though this is a more complex intervention.

FAQ 3: I am struggling to get reproducible quantitative results. Could degradation during sample preparation be the issue?

Possible Cause: Yes, degradation during sample preparation is a common source of variability. The conditions used for dissolution, extraction, and analysis can all contribute to the degradation of a sensitive compound.

Troubleshooting Steps:

  • Assess Sample Preparation Workflow:

    • Temperature: Are you heating the sample for extended periods to dissolve it?

    • pH: Is the pH of your sample preparation solutions controlled?

    • Time: How long does your sample preparation take? Longer preparation times at ambient conditions can lead to more significant degradation.

  • Perform a Stability Study in Your Matrix:

    • Prepare a sample in your analytical matrix and analyze it at different time points (e.g., 0, 2, 4, 8 hours) while keeping it under your typical sample preparation conditions. This will help you determine the rate of degradation in your specific workflow.

Prevention:

  • Minimize Heat: Use sonication in a cool water bath for dissolution instead of heating.

  • Work Quickly and Keep Samples Cool: Prepare samples in smaller batches and keep them on ice or in a refrigerated autosampler if possible.

  • Control pH: Use buffered solutions for sample preparation.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Photodegradation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and expose it to a photostability chamber with a UV light source for 24 hours. Keep a control sample in the dark.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants). An LC-MS method is highly recommended for peak identification.

Protocol 2: Routine Stability Monitoring by HPLC-UV

Objective: To quantify the purity of this compound and detect the presence of degradants.

HPLC Conditions (Example):

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 210 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your sample in the same solvent and at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to that of the standard. Look for any additional peaks in your sample. The purity can be calculated based on the relative peak areas.

IV. Visualization of Degradation Pathways

Diagram 1: Hydrolytic Degradation of this compound

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis parent This compound acid_reagent H₂O, H⁺, Heat parent->acid_reagent base_reagent H₂O, OH⁻, Heat parent->base_reagent products acid_prod1 Piperazine (as salt) products->acid_prod1 acid_prod2 3-Methylbutanoic Acid products->acid_prod2 acid_reagent->products products_base products_base base_reagent->products_base base_prod1 Piperazine base_prod2 3-Methylbutanoate products_base->base_prod1 products_base->base_prod2

Caption: Key hydrolytic pathways for this compound.

Diagram 2: Potential Oxidative Degradation Pathways

G cluster_oxidation Oxidative Stress parent This compound reagents [O] (O₂, H₂O₂, hv, Metal ions) parent->reagents prod1 N-Oxide derivatives reagents->prod1 prod2 Hydroxylated derivatives reagents->prod2 prod3 Ring-opened products (e.g., formyl derivatives) reagents->prod3 prod4 Piperazinone derivatives reagents->prod4

Caption: Potential oxidative degradation products of the piperazine ring.

V. References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering. Available at: --INVALID-LINK--

  • The hydrolysis of amides. Chemguide. Available at: --INVALID-LINK--

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Ch20 : Amide hydrolysis. University of Calgary. Available at: --INVALID-LINK--

  • Reactions of Amides. Save My Exams. Available at: --INVALID-LINK--

  • Mechanism of amide hydrolysis. YouTube. Available at: --INVALID-LINK--

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: --INVALID-LINK--

  • Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina. Available at: --INVALID-LINK--

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Institutes of Health. Available at: --INVALID-LINK--

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Available at: --INVALID-LINK--

  • Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate. Available at: --INVALID-LINK--

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Available at: --INVALID-LINK--

  • Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. MDPI. Available at: --INVALID-LINK--

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. Available at: --INVALID-LINK--

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available at: --INVALID-LINK--

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--

  • Pilot plant testing to mitigate piperazine oxidation. National Carbon Capture Center. Available at: --INVALID-LINK--

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. University of Texas at Austin. Available at: --INVALID-LINK--

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: --INVALID-LINK--

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: --INVALID-LINK--

  • Analytical Methods. RSC Publishing. Available at: --INVALID-LINK--

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: --INVALID-LINK--

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: --INVALID-LINK--

  • 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid. ChemScene. Available at: --INVALID-LINK--

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. National Institutes of Health. Available at: --INVALID-LINK--

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: --INVALID-LINK--

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin. Available at: --INVALID-LINK--

  • An Original Strategy for the Analysis of Degradation Products in CO 2 Capture Emissions: Monitoring of an Innovative Blend 1-methylpiperazine/piperazine/water in Pilot Conditions. ResearchGate. Available at: --INVALID-LINK--

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: --INVALID-LINK--

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. Available at: --INVALID-LINK--

  • This compound hydrochloride, 95% Purity, C9H19ClN2O, 5 grams. Anatrace. Available at: --INVALID-LINK--

  • This compound. ChemicalBook. Available at: --INVALID-LINK--

References

enhancing the stability of 1-(3-Methylbutanoyl)piperazine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(3-Methylbutanoyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of solutions containing this compound. We will explore the underlying chemical principles of its degradation and provide robust, field-tested protocols to mitigate these challenges in your experiments.

Section 1: Foundational Knowledge & Common Stability Questions

This section addresses the most frequently asked questions regarding the stability of this compound, grounding the answers in its core chemical structure.

Q1: What are the primary chemical liabilities of this compound that affect its stability in solution?

A1: The structure of this compound contains two primary functional groups susceptible to degradation: an amide linkage and a piperazine ring .

  • Amide Hydrolysis: The amide bond is susceptible to hydrolysis, a reaction with water that cleaves the bond to form a carboxylic acid (3-methylbutanoic acid) and piperazine.[1][2] This reaction can be catalyzed by acidic or basic conditions. While amides are generally more resistant to hydrolysis than esters, this pathway is a significant long-term stability concern in aqueous solutions.[2]

  • Oxidative Degradation: The piperazine ring, with its two nitrogen atoms, is prone to oxidation.[3][4] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidative degradation can lead to a variety of products, including N-oxides, ring-opened species, and colored degradants.[5][6]

Q2: My this compound solution is showing a yellow tint over time. What is the likely cause?

A2: The development of a yellow color is a classic indicator of oxidative degradation. The nitrogen-containing piperazine ring can form chromophoric (color-absorbing) species upon oxidation. This process is often accelerated by exposure to atmospheric oxygen and light. To confirm this, you should analyze the sample using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify new peaks that may be absorbing in the visible spectrum.

Q3: How does solution pH impact the stability of this compound?

A3: The pH of the solution is one of the most critical factors governing the stability of this compound.

  • Under Acidic or Basic Conditions: Both extremes of pH can significantly accelerate the rate of amide bond hydrolysis.[2] The specific pH of maximum stability, often near neutral, must be determined experimentally through a pH-rate profile study.

  • Impact on Oxidation: The pH also influences the oxidative potential. Certain pH values can increase the susceptibility of the piperazine nitrogens to oxidative attack. For instance, studies on similar piperazine-containing solutions have shown that highly alkaline conditions (using KOH) can enhance oxidative degradation, while carbonate buffers might inhibit it.[4]

Q4: Are there specific storage temperatures you recommend for stock solutions?

A4: Yes. For long-term storage (>1 month), it is highly recommended to store solutions at -20°C or below . For short-term use (up to one week), refrigeration at 2-8°C is acceptable. Room temperature storage should be avoided as it significantly accelerates both hydrolytic and oxidative degradation pathways.[7] All solutions, regardless of temperature, should be protected from light.

Section 2: Proactive Stability Enhancement & Troubleshooting

This section provides actionable strategies and protocols to proactively enhance the stability of your solutions and troubleshoot common issues.

Logical Framework for Stability Enhancement

The diagram below illustrates the key external factors that can compromise the stability of this compound and the corresponding formulation strategies to counteract them.

substance This compound in Solution hydrolysis Amide Hydrolysis substance->hydrolysis oxidation Piperazine Oxidation substance->oxidation stress_ph Extreme pH (Acidic/Basic) stress_ph->hydrolysis stress_o2 Dissolved Oxygen & Metal Ions stress_o2->oxidation stress_light Light Exposure (UV/Visible) stress_light->oxidation stress_temp Elevated Temperature stress_temp->hydrolysis stress_temp->oxidation mit_buffer Use pH Buffers (e.g., Phosphate, Citrate) mit_buffer->stress_ph mit_antiox Add Antioxidants (e.g., Ascorbic Acid) Purge with N2/Ar mit_antiox->stress_o2 mit_light Use Amber Vials Store in Dark mit_light->stress_light mit_temp Refrigerate / Freeze (2-8°C / -20°C) mit_temp->stress_temp

Caption: Key factors influencing solution stability and corresponding mitigation strategies.

Experimental Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8] This protocol provides a systematic approach to stress the molecule under various conditions.

Objective: To intentionally degrade this compound to identify its primary degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated oven and photostability chamber

Workflow Diagram:

start Prepare Stock Solution of Compound in Solvent acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal Stress (80°C, Solid & Solution) start->therm photo Photostability (ICH Q1B Conditions) start->photo control Control Sample (Stored at 4°C, Protected) start->control analyze Analyze All Samples (LC-MS/MS, HPLC-PDA) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze outcome Identify Degradation Products & Pathways Validate Stability-Indicating Method analyze->outcome

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Add 3% hydrogen peroxide. Keep at room temperature.

    • Thermal: Store vials of both the solid compound and the solution at 80°C.

    • Photolytic: Expose the solution to light conditions as specified in ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure detection of primary degradants without overly complex profiles.[8]

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with a time-zero and an unstressed control, using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) for peak identification.[8]

Summary of Forced Degradation Conditions

Stress Condition Reagent/Parameter Typical Temperature Target Degradation Potential Pathway
Acid Hydrolysis 0.1 M - 1 M HCl 60 - 80°C 5 - 20% Amide Cleavage
Base Hydrolysis 0.1 M - 1 M NaOH 40 - 60°C 5 - 20% Amide Cleavage
Oxidation 3% - 30% H₂O₂ Room Temperature 5 - 20% N-Oxidation, Ring Opening
Thermal Dry Heat 80°C or higher 5 - 20% General Decomposition

| Photolytic | ICH Q1B Light Source | Ambient | 5 - 20% | Photo-oxidation |

Section 3: Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Loss of Potency / Unexpected Low Concentration 1. Amide hydrolysis. 2. Oxidative degradation. 3. Adsorption to container surface.1. Verify pH: Ensure solution pH is buffered and in the optimal stability range (typically near neutral). 2. Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon. 3. Container Check: Test different container materials (e.g., glass vs. polypropylene).
Appearance of New Peaks in Chromatogram 1. Formation of degradation products.1. Characterize Peaks: Use LC-MS/MS to determine the mass of the unknown peaks and compare with potential degradation products (e.g., piperazine, 3-methylbutanoic acid). 2. Review Forced Degradation Data: Compare the retention times of new peaks with those generated during the forced degradation study.
Solution Discoloration (Yellow/Brown) 1. Oxidative degradation of the piperazine ring. 2. Reaction with impurities in the solvent.1. Add Antioxidant: Test the addition of an antioxidant (e.g., 0.1% ascorbic acid). 2. Protect from Light: Store all solutions in amber vials or wrapped in foil. 3. Use High-Purity Solvents: Ensure all solvents are fresh and of high purity (HPLC-grade or higher).
Precipitate Formation 1. Poor solubility of the compound or a degradant. 2. pH shift causing the compound to fall out of solution. 3. Formation of an insoluble salt with buffer components.1. Solubility Study: Determine the solubility in the chosen solvent system. Consider adding a co-solvent (e.g., ethanol, DMSO) if needed. 2. Buffer Check: Ensure the buffer system is appropriate and its concentration is not causing salt precipitation.

References

Technical Support Center: Navigating 1-(3-Methylbutanoyl)piperazine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(3-Methylbutanoyl)piperazine assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate common artifacts and ensure data integrity. As Senior Application Scientists, we have compiled this guide based on established principles of piperazine chemistry and extensive experience in analytical method development.

Introduction: The Challenge of Artifacts

This compound, a substituted piperazine, presents unique challenges in analytical assays. The piperazine ring system is susceptible to oxidative and thermal degradation, while the amide linkage can be prone to hydrolysis. Furthermore, impurities from synthesis can interfere with accurate quantification. This guide will provide a structured approach to identifying and eliminating these potential sources of error.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound assays?

A1: Artifacts in this compound assays typically arise from three main sources:

  • Sample Degradation: The molecule can degrade due to improper handling and storage, leading to the formation of byproducts that may interfere with the analysis. Piperazine derivatives are known to be susceptible to thermal and oxidative stress.[1][2]

  • Synthesis-Related Impurities: The manufacturing process of this compound may result in residual starting materials, byproducts, or reagents that can co-elute with the main compound or suppress its signal in mass spectrometry.[3][4]

  • Analytical Method-Induced Artifacts: The chosen analytical method, particularly in HPLC-MS, can sometimes induce in-source fragmentation or degradation, leading to the appearance of false peaks.

Q2: I am observing inconsistent results in my bioassays. Could this be related to compound stability?

A2: Absolutely. Inconsistent biological activity is a classic indicator of compound instability. Phenyl piperazines, a related class of compounds, have shown significant degradation over time, especially when stored at room temperature.[5] It is crucial to establish the stability of this compound under your specific assay conditions (e.g., buffer composition, pH, temperature, and light exposure).

Q3: Are there any known degradation products of this compound I should be aware of?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the piperazine ring and the amide bond, potential degradation products could include:

  • Piperazine: Formed by the hydrolysis of the amide bond.

  • 3-Methylbutanoic acid: The other product of amide bond hydrolysis.

  • N-formylpiperazine and Ethylenediamine: These are known degradation products of the core piperazine structure under oxidative conditions.[6]

  • Oxidized derivatives: The piperazine ring and the isobutyl group can be susceptible to oxidation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape and Tailing in HPLC Analysis

Root Cause Analysis:

Poor peak shape, particularly tailing, is a frequent issue when analyzing basic compounds like piperazine derivatives on reverse-phase HPLC columns. This is often due to secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: The pH of the mobile phase significantly influences the ionization state of this compound. At a pH well below the pKa of the piperazine nitrogens (predicted pKa ≈ 8.46), the compound will be fully protonated, which can improve peak shape.[7]

    • Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate buffer).

  • Use of Mobile Phase Additives:

    • Rationale: Adding a small amount of a competing base to the mobile phase can saturate the active silanol sites on the stationary phase, reducing peak tailing.

    • Action: Incorporate a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) into your mobile phase.

  • Column Selection:

    • Rationale: Not all C18 columns are the same. Columns with end-capping or those specifically designed for the analysis of basic compounds can significantly improve peak shape.

    • Action: Consider using a column with a different stationary phase, such as a C8, phenyl, or a modern "base-deactivated" column.

Issue 2: Appearance of Ghost Peaks and Carryover

Root Cause Analysis:

Ghost peaks and carryover can result from several factors, including contamination in the HPLC system, carryover from previous injections, or the slow elution of strongly retained impurities.

Troubleshooting Protocol:

  • Systematic Blank Injections:

    • Rationale: To isolate the source of contamination, a series of blank injections should be performed.

    • Action:

      • Run a blank injection (mobile phase only). If the ghost peak is present, the issue is likely with the mobile phase or the system itself.

      • If the blank is clean, inject a sample diluent blank. If the peak appears, the diluent is contaminated.

      • If both blanks are clean, the issue is likely carryover from the previous sample injection.

  • Injector and Autosampler Cleaning:

    • Rationale: The autosampler needle and injection port can be significant sources of carryover.

    • Action: Implement a rigorous needle wash protocol using a strong solvent (e.g., a mixture of acetonitrile, isopropanol, and water). If necessary, manually clean the injection port seals.

  • Gradient Optimization:

    • Rationale: A shallow gradient or insufficient final hold at high organic composition may not effectively elute all compounds from the column, leading to their appearance in subsequent runs.

    • Action: Increase the percentage of the organic solvent at the end of the gradient and/or extend the high-organic hold time to ensure all components are eluted.

Issue 3: Suspected Sample Degradation

Root Cause Analysis:

The stability of piperazine derivatives can be compromised by factors such as temperature, pH, light, and the presence of oxidizing agents.[8] Degradation can lead to a decrease in the main peak area and the appearance of new, unidentified peaks.

Forced Degradation Study Protocol:

To proactively identify potential degradation products and establish stable analytical conditions, a forced degradation study is highly recommended.

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

  • Methodology:

    • Acid/Base Hydrolysis:

      • Dissolve the compound in a solution of 0.1 M HCl and another in 0.1 M NaOH.

      • Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period.

      • Neutralize the samples before analysis.

    • Oxidative Degradation:

      • Dissolve the compound in a solution of 3% hydrogen peroxide.

      • Store at room temperature for a specified time.

    • Thermal Degradation:

      • Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).

      • Dissolve the stressed solid in a suitable solvent for analysis.

    • Photolytic Degradation:

      • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

  • Analysis: Analyze all stressed samples alongside a control sample (stored under ideal conditions) using a suitable HPLC method, preferably with a photodiode array (PDA) detector for peak purity analysis and a mass spectrometer (MS) for the identification of degradation products.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Artifacts
Acid/Base HydrolysisAmide bond cleavagePiperazine, 3-Methylbutanoic acid
OxidationOxidation of piperazine ring or isobutyl groupHydroxylated derivatives, N-oxides, ring-opened products
Thermal StressRing cleavage, rearrangementVarious smaller amine fragments
Photolytic StressVaries, can induce radical reactionsDiverse range of minor products

Visualizing Experimental Workflows

A clear understanding of the analytical workflow is essential for troubleshooting. Below is a diagram illustrating a typical workflow for the analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Analysis SP Sample Weighing & Dissolution F Filtration (0.22 µm) SP->F AS Autosampler Injection F->AS C HPLC Column Separation AS->C D Detection (UV/PDA & MS) C->D I Peak Integration D->I Q Quantification I->Q R Reporting Q->R

Caption: HPLC-MS analysis workflow for this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when encountering an unexpected peak in your chromatogram.

Troubleshooting Start Unexpected Peak Observed IsItCarryover Inject Blank. Is Peak Present? Start->IsItCarryover IsItSolvent Inject Diluent Blank. Is Peak Present? IsItCarryover->IsItSolvent No CleanSystem Clean Injector & System IsItCarryover->CleanSystem Yes IsItDegradation Review Sample History. Improper Storage? IsItSolvent->IsItDegradation No ChangeSolvent Prepare Fresh Diluent IsItSolvent->ChangeSolvent Yes ForcedDeg Perform Forced Degradation Study IsItDegradation->ForcedDeg Yes SynthesisImpurity Suspect Synthesis Impurity. Contact Supplier. IsItDegradation->SynthesisImpurity No

Caption: Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: Method Development for 1-(3-Methylbutanoyl)piperazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 1-(3-Methylbutanoyl)piperazine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method development, validation, and troubleshooting, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices. Our goal is to empower you to develop robust, reliable, and self-validating analytical methods.

Introduction to this compound Analysis

This compound is a piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are found in numerous pharmaceuticals.[1][2] Accurate quantification of this compound, whether as an active pharmaceutical ingredient (API), metabolite, or impurity, is critical for ensuring product quality, safety, and efficacy in pharmaceutical development.[3][4]

This guide will focus primarily on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), as it offers the superior sensitivity and selectivity required for complex matrices and low-level quantification.[5][6] However, principles discussed are often applicable to other techniques like HPLC-UV and GC-MS.

Core Methodology: LC-MS/MS Method Development

Developing a robust analytical method is a systematic process. The protocol described here is a self-validating system, incorporating checks and criteria to ensure data integrity from the outset.

Step 1: Analyte Characterization & Initial Parameter Selection

Understanding the 'Why': The physicochemical properties of this compound dictate every subsequent choice. The basic piperazine moiety makes it highly suitable for positive mode electrospray ionization (ESI+). Its predicted LogP suggests good retention on a reversed-phase column.

  • Mass Spectrometry (MS) Tuning:

    • Prepare a ~1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer.

    • In ESI+ mode, identify the precursor ion, which will be the protonated molecule [M+H]⁺.

    • Perform a product ion scan to identify stable, high-intensity fragment ions. The amide bond is a likely fragmentation point.

    • Optimize collision energy for at least two distinct fragment ions to establish Multiple Reaction Monitoring (MRM) transitions. This ensures both selectivity and confirmation.

Step 2: Chromatographic Method Development

Understanding the 'Why': The goal of chromatography is to separate the analyte from matrix components that can interfere with ionization, a phenomenon known as the matrix effect.[5][7] A good peak shape is also essential for accurate integration and reproducible quantification.

  • Recommended Starting Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) is an excellent starting point.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analyte remains protonated for optimal ESI+ response and improved peak shape.[8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[8] Acetonitrile often provides sharper peaks and lower backpressure.

    • Gradient: Start with a shallow gradient to ensure adequate retention and separation from early-eluting interferences like salts.

    • Flow Rate: Typically 0.3-0.5 mL/min for a 2.1 mm ID column.

    • Column Temperature: Start at 40°C to ensure reproducible retention times and reduce viscosity.[8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: "LC-MS/MS Quantification Workflow"

Step 3: Sample Preparation

Understanding the 'Why': The complexity of the biological matrix dictates the necessary level of cleanup. The primary goal is to remove proteins and phospholipids, which are major sources of matrix effects, without losing the analyte.[9]

  • Protein Precipitation (PPT): The simplest method. Add 3-4 volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge.

    • Pros: Fast, cheap, high recovery.

    • Cons: "Dirty" extract, high potential for matrix effects.[10]

  • Liquid-Liquid Extraction (LLE): Extraction of the analyte into an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) based on pH and polarity.

    • Pros: Cleaner extract than PPT.

    • Cons: More labor-intensive, requires solvent optimization.

  • Solid-Phase Extraction (SPE): The most effective method for removing interferences. Utilizes a solid sorbent to retain the analyte while matrix components are washed away.

    • Pros: Provides the cleanest extracts, reducing matrix effects significantly.[10]

    • Cons: Most expensive, requires method development.

Step 4: Method Validation

Analytical method validation provides documented evidence that the method is suitable for its intended purpose.[3][11] Key parameters are defined by regulatory bodies like the ICH.[12][13]

Parameter Purpose Acceptance Criteria (Typical)
Specificity/Selectivity To ensure the method unequivocally measures the analyte without interference.[11]No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) > 0.99. Calibrators should be within ±15% of nominal (±20% at LLOQ).
Accuracy (Trueness) To measure the closeness of results to the true value.Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ).
Precision (Repeatability) To measure the closeness of agreement between a series of measurements.Coefficient of Variation (CV) ≤15% for QC samples (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Analyte response is ≥10 times the response of a blank sample; accuracy and precision criteria met.[14]
Matrix Effect To assess the impact of matrix components on analyte ionization.[5]The ratio of analyte response in matrix vs. neat solution should be consistent across matrix lots.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during method development and routine analysis.

dot graph G { graph [splines=ortho, nodesep=0.5, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: "Troubleshooting Logic for Inconsistent Results"

Question 1: Why am I seeing poor chromatographic peak shape (tailing or fronting)?

Answer: Poor peak shape is a common problem that directly impacts the accuracy and precision of quantification.

  • Tailing Peaks: Often caused by secondary interactions between the basic analyte and acidic silanols on the silica-based column packing.

    • Causality: The positively charged piperazine nitrogen can interact with negatively charged, deprotonated silanols, causing a portion of the analyte molecules to lag behind, resulting in a tail.

    • Solutions:

      • Increase Mobile Phase Acidity: Ensure 0.1% formic acid is present. This keeps the analyte consistently protonated and "shields" the silanols, minimizing secondary interactions.

      • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanol groups.

      • Check for Sample Solvent Mismatch: If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 95% water), it can cause peak distortion. Dilute the sample in the initial mobile phase composition.

  • Fronting Peaks: Typically an indication of column overload.

    • Causality: Injecting too much analyte mass onto the column saturates the stationary phase at the column head, causing molecules to travel down the column faster than they should.

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, you may need a column with a higher loading capacity.

Question 2: My analyte signal is too low or non-existent. How can I improve sensitivity?

Answer: Low sensitivity can be an instrument issue, a chemistry issue, or a sample preparation issue.

  • Instrument & Chemistry Solutions:

    • Confirm MS Tuning: Re-infuse the analyte to ensure the MRM transitions and collision energies are optimal. The instrument may have drifted.

    • Optimize ESI Source Parameters: Systematically adjust the gas flow, gas temperature, and spray voltage. A poorly formed spray will result in inefficient ionization.

    • Check Mobile Phase Additives: Ensure the formic acid concentration is correct (0.1%). Too little acid can lead to poor protonation and a low signal.

  • Sample Preparation Solutions:

    • Increase Sample Concentration: If possible, use a larger sample volume and a smaller final reconstitution volume during sample preparation.

    • Switch to a Cleaner Extraction: If you are using protein precipitation, significant ion suppression from the matrix may be quenching your signal.[10] Re-develop the sample preparation using SPE to achieve a cleaner extract.

Question 3: My results are not reproducible, especially between different batches of biological matrix. What's wrong?

Answer: This is a classic sign of an unmitigated matrix effect.

  • Causality: Different lots of plasma or urine can have varying levels of endogenous components (e.g., lipids, salts) that co-elute with your analyte and suppress or enhance its ionization. If this effect is not consistent, your results will be imprecise.

  • Solutions:

    • Improve Chromatography: The most robust solution is to chromatographically separate your analyte from the interfering matrix components. Try a different gradient or even a column with a different stationary phase (e.g., a phenyl-hexyl column) to alter selectivity.

    • Improve Sample Preparation: As mentioned, SPE is highly effective at removing the phospholipids that are a primary cause of matrix effects.[9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for bioanalysis. A SIL-IS (e.g., this compound-d7) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for my experiment? A1: It depends on your goal. For early discovery where speed is key, Protein Precipitation is often sufficient. For regulatory submission and validation where robustness and accuracy are paramount, Solid-Phase Extraction (SPE) is highly recommended to minimize matrix effects.[9][10]

Q2: My piperazine derivative has poor aqueous solubility. What can I do? A2: This is a common issue with piperazine-containing molecules.

  • pH Adjustment: The piperazine moiety is basic. Lowering the pH of your stock solution or sample diluent with a small amount of acid (like formic or acetic acid) will protonate the nitrogens, significantly increasing aqueous solubility.[16]

  • Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO or methanol. However, ensure the final concentration of the organic solvent in the injected sample is low enough to not cause peak distortion (typically <5%).[17]

Q3: Can I use GC-MS to quantify this compound? A3: Yes, GC-MS is a viable technique. However, piperazines can exhibit poor peak shape on standard GC columns due to their polarity. Often, chemical derivatization (e.g., acetylation) is required to make the molecule more volatile and less polar, which adds a step to the sample preparation workflow.[18][19] For complex biological samples, LC-MS/MS is generally preferred due to simpler sample preparation and less thermal stress on the analyte.[2]

Q4: What are the essential system suitability tests I should run before an analysis? A4: System suitability tests verify that the analytical system is performing correctly before committing to analyzing valuable samples.[12] Before each batch, inject 5-6 replicates of a mid-concentration standard.

  • Key Parameters to Check:

    • Peak Area Precision: The %CV should be ≤15%.

    • Retention Time Precision: The %CV should be ≤2%.

    • Signal-to-Noise Ratio (S/N): For a low-concentration standard, the S/N should be consistently >10.

References

Technical Support Center: Optimizing 1-(3-Methylbutanoyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1-(3-Methylbutanoyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and enhance the efficiency of this crucial amide bond formation. The following sections provide in-depth answers to frequently asked questions, detailed troubleshooting protocols, and comparative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method is the direct N-acylation of piperazine with an activated form of 3-methylbutanoic acid (isovaleric acid), typically isovaleryl chloride or isovaleric anhydride.[1] This reaction involves the nucleophilic attack of one of the secondary amine nitrogens of piperazine onto the electrophilic carbonyl carbon of the acylating agent. A base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in this acylation is a common issue that can stem from several factors:

  • Protonation of Piperazine: Piperazine is a base. The HCl generated as a byproduct when using an acyl chloride will protonate the starting material, rendering it non-nucleophilic and halting the reaction. An adequate amount of a scavenger base, like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential to neutralize this acid.[2]

  • Formation of Di-acylated Byproduct: Piperazine has two reactive secondary amines. If the stoichiometry or reaction conditions are not carefully controlled, the formation of the undesired 1,4-bis(3-methylbutanoyl)piperazine can significantly reduce the yield of the mono-acylated product.[3][4]

  • Hydrolysis of the Acylating Agent: Acyl halides and anhydrides are highly sensitive to moisture. The presence of water in the solvent or on glassware can lead to hydrolysis, consuming the acylating agent before it can react with the piperazine. Using anhydrous solvents and reagents is critical.[5]

  • Poor Quality of Reagents: Ensure the purity of both piperazine and the acylating agent. Piperazine is often commercially available as a hydrate, which introduces water into the reaction. Anhydrous piperazine should be used for best results.

Q3: I'm observing a significant amount of the 1,4-di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Controlling the formation of the di-substituted byproduct is key to maximizing efficiency. Here are the most effective strategies:

  • Use an Excess of Piperazine: Employing a significant excess of piperazine (e.g., 3 to 5 equivalents) shifts the statistical probability of the reaction in favor of mono-acylation.[3] In some cases, piperazine itself can be used as the solvent.[6]

  • Slow Addition of the Acylating Agent: Adding the isovaleryl chloride or anhydride dropwise to the solution of piperazine at a reduced temperature (e.g., 0 °C) helps maintain a high concentration of piperazine relative to the acylating agent, minimizing the chance of a second acylation.[4]

  • Use Mono-Protected Piperazine: A highly effective, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[3] You would first perform the acylation on the available secondary amine, followed by the removal of the Boc protecting group with an acid like trifluoroacetic acid (TFA).[7] This strategy completely prevents the formation of the di-acylated product.

Q4: How do I choose the right coupling reagent if I'm starting from isovaleric acid instead of the acyl chloride?

When using the carboxylic acid directly, an amide coupling reagent is necessary to activate it. The choice depends on factors like cost, desired reaction time, and the steric hindrance of your substrates.[8]

Coupling Reagent SystemTypical Reaction TimeTypical Yield RangeKey Considerations
EDC / HOBt 1 - 12 hours70 - 95%Cost-effective and widely used. The 1-hydroxybenzotriazole (HOBt) additive suppresses racemization and improves yield. The urea byproduct is water-soluble, simplifying workup.[9]
HATU / DIPEA 15 - 60 minutes85 - 99%Highly efficient and rapid, often considered one of the best choices for minimizing side reactions and reaction time.[9][10] It is more expensive than carbodiimide-based reagents.
DCC / DMAP 12 - 24 hours75 - 98%A classic and effective method. However, it produces a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, which can complicate purification.[8] 4-Dimethylaminopyridine (DMAP) is often used as a catalyst.[2]

Yields are illustrative and can vary based on specific reaction conditions and scale.[10]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

If TLC or LC-MS analysis shows little to no desired product, a systematic check of your reaction parameters is required.

G start Low Yield Detected check_reagents Verify Reagent Quality & Stoichiometry 1. Use anhydrous piperazine & solvent. 2. Titrate or freshly open acylating agent. 3. Confirm piperazine is not the limiting reagent. start->check_reagents check_base Evaluate Base 1. Is at least 1 eq. of base present per eq. of HCl produced? 2. Is an additional eq. used if starting with piperazine salt? check_reagents->check_base Reagents OK check_temp Assess Reaction Temperature 1. Was the acylating agent added at 0 °C? 2. Is the reaction being run at room temp or slightly heated? check_base->check_temp Base OK check_coupling If using Coupling Agent: Verify Pre-activation 1. Allow acid and coupling agent to stir (5-30 min) before adding piperazine. 2. Check for intermediate formation by LC-MS. check_temp->check_coupling Temp OK resolve Problem Resolved check_coupling->resolve Activation OK

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:

  • Reagent Integrity: The primary cause of failure is often overlooked reagent issues. Piperazine readily absorbs atmospheric water and CO₂ to form hydrates and carbonates, respectively, reducing its effective concentration and nucleophilicity. Isovaleryl chloride can hydrolyze over time if not stored properly.

  • Acid Scavenging: As previously mentioned in the FAQs, failure to neutralize the acid byproduct is a critical error. The protonated piperazine salt is no longer an effective nucleophile, effectively stopping the reaction.[2]

  • Activation Step (for coupling reactions): In reactions using coupling agents like HATU or EDC, the carboxylic acid must first be activated to form a highly reactive intermediate (e.g., an O-acylisourea ester).[9] Adding the piperazine before this activation is complete will result in a sluggish or failed reaction.

Issue 2: Excessive Di-acylation Side Product

The formation of 1,4-bis(3-methylbutanoyl)piperazine is a competing reaction that must be kinetically disfavored.

ReactionScheme Piperazine Piperazine p1 Piperazine->p1 AcylChloride + Isovaleryl Chloride p2 AcylChloride->p2 MonoProduct This compound (Desired Product) DiProduct 1,4-bis(3-Methylbutanoyl)piperazine (Side Product) MonoProduct->DiProduct k2 (slow down by excess piperazine or slow addition) HCl + HCl p1->AcylChloride p2->MonoProduct k1

Caption: Reaction pathway showing desired and side products.

Causality Explained:

The rate of the first acylation (k1) versus the second (k2) is dependent on the relative concentrations of the reactants.

  • High Local Concentration of Acylating Agent: If isovaleryl chloride is added too quickly or the reaction is not stirred efficiently, localized areas of high acyl chloride concentration will form. In these areas, the newly formed mono-acylated product can successfully compete with the more abundant (but more distant) piperazine for the acylating agent, leading to the di-acylated byproduct.

  • Stoichiometry: When the molar ratio of acylating agent to piperazine approaches or exceeds 1:1, the probability of the second acylation increases dramatically as the concentration of the initial piperazine starting material is depleted.

Detailed Experimental Protocols

Protocol 1: Direct Acylation with Isovaleryl Chloride

This protocol prioritizes simplicity and cost-effectiveness and is suitable for large-scale synthesis.

Materials:

  • Anhydrous Piperazine

  • Isovaleryl Chloride

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous piperazine (3.0 equivalents) and dissolve in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA (1.2 equivalents) to the stirred solution.

  • Add isovaleryl chloride (1.0 equivalent) dropwise to the cooled mixture over 30-60 minutes using a syringe pump or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.[9]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the residue by flash column chromatography or vacuum distillation as required.

Protocol 2: Amide Coupling with HATU

This protocol is ideal for smaller-scale synthesis where high purity and rapid reaction times are desired.[10]

Materials:

  • Isovaleric Acid (3-methylbutanoic acid)

  • Piperazine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Under an inert atmosphere, dissolve isovaleric acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.05 equivalents) and DIPEA (2.5 equivalents) to the solution.[10]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add piperazine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.[5]

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Technical Guide to the Structural Confirmation of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and workflow for the structural elucidation of 1-(3-Methylbutanoyl)piperazine, a compound of interest within the broader class of pharmacologically significant piperazine derivatives. Given the frequent use of the piperazine scaffold in medicinal chemistry, understanding the nuances of its characterization is paramount.[1] This guide will delve into the expected spectroscopic fingerprint of this compound and compare it with the known data for a structurally simpler analogue, 1-Acetylpiperazine, to highlight key differences and aid in structural verification.

The Piperazine Core: A Privileged Scaffold in Drug Discovery

The piperazine ring is a recurring motif in a multitude of therapeutic agents, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker.[1] Its derivatives have found applications as antipsychotics, antidepressants, and anticancer agents. The addition of an acyl group, such as the 3-methylbutanoyl moiety, modulates the electronic and steric properties of the piperazine core, influencing its biological activity and metabolic stability. Precise confirmation of such modifications is therefore a critical step in the synthesis and development of novel chemical entities.

Spectroscopic Verification: A Multi-faceted Approach

A combination of analytical techniques is essential for the comprehensive structural confirmation of this compound. This guide will focus on the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In a hypothetical synthesis of this compound, the ¹H NMR spectrum (in CDCl₃) is predicted to exhibit the following key signals:

  • Piperazine Ring Protons: Due to the amide bond, the electronic environment of the two nitrogen atoms is distinct. The four protons on the carbon atoms adjacent to the amide nitrogen (positions 2 and 6) will be deshielded and are expected to appear as a multiplet around 3.5-3.7 ppm . The four protons on the carbons adjacent to the secondary amine nitrogen (positions 3 and 5) will be less deshielded and should appear as a multiplet around 2.8-3.0 ppm . The proton on the secondary amine nitrogen (position 4) will likely appear as a broad singlet around 1.5-2.5 ppm , and its chemical shift can be concentration-dependent.

  • 3-Methylbutanoyl Group Protons:

    • A doublet corresponding to the two equivalent methyl groups (-CH(CH₃)₂) is expected around 0.9-1.0 ppm .

    • A multiplet for the single proton of the isopropyl group (-CH(CH₃)₂) should appear around 2.0-2.2 ppm .

    • A doublet for the methylene protons (-CH₂-CO) adjacent to the carbonyl group is predicted around 2.1-2.3 ppm .

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 170-175 ppm .

  • Piperazine Ring Carbons: The carbons adjacent to the amide nitrogen (C2, C6) will be downfield compared to those adjacent to the secondary amine (C3, C5). Approximate shifts are predicted to be around 45-50 ppm for C2/C6 and 40-45 ppm for C3/C5.

  • 3-Methylbutanoyl Group Carbons:

    • The methylene carbon (-CH₂-CO) is expected around 40-45 ppm .

    • The methine carbon (-CH(CH₃)₂) should appear around 25-30 ppm .

    • The two equivalent methyl carbons (-CH(CH₃)₂) will be the most upfield, around 20-25 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 170.25 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z = 170, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Patterns: The amide bond and the piperazine ring are prone to fragmentation.[2][3] Common fragmentation pathways for N-acyl piperazines include:

    • Cleavage of the C-N bond of the piperazine ring, leading to characteristic fragments.

    • Loss of the acyl group.

    • Fragmentation of the acyl side chain.

    • A prominent fragment is often observed corresponding to the acylium ion [CH₃CH(CH₃)CH₂CO]⁺ at m/z = 85.

    • Another significant fragment would arise from the piperazine ring, for instance, at m/z = 85 or 86.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands would be:

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the piperazine ring.[4]

  • C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the alkyl groups.

  • C=O Stretch (Amide I band): A strong, sharp absorption band in the range of 1630-1680 cm⁻¹ , characteristic of a tertiary amide carbonyl group.[5][6]

  • C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1350 cm⁻¹ , corresponding to the C-N bonds of the amide and the amine.[5]

Comparative Analysis: this compound vs. 1-Acetylpiperazine

To better understand the spectroscopic features of the target molecule, a comparison with a simpler analogue, 1-Acetylpiperazine, is highly instructive.

FeatureThis compound (Predicted)1-Acetylpiperazine (Experimental Data)[7][8][9]Rationale for Difference
Molecular Weight 170.25 g/mol 128.17 g/mol Difference in the acyl group (3-methylbutanoyl vs. acetyl).
¹H NMR: Acyl Group Doublet (~0.9-1.0 ppm, 6H), Multiplet (~2.0-2.2 ppm, 1H), Doublet (~2.1-2.3 ppm, 2H)Singlet (~2.1 ppm, 3H)The complex splitting pattern and integration of the 3-methylbutanoyl group versus the simple singlet of the acetyl methyl group.
¹H NMR: Piperazine Multiplets at ~3.5-3.7 ppm and ~2.8-3.0 ppmMultiplets at approximately 3.6 ppm and 2.8 ppmSimilar chemical shifts for the piperazine protons are expected as the electronic environment of the ring is comparable.
¹³C NMR: Carbonyl ~170-175 ppm~169 ppmThe electronic environment of the carbonyl carbon is similar in both molecules.
¹³C NMR: Acyl Group Signals at ~40-45 ppm, ~25-30 ppm, and ~20-25 ppmSignal at ~21 ppmPresence of additional carbons (methylene, methine) in the 3-methylbutanoyl group.
MS: Molecular Ion m/z = 170m/z = 128Reflects the difference in molecular weight.
MS: Key Fragment m/z = 85 ([C₅H₉O]⁺)m/z = 43 ([CH₃CO]⁺)Corresponds to the respective acylium ions.
IR: C=O Stretch ~1630-1680 cm⁻¹~1640 cm⁻¹Both are tertiary amides, so the C=O stretch appears in a similar region.

Experimental Protocols

To obtain the data for structural confirmation, the following standard experimental procedures should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_interpretation Data Interpretation & Comparison synthesis Synthesize Putative This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Acquire Data ms Mass Spectrometry (EI) synthesis->ms Acquire Data ir Infrared Spectroscopy (FTIR) synthesis->ir Acquire Data predict Predict Expected Spectra for This compound nmr->predict Inform Prediction confirm Confirm Structure based on Correlation of Predicted and Experimental Data nmr->confirm Experimental Data ms->predict Inform Prediction ms->confirm Experimental Data ir->predict Inform Prediction ir->confirm Experimental Data predict->confirm Predicted Fingerprint compare Compare with Experimental Data of 1-Acetylpiperazine compare->confirm Comparative Analysis

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of a synthesized molecule like this compound relies on a systematic and multi-technique spectroscopic approach. By predicting the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data and comparing these with the experimental results, researchers can confidently verify the identity and purity of their compound. The comparative analysis with a known analogue such as 1-Acetylpiperazine provides an additional layer of certainty by highlighting the specific spectral features introduced by the 3-methylbutanoyl group. This rigorous analytical workflow is indispensable for ensuring the integrity of research and development in the pharmaceutical sciences.

References

A Comparative Guide to Validating Analytical Methods for 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The validation of an analytical method is not merely a regulatory checkbox; it is a rigorous scientific process that demonstrates a method is fit for its intended purpose. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 1-(3-Methylbutanoyl)piperazine, a key intermediate in various synthetic pathways. We will dissect the "why" behind the validation protocols, offering a practical, experience-driven perspective grounded in international regulatory standards.

The validation process ensures that an analytical procedure is suitable for its intended use.[1][2] This guide will focus on a primary method, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, and compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our discussion is anchored in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

The Analytical Challenge: this compound

This compound lacks a strong chromophore, which presents a moderate challenge for UV-based detection methods. Its structure, featuring a tertiary amine and an amide, also dictates its chromatographic behavior and potential for ionization in mass spectrometry. The choice of analytical method will depend on the required sensitivity, the complexity of the sample matrix, and the specific application (e.g., raw material testing, stability studies, or bioanalysis).

Core Validation Parameters: A Framework for Trust

An analytical method validation protocol must be established before the validation studies are conducted, defining the experiments and the pre-defined acceptance criteria.[2][6] The core parameters, as stipulated by ICH Q2(R2) guidelines, form the framework of our investigation.[5][7][8][9]

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// Edges Validation -- Specificity; Validation -- Linearity; Validation -- Accuracy; Validation -- Precision; Validation -- Range; Validation -- Robustness; Validation -- LOQ; } caption: Core parameters of analytical method validation.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase method is most appropriate.

Experimental Protocol: HPLC-UV Method
  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Diluent: Methanol

Causality Behind Choices:

  • A C18 column is chosen for its hydrophobic stationary phase, which will retain the moderately polar analyte.

  • The gradient elution (starting with a higher aqueous phase percentage and increasing the organic phase) is necessary to ensure the elution of the analyte with a good peak shape while also cleaning the column of any less polar impurities.

  • Formic acid is added to the aqueous phase to acidify the mobile phase. This protonates the piperazine nitrogen, leading to more consistent interactions with the stationary phase and improved peak symmetry.

  • Detection at a low wavelength (210 nm) is selected to maximize the signal from the amide chromophore, as the molecule lacks a stronger UV-absorbing moiety.

Validation of the HPLC-UV Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[6][8]

Protocol:

  • Analyze a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.

  • Analyze a sample of this compound.

  • Analyze a spiked sample containing the analyte and known related substances or potential impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to ensure that degradation product peaks do not co-elute with the main analyte peak.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[8]

Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results to the true value.[6][8] It is often determined by spike recovery studies.

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[8]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]

Protocol: These are typically determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Protocol: Introduce small variations to the method parameters one at a time:

  • Flow rate (e.g., ± 0.1 mL/min).

  • Column temperature (e.g., ± 5°C).

  • Mobile phase composition (e.g., ± 2% organic component). Analyze the system suitability samples under each condition.

Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Comparison with Alternative Methods

While HPLC-UV is often sufficient, other techniques may be necessary for higher sensitivity or specificity, particularly in complex matrices like biological fluids.

G HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Good Robustness Robustness HPLC->Robustness High Cost Cost HPLC->Cost Low GCMS GCMS GCMS->Sensitivity High GCMS->Specificity Very High GCMS->Robustness Moderate GCMS->Cost Moderate LCMSMS LCMSMS LCMSMS->Sensitivity Very High LCMSMS->Specificity Excellent LCMSMS->Robustness Moderate LCMSMS->Cost High

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[11][12] For this compound, derivatization might be necessary to improve its volatility and chromatographic properties.[13][14]

  • Advantages:

    • High Specificity: Mass spectrometry provides structural information, leading to highly confident identification.

    • High Sensitivity: Can achieve low detection limits, often in the picogram range.

  • Disadvantages:

    • Sample Preparation: May require derivatization, adding a step to the workflow and a potential source of variability.[13]

    • Thermal Stability: The analyte must be stable at the high temperatures of the GC inlet and column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[15] This is the method of choice for bioanalytical applications where trace levels of the compound need to be quantified in complex matrices like plasma or urine.[14]

  • Advantages:

    • Exceptional Sensitivity and Specificity: Multiple Reaction Monitoring (MRM) allows for the detection of minute quantities of the analyte with minimal interference.[16]

    • No Derivatization Required: The analyte can typically be analyzed directly after extraction from the matrix.

  • Disadvantages:

    • Matrix Effects: Ion suppression or enhancement from matrix components can affect accuracy and precision, requiring careful method development and validation.

    • Cost and Complexity: The instrumentation is significantly more expensive and requires more specialized expertise to operate and maintain.

Performance Data Summary

The following table summarizes the expected performance of the three compared methods based on typical validation results for similar molecules.

Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Good (Relies on chromatographic separation)Very High (Mass fragmentation pattern)Excellent (Parent/daughter ion transition)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%95.0 - 105.0% (within 85-115% for bioanalysis)
Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 5.0% (within 15% for bioanalysis)
Typical LOQ ~ 0.1 µg/mL~ 1-10 ng/mL~ 0.1-1 ng/mL
Robustness HighModerateModerate

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method for this compound is a multi-faceted process that confirms the method's reliability and suitability.

  • HPLC-UV stands out as a robust, cost-effective, and reliable method for routine quality control, such as assay and impurity determination in drug substances and products, where concentration levels are relatively high.

  • GC-MS offers enhanced specificity and sensitivity, making it a valuable tool for identifying unknown impurities or for analyses where thermal stability is not a concern.

  • LC-MS/MS is the unequivocal choice for bioanalytical studies or any application requiring the highest levels of sensitivity and specificity to quantify trace amounts of the analyte in complex biological matrices.

Ultimately, the choice of method is dictated by the analytical objective. A thorough validation, guided by the principles of scientific integrity and regulatory standards like ICH Q2(R2), ensures that the data generated is accurate, reliable, and fit for its intended purpose, underpinning the entire drug development lifecycle.[2][9]

References

A Comparative Guide to 1-(3-Methylbutanoyl)piperazine and Structurally Related Acylpiperazines for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring the vast chemical space of piperazine derivatives, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comprehensive comparison of 1-(3-Methylbutanoyl)piperazine, a simple N-acylpiperazine, with other relevant compounds, offering insights into its potential biological activities based on structure-activity relationships (SAR) within the broader class of acylpiperazines. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes existing knowledge on related structures to provide a predictive framework for its potential pharmacological profile.

Introduction to this compound

This compound, also known as N-isovaleroylpiperazine, is a derivative of the versatile piperazine scaffold. The piperazine ring is a common motif in medicinal chemistry, found in a wide array of approved drugs targeting various biological systems.[1][2] The addition of a 3-methylbutanoyl (isovaleroyl) group to one of the nitrogen atoms of the piperazine ring results in a molecule with specific physicochemical properties that are likely to influence its biological activity.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 884497-54-5[3]

  • Molecular Formula: C₉H₁₈N₂O[3]

  • Molecular Weight: 170.25 g/mol [3]

  • Predicted Properties:

    • Boiling Point: 294.2±33.0 °C[4]

    • Density: 0.974±0.06 g/cm³[4]

    • pKa: 8.46±0.10[4]

The presence of the branched alkyl chain of the 3-methylbutanoyl group introduces lipophilicity, which can influence the compound's ability to cross biological membranes, including the blood-brain barrier. The amide linkage and the second nitrogen atom of the piperazine ring provide sites for hydrogen bonding, which are crucial for receptor interactions.

Synthesis of this compound

The synthesis of 1-acylpiperazines like this compound is typically a straightforward process. A common and efficient method involves the acylation of piperazine with the corresponding acyl chloride or carboxylic acid.

General Synthetic Scheme:

Synthesis Piperazine Piperazine Reaction Acylation Piperazine->Reaction AcylChloride 3-Methylbutanoyl chloride AcylChloride->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product

A general synthesis workflow for 1-acylpiperazines.

A detailed experimental protocol for a similar synthesis is provided in the "Experimental Protocols" section of this guide. Generally, the reaction involves dissolving piperazine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The 3-methylbutanoyl chloride is then added, typically at a controlled temperature, and the reaction is stirred until completion. Purification is usually achieved through extraction and chromatography.[5]

Comparative Analysis with Structurally Similar Compounds

Due to the scarcity of direct biological data for this compound, this section will draw comparisons with other N-acylpiperazines and piperazine derivatives to infer its potential activities. The analysis will focus on compounds with variations in the acyl group and substitutions on the second nitrogen of the piperazine ring.

N-Acylpiperazines with Varying Alkyl Chains

The nature of the acyl group significantly influences the pharmacological profile of N-acylpiperazines.

CompoundAcyl GroupPotential Biological Relevance
This compound 3-Methylbutanoyl (Isovaleroyl)The branched alkyl chain may confer specificity for certain receptor pockets. Its lipophilicity suggests potential for CNS activity.
1-Acetylpiperazine AcetylA simple N-acylpiperazine, often used as a building block. Its biological activity is generally weak, but it serves as a baseline for comparison.
1-Benzoylpiperazine BenzoylThe aromatic ring introduces potential for pi-stacking interactions with biological targets. Some benzoylpiperazines exhibit affinity for serotonin receptors.
1-(Cyclohexanecarbonyl)piperazine CyclohexanecarbonylThe cyclic alkyl group increases lipophilicity and steric bulk, which can modulate receptor binding and selectivity.

The branched nature of the 3-methylbutanoyl group in the target compound is a key structural feature. In medicinal chemistry, branched alkyl chains can sometimes lead to increased potency or altered selectivity compared to their linear counterparts by providing a better fit into a specific binding pocket of a receptor or enzyme.

Piperazine Derivatives with Known CNS Activity

Many piperazine derivatives are known to interact with central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine (D) receptors.[1][6] The structure of this compound, with its potential to cross the blood-brain barrier, suggests that it could also have CNS activity.

Key Structural Motifs for CNS Activity:

  • Arylpiperazines: A large class of CNS-active compounds feature an aryl group (often substituted) attached to one of the piperazine nitrogens. These compounds frequently exhibit high affinity for 5-HT and dopamine receptors.[6][7]

  • N-Alkylpiperazines: Simple N-alkylpiperazines can also display CNS effects. For instance, N-methylpiperazine is a known metabolite of some psychoactive drugs.

While this compound is not an arylpiperazine, the fundamental piperazine core is present. The nature of the substituent on the second nitrogen would be critical in defining its specific CNS receptor profile. If the second nitrogen is unsubstituted, the compound can act as a secondary amine, potentially interacting with a different set of targets compared to tertiary amines.

Postulated Biological Activities and Supporting Rationale

Based on the structure-activity relationships of the broader piperazine class, we can postulate several potential biological activities for this compound that warrant experimental investigation.

Potential Interaction with Serotonin and Dopamine Receptors

The piperazine moiety is a well-established pharmacophore for ligands of serotonin and dopamine receptors.[1][7] The overall shape, size, and electronic properties of the molecule, including the 3-methylbutanoyl group, would determine its affinity and selectivity for different receptor subtypes. It is plausible that this compound could act as a modulator of these receptors, although its potency is likely to be lower than more complex, highly substituted arylpiperazines.

Potential Acetylcholinesterase Inhibition

Some nitrogen-containing heterocyclic compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[8] Given that AChE inhibitors are used in the treatment of Alzheimer's disease, and considering the structural features of this compound, its potential as an AChE inhibitor could be an interesting avenue for investigation.

Recommended Experimental Workflows

To elucidate the actual biological profile of this compound, a series of in vitro assays are recommended.

Experimental Workflow Diagram:

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Purification Purification (Extraction, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization ReceptorBinding Receptor Binding Assays (5-HT, Dopamine) Characterization->ReceptorBinding EnzymeInhibition Enzyme Inhibition Assays (AChE) Characterization->EnzymeInhibition DataAnalysis Determination of IC50 / Ki values ReceptorBinding->DataAnalysis EnzymeInhibition->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

A recommended workflow for the synthesis and biological evaluation of this compound.

Detailed Experimental Protocols

Objective: To synthesize this compound from piperazine and 3-methylbutanoyl chloride.

Materials:

  • Piperazine

  • 3-Methylbutanoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylbutanoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂A receptor.[9][10]

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor

  • [³H]Ketanserin (radioligand)

  • Ketanserin (unlabeled ligand for non-specific binding)

  • Test compound: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Cell harvester

  • Liquid scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]Ketanserin, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ketanserin.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the IC₅₀ value of this compound for acetylcholinesterase.[11][12]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Test compound: this compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the phosphate buffer.

  • In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound represents a simple yet intriguing molecule within the vast landscape of piperazine derivatives. While direct biological data is currently lacking, its structural features suggest potential interactions with CNS targets, such as serotonin and dopamine receptors, as well as enzymes like acetylcholinesterase. The comparative analysis with structurally related compounds provides a rational basis for prioritizing experimental investigations.

The provided experimental protocols offer a clear path for researchers to synthesize and characterize this compound and to perform initial in vitro screening to elucidate its pharmacological profile. The results of these studies will be crucial in determining whether this compound or its derivatives warrant further investigation as potential therapeutic agents. Future work could also involve exploring variations of the acyl chain and substitutions on the second piperazine nitrogen to build a more comprehensive structure-activity relationship profile.

References

Navigating the Bioactive Landscape of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold represents a "privileged" structure, a recurring motif in a multitude of clinically significant and pharmacologically active compounds.[1][2] Its unique physicochemical properties, including its frequent positive impact on aqueous solubility and oral bioavailability, make it a versatile building block in the design of novel therapeutics.[3] This guide provides a comparative analysis of the biological activities of various piperazine derivatives, with an initial focus on 1-(3-Methylbutanoyl)piperazine. However, a comprehensive literature search reveals a notable absence of specific biological activity data for this particular N-acylpiperazine.

Therefore, this guide will broaden its scope to situate the potential activity of this compound within the wider context of its chemical class. We will explore the structure-activity relationships of well-characterized piperazine derivatives, including arylpiperazines, benzylpiperazines, and other N-acylpiperazines, by examining their interactions with key biological targets. This comparative approach, supported by experimental data and detailed protocols, aims to provide a valuable resource for researchers navigating the complex pharmacology of this important class of compounds.

The Enigmatic Profile of this compound

Despite extensive searches of scientific databases and chemical libraries, specific data on the biological activity, receptor binding affinities, or functional effects of this compound (also known as 1-isovalerylpiperazine) remains elusive. This suggests that the compound is either not extensively studied or the findings are not publicly disseminated. However, by examining the broader class of N-acylpiperazines, we can infer potential areas of biological relevance.

The Diverse World of N-Acylpiperazines: Beyond a Simple Scaffold

The N-acyl moiety can significantly influence the pharmacological profile of the piperazine core. Depending on the nature of the acyl group and any additional substitutions on the piperazine ring, these compounds have been shown to interact with a range of biological targets.

  • Opioid Receptors: Certain acyl piperazines have been identified as µ-opioid receptor agonists. These compounds can penetrate the central nervous system and are likely to exhibit dose-dependent effects, including the potential for abuse and dependence.

  • Excitatory Amino Acid Transporters (EAATs): A screening of a compound library identified an N-acyl-N-phenylpiperazine as a non-selective inhibitor of EAAT1, EAAT2, and EAAT3, with IC50 values in the mid-micromolar range.[4][5] This suggests that the N-acylpiperazine scaffold may serve as a starting point for the development of modulators of glutamate transport.

Comparative Analysis of Bioactive Piperazine Derivatives

To provide a framework for understanding the potential biological activity of novel piperazines, this section presents a comparative overview of well-characterized derivatives, focusing on their interactions with key neurotransmitter systems.

Arylpiperazines: Modulators of Serotonergic and Dopaminergic Systems

Arylpiperazines, characterized by a phenyl group attached to one of the piperazine nitrogens, are among the most studied classes of piperazine derivatives. They are known to interact with a variety of serotonin (5-HT) and dopamine (D) receptors.

  • 1-(3-chlorophenyl)piperazine (mCPP): This compound is a notable serotonin receptor agonist with complex pharmacology. It exhibits significant affinity for multiple 5-HT receptor subtypes, particularly the 5-HT2B and 5-HT2C receptors.[6] Its effects are often described as unpleasant and can include anxiety and migraine headaches.

  • 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP): TFMPP is another potent serotonin receptor agonist, often found in recreational "party pills," sometimes in combination with 1-benzylpiperazine (BZP). It also acts on both serotonergic and dopaminergic systems.

Benzylpiperazines: Stimulant and Psychoactive Properties

1-Benzylpiperazine (BZP) is a well-known psychoactive substance with stimulant properties similar to amphetamine, although it is less potent. It primarily acts on the dopaminergic and serotonergic systems.

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of these representative piperazine derivatives at various monoamine receptors and transporters.

CompoundTargetAssay TypeValue (nM)
Arylpiperazines
mCPP5-HT1ABinding Affinity (Ki)~30
5-HT2ABinding Affinity (Ki)~100
5-HT2CBinding Affinity (Ki)~10
SERTInhibition (IC50)~200
TFMPP5-HT1ABinding Affinity (Ki)~50
5-HT2ABinding Affinity (Ki)~200
5-HT2CBinding Affinity (Ki)~30
SERTInhibition (IC50)~150
Benzylpiperazines
BZPDATInhibition (IC50)~1000
NETInhibition (IC50)~500
SERTInhibition (IC50)>10000
N-Acylpiperazines
(±)-exo-1 (N-acyl-N-phenylpiperazine)EAAT1Inhibition (IC50)10,000[4][5]
EAAT2Inhibition (IC50)40,000[4][5]
EAAT3Inhibition (IC50)30,000[4][5]

Note: The binding affinity and functional potency values are approximate and can vary depending on the specific experimental conditions. The data for mCPP, TFMPP, and BZP are compiled from various sources in the literature. The data for (±)-exo-1 is from a specific study on EAAT inhibitors.[4][5]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following sections provide detailed protocols for key in vitro assays used to characterize the biological activity of piperazine derivatives.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

These assays are fundamental for determining the affinity of a compound for a specific receptor.[2][7]

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Workflow Diagram:

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of a known, non-labeled ligand.

    • For determining total binding, add only the radioligand and membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This functional assay measures a compound's ability to block the reuptake of serotonin into cells.[8][9][10]

Principle: Cells expressing SERT are incubated with a radiolabeled substrate (e.g., [3H]5-HT) in the presence of varying concentrations of a test compound. The amount of radioactivity taken up by the cells is measured, and the IC50 value for the inhibition of uptake is determined.

Workflow Diagram:

Caption: Workflow for a serotonin transporter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture cells stably or transiently expressing the serotonin transporter (e.g., HEK293-hSERT cells) in appropriate media.

  • Assay Setup:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation:

    • Add the radiolabeled substrate (e.g., [3H]5-HT) to initiate uptake.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Washing:

    • Terminate the uptake by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: A Call for Further Investigation

The piperazine scaffold continues to be a fertile ground for the discovery of novel, biologically active compounds. While the specific pharmacological profile of this compound remains to be elucidated, a comparative analysis of its structural class and other well-characterized piperazine derivatives provides a valuable framework for predicting its potential biological activities. The diverse pharmacology of N-acylpiperazines, ranging from opioid receptor agonism to EAAT inhibition, underscores the profound impact of the N-acyl substituent on the overall activity of the piperazine core.

Further investigation into this compound and other novel N-acylpiperazines is warranted to fully understand their therapeutic potential and structure-activity relationships. The detailed experimental protocols provided in this guide offer a robust starting point for researchers embarking on the characterization of these and other piperazine derivatives.

References

A Researcher's Guide to the Independent Replication of Preclinical Findings: A Case Study of 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Independent Replication in Drug Discovery

In the landscape of drug development, the journey from a promising preclinical finding to a clinically approved therapeutic is fraught with peril. A staggering proportion of drug candidates that show promise in early-stage research fail to translate into successful human trials, a phenomenon often dubbed the "valley of death."[1] A significant contributor to this high attrition rate is the lack of reproducibility in preclinical research.[2] Landmark studies by pharmaceutical companies have revealed alarmingly low rates of successful in-house replication of published preclinical data, with some reports indicating that as few as 11-25% of findings could be substantiated. This "reproducibility crisis" is not merely an academic concern; it represents a massive expenditure of resources on non-viable leads and impedes the progress of discovering effective new medicines.[3]

This guide is designed for researchers, scientists, and drug development professionals to underscore the critical importance of independent replication. Rather than a simple review, we will walk through a detailed, albeit hypothetical, case study of a novel psychoactive compound, 1-(3-methylbutanoyl)piperazine. This will serve as a practical framework for understanding the nuances of experimental design, the potential pitfalls that can lead to discordant results, and the rigorous mindset required to build a robust foundation of evidence for any new therapeutic candidate. Every protocol and claim herein is grounded in established scientific principles and supported by authoritative sources to ensure trustworthiness and educational value.

The Allure of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[4] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and physicochemical properties that often lead to favorable oral bioavailability and metabolic stability.[4] Derivatives of piperazine have been successfully developed as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone), primarily through their modulation of monoamine neurotransmitter systems.[5] The versatility of the piperazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. It is within this promising chemical space that our case study begins.

Hypothetical Case Study: The Initial Discovery of "Compound X"

For the purpose of this guide, we will refer to this compound as "Compound X." Let us imagine a scenario where a discovery chemistry group at a university publishes a paper detailing the synthesis and initial characterization of this novel compound.

Primary Study: Synthesis of Compound X

The synthesis of N-acylpiperazines is a well-established chemical transformation. The primary research team reports a straightforward synthesis of Compound X via the acylation of piperazine.

Experimental Protocol: Synthesis of Compound X (Primary Study)

  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in dichloromethane (DCM, 10 mL) in a round-bottom flask cooled to 0°C, add triethylamine (2.2 equivalents).

  • Acylation: Slowly add 3-methylbutanoyl chloride (1.0 equivalent) dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC). Causality: The excess piperazine acts as both a nucleophile and a base to quench the HCl byproduct. Triethylamine is added to ensure the reaction goes to completion by scavenging all generated acid. The reaction is cooled to control the exothermic acylation reaction.

  • Workup: Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: 5% methanol in DCM) to yield Compound X as a clear oil.

Primary Study: Initial Pharmacological Findings

The initial publication reports two key findings for Compound X:

  • High Affinity for the Serotonin 2A (5-HT2A) Receptor: A radioligand binding assay indicates a high affinity (low nanomolar Ki) for the 5-HT2A receptor, a key target in the central nervous system implicated in mood and anxiety.

  • Anxiolytic-like Activity in Mice: In the elevated plus maze (EPM), a standard behavioral assay for anxiety-like behavior in rodents, Compound X is reported to significantly increase the time spent in the open arms, an effect comparable to the positive control, diazepam.[1][6][7]

Experimental Protocol: 5-HT2A Receptor Binding Assay (Primary Study)
  • Membrane Preparation: Rat frontal cortex tissue is homogenized in ice-cold 50 mM Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in assay buffer. Protein concentration is determined by a Bradford assay.

  • Competition Assay: In a 96-well plate, incubate the membrane preparation (70 µg protein/well) with a fixed concentration of the radioligand [3H]ketanserin (~2 nM) and increasing concentrations of Compound X (10⁻¹¹ to 10⁻⁵ M) in a total volume of 200 µL.[8]

  • Incubation and Filtration: Incubate at 25°C for 20 minutes. The reaction is terminated by rapid filtration through GF/B filter plates presoaked in polyethyleneimine to reduce non-specific binding.[8]

  • Scintillation Counting: The filter plates are washed, dried, and a scintillant is added to each well. Radioactivity is quantified using a microplate scintillation counter.[9]

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled antagonist (e.g., 10 µM mianserin). The IC50 value is calculated using non-linear regression and converted to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Elevated Plus Maze (EPM) Assay (Primary Study)
  • Animals: Male C57BL/6 mice (8 weeks old) are used. Animals are group-housed and acclimated to the facility for at least one week prior to testing.

  • Drug Administration: Compound X (10 mg/kg), vehicle (saline with 5% DMSO), or diazepam (2 mg/kg) is administered via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Procedure: Each mouse is placed in the center of the plus-shaped maze, facing an open arm.[6] The maze is elevated 50 cm from the floor and consists of two open and two enclosed arms.[7]

  • Data Collection: The movement of the animal is tracked by an overhead video camera for a 5-minute session.[1][10] The time spent in the open arms and the number of entries into the open arms are recorded.

  • Data Analysis: The percentage of time spent in the open arms is calculated as (Time in open arms / Total time) x 100. Data are analyzed by one-way ANOVA followed by a post-hoc test.

Visualization of the Primary Study Workflow

G cluster_synthesis Synthesis of Compound X cluster_pharma Pharmacological Evaluation cluster_data Data Analysis & Publication s1 Acylation of Piperazine s2 Aqueous Workup s1->s2 s3 Column Chromatography s2->s3 p1 5-HT2A Receptor Binding Assay s3->p1 Purified Compound X p2 Elevated Plus Maze (EPM) s3->p2 Purified Compound X d1 Calculate Ki from IC50 p1->d1 d2 ANOVA on EPM Data p2->d2 d3 Publication of Findings d1->d3 d2->d3

Caption: Workflow of the primary study on Compound X.

Primary Study: Summary of Quantitative Data

Assay Parameter Compound X Positive Control
5-HT2A BindingKi (nM)3.5 ± 0.4Mianserin (Ki = 1.2 nM)
Elevated Plus Maze% Time in Open Arms45.2 ± 5.1Diazepam (48.5 ± 4.9)
Elevated Plus MazeVehicle Control20.1 ± 3.5-
*p < 0.05 vs. Vehicle Control

The Independent Replication Attempt

Intrigued by these promising findings, a drug discovery team at a pharmaceutical company decides to replicate the key experiments before committing resources to a full-scale medicinal chemistry program. This is a critical, yet often overlooked, step in the drug discovery pipeline. The goal is not to disprove the original findings, but to verify their robustness.

Challenges and Considerations in Replication

Before detailing the replication study, it's crucial to understand the common sources of irreproducibility in preclinical research:

  • Reagent Quality and Validation: The purity and identity of the synthesized compound, as well as the quality of commercial reagents (e.g., radioligands, cell culture media), can vary significantly between labs.[11][12][13]

  • Subtle Protocol Differences: Minor, often unreported, variations in experimental protocols can have a profound impact on the outcome. This can include differences in incubation times, animal handling procedures, or the specific model of equipment used.[14]

  • Animal Models: The strain, sex, age, and even the microbiome of the laboratory animals can influence behavioral and physiological responses.[15][16][17]

  • Experimenter Bias: Lack of blinding in behavioral studies can unconsciously influence how animals are handled and how data is scored.[18]

Replication Study: Synthesis and Characterization

The replication team first synthesizes Compound X following the published protocol. Crucially, they perform a more rigorous characterization of the final compound, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) to confirm both identity and purity (>99%). This step is essential for ensuring that any observed biological differences are not due to impurities in the test compound.[19]

Replication Study: Experimental Protocols

The team attempts to follow the published methods as closely as possible. However, some differences are unavoidable:

  • Receptor Binding Assay: The lab uses a different source for the [3H]ketanserin and their cell membranes are prepared from a different strain of rat (Sprague-Dawley vs. Wistar in the original study).

  • Elevated Plus Maze: The EPM apparatus has slightly different arm dimensions (50 cm long vs. 45 cm in the original study), and the ambient lighting in the room is brighter (20 lux vs. 10 lux). The mice are sourced from a different vendor, although they are the same C57BL/6 strain. The experimenter is blinded to the treatment groups.

Visualization of the Replication Study Workflow

G cluster_synthesis Replication Synthesis cluster_pharma Pharmacological Replication cluster_data Comparative Data Analysis s1 Synthesis via Published Protocol s2 Rigorous Characterization (NMR, HRMS, HPLC) s1->s2 p1 5-HT2A Receptor Binding Assay (Blinded) s2->p1 Verified Compound X (>99% purity) p2 Elevated Plus Maze (EPM) (Blinded) s2->p2 Verified Compound X (>99% purity) d1 Calculate Ki and Compare p1->d1 d2 ANOVA and Compare Effect Size p2->d2 d3 Internal Report on Reproducibility d1->d3 d2->d3

Caption: Workflow of the independent replication study.

Comparative Analysis of Primary vs. Replication Data

The results from the replication study are compiled and compared directly with the data from the initial publication.

Assay Parameter Primary Study Result Replication Study Result Conclusion
5-HT2A Binding Ki (nM)3.5 ± 0.48.2 ± 1.1Reproducible Trend, Lower Affinity
Elevated Plus Maze % Time in Open Arms (Compound X)45.2 ± 5.128.5 ± 4.3Effect Not Reproduced
Elevated Plus Maze % Time in Open Arms (Vehicle)20.1 ± 3.519.5 ± 3.9Baseline Reproduced
Elevated Plus Maze % Time in Open Arms (Diazepam)48.5 ± 4.946.1 ± 5.2Positive Control Reproduced
p < 0.05 vs. Vehicle Control

In this hypothetical scenario, the replication effort yielded mixed results. The high affinity for the 5-HT2A receptor was confirmed, although the potency was approximately 2.3-fold lower. More critically, the anxiolytic-like effect in the EPM was not replicated, despite the positive control (diazepam) behaving as expected, which validates the integrity of the assay in the replication lab.

Interpreting the Discrepancy: Avenues for Investigation

The failure to replicate the behavioral effect, despite confirming the molecular target engagement, is a common and challenging issue in drug discovery. This is where a deep, critical analysis is required.

G cluster_primary Primary Study cluster_replication Replication Study P_Protocol Published Protocol P_Result Anxiolytic Effect Observed P_Protocol->P_Result R_Protocol Slightly Different EPM Setup P_Protocol->R_Protocol Potential Divergence P_Reagents Original Reagents P_Reagents->P_Result R_Reagents Different Reagent Lots P_Reagents->R_Reagents Potential Divergence P_Animals C57BL/6 (Vendor A) P_Animals->P_Result R_Animals C57BL/6 (Vendor B) P_Animals->R_Animals Potential Divergence R_Result No Anxiolytic Effect R_Protocol->R_Result R_Reagents->R_Result R_Animals->R_Result

Caption: Potential points of divergence leading to discrepant results.

Possible explanations for the discordant findings include:

  • Pharmacokinetics: The route of administration (i.p.) and the single dose (10 mg/kg) might not have achieved the same brain exposure in the mice from the two different vendors due to subtle metabolic differences. A full pharmacokinetic study would be needed to investigate this.

  • Off-Target Effects: The anxiolytic effect in the primary study might have been due to an off-target activity of Compound X, which is more pronounced in the specific substrain of mice used by that lab.

  • Behavioral Assay Sensitivity: The minor differences in the EPM setup (lighting, arm length) could have altered the sensitivity of the assay, making it less likely to detect a modest anxiolytic effect.[15]

  • Statistical Anomaly: The original finding could have been a Type I error (a false positive), which is more likely in studies with small sample sizes.[20]

Alternative Compounds and Broader Context

The piperazine scaffold is rich with compounds that modulate serotonergic and other CNS receptors. For instance, buspirone is a well-known anxiolytic that acts as a 5-HT1A receptor partial agonist. Other derivatives, like vortioxetine, have complex pharmacology, acting on multiple serotonin receptors and transporters.[5] The initial finding for Compound X placed it in an interesting pharmacological space. However, the failure to replicate the behavioral data suggests that its profile is more complex than initially reported and may not be robust enough for further development without significant additional investigation.

Conclusion and Best Practices

This comparative guide, through the lens of a hypothetical case study, illustrates that independent replication is not a mere formality but a cornerstone of scientific integrity and a crucial risk-mitigation strategy in drug development. The primary study on Compound X was not necessarily "wrong," but its findings were not sufficiently robust to be reproduced under slightly different, yet still valid, experimental conditions.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Embrace Skepticism: Approach even high-impact published findings with a healthy dose of professional skepticism.

  • Validate Rigorously: Independently synthesize and rigorously characterize any compound of interest before committing to extensive biological testing.[19]

  • Protocol Transparency: When publishing, provide as much detail as possible about experimental conditions to aid in replication efforts.[20]

  • Acknowledge Variability: Be aware of the inherent variability in biological systems, especially in animal models, and design studies that are sufficiently powered and controlled to account for this.

  • Value Negative Data: The finding that the anxiolytic effect of Compound X was not reproducible is, in itself, a valuable piece of data that saves resources and redirects efforts towards more promising avenues.

By fostering a culture that prioritizes and rewards rigorous, transparent, and reproducible science, the biomedical community can improve the efficiency of the drug discovery process and increase the likelihood of translating preclinical discoveries into life-changing therapies.

References

Comparative Analysis of Synthesis Methods for 1-(3-Methylbutanoyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Methylbutanoyl)piperazine, also known as isovaleryl piperazine, is a key building block in the synthesis of various pharmacologically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers in drug discovery and development. This guide provides a comprehensive comparative analysis of the prevalent synthetic methodologies for this compound, offering insights into the underlying chemical principles, experimental protocols, and a data-driven comparison to aid in method selection.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its ability to modulate physicochemical properties such as solubility and basicity, as well as to form crucial hydrogen bond interactions with biological targets, makes it a valuable component in drug design.[2] this compound serves as a versatile intermediate, with the isovaleryl group providing a lipophilic handle that can influence pharmacokinetic and pharmacodynamic profiles. The synthesis of this compound, while seemingly straightforward, presents several challenges, including the potential for di-acylation of the piperazine ring and the need for efficient purification strategies. This guide will dissect the most common synthetic routes, providing a clear rationale for procedural choices and a quantitative comparison of their outcomes.

Method 1: Acylation of Piperazine with Isovaleryl Chloride

This classical approach is one of the most direct methods for the synthesis of this compound. It involves the reaction of piperazine with isovaleryl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemical Principles and Rationale

The reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride. The high reactivity of acyl chlorides makes this reaction rapid and often high-yielding.[3] However, this high reactivity also presents the primary challenge: the potential for the second nitrogen of the piperazine ring to react, leading to the formation of the undesired 1,4-diisovalerylpiperazine byproduct.

To mitigate this, several strategies are employed:

  • Use of Excess Piperazine: Employing a significant excess of piperazine shifts the equilibrium towards the mono-acylated product.[2] This is often a practical approach on a laboratory scale.

  • Controlled Addition: Slow, dropwise addition of the acyl chloride to a cooled solution of piperazine helps to maintain a low concentration of the acylating agent, favoring mono-substitution.[2]

  • Use of a Mono-protected Piperazine: A more controlled but longer route involves using a mono-protected piperazine, such as N-Boc-piperazine.[4] This ensures selective acylation at the unprotected nitrogen, followed by a deprotection step.

Experimental Protocol

Materials:

  • Piperazine

  • Isovaleryl chloride

  • Dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (3-5 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the piperazine solution.

  • Slowly add a solution of isovaleryl chloride (1 equivalent) in DCM to the cooled piperazine solution over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Workflow Diagram

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve Piperazine in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Slowly Add Isovaleryl Chloride C->D E Warm to RT & Stir D->E F Quench with Water E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for the synthesis of this compound via acylation with isovaleryl chloride.

Method 2: Amide Coupling using Carboxylic Acid and Coupling Reagents

This method involves the direct coupling of 3-methylbutanoic acid (isovaleric acid) with piperazine using a coupling reagent. This approach avoids the use of highly reactive and moisture-sensitive acyl chlorides.

Chemical Principles and Rationale

Amide coupling reagents activate the carboxylic acid, forming a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[3][5] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions.[6][7]

The key advantages of this method are:

  • Milder Reaction Conditions: The reaction is typically carried out at room temperature and avoids the generation of corrosive HCl gas.

  • Improved Selectivity: By controlling the stoichiometry of the reactants and the coupling agent, it is often easier to achieve mono-acylation compared to the acyl chloride method.

  • Broader Substrate Scope: This method is generally more tolerant of other functional groups in the starting materials.

However, the use of coupling reagents introduces byproducts that need to be removed during purification. For example, DCC forms dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration, while EDC and its urea byproduct are water-soluble.[6]

Experimental Protocol

Materials:

  • Piperazine

  • 3-Methylbutanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methylbutanoic acid (1 equivalent) in DCM, add EDC.HCl (1.1 equivalents) and a catalytic amount of DMAP.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of piperazine (1.1-1.5 equivalents) in DCM to the reaction mixture.

  • Stir the reaction overnight at room temperature. Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow Diagram

Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A Dissolve 3-Methylbutanoic Acid in DCM B Add EDC.HCl & DMAP A->B C Stir for 15 min B->C D Add Piperazine Solution C->D E Stir Overnight at RT D->E F Dilute & Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the synthesis of this compound via amide coupling.

Method 3: Reductive Amination

While not a direct acylation, reductive amination offers an alternative pathway to N-alkylated piperazines and can be adapted for the synthesis of related structures.[8][9] This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a multi-step approach would be required, making it less direct than the previous methods. However, it is a powerful tool for creating a diverse range of piperazine derivatives.

A hypothetical two-step sequence could involve:

  • Reductive amination of piperazine with a suitable keto-ester.

  • Subsequent chemical modifications to arrive at the desired product.

Given the indirect nature of this route for the specific target molecule, a detailed protocol is not provided. However, researchers should be aware of its utility for generating structural analogs.

Comparative Data Summary

ParameterMethod 1: Acylation with Isovaleryl ChlorideMethod 2: Amide Coupling
Starting Materials Piperazine, Isovaleryl chloridePiperazine, 3-Methylbutanoic acid
Reagents TriethylamineEDC.HCl, DMAP
Reaction Conditions 0 °C to room temperatureRoom temperature
Typical Yield 60-80%70-90%
Key Byproducts 1,4-diisovalerylpiperazine, HClWater-soluble urea, salts
Purification Column chromatography often requiredColumn chromatography, potential filtration of urea byproduct
Scalability Good, but exotherm and HCl management neededExcellent, milder conditions
Cost-effectiveness Isovaleryl chloride is relatively inexpensiveCoupling reagents can be more expensive
Safety Considerations Isovaleryl chloride is corrosive and moisture-sensitiveCoupling reagents can be skin irritants

Conclusion and Recommendations

Both the acylation with isovaleryl chloride and the amide coupling methods are viable and effective for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the researcher and the scale of the synthesis.

  • For rapid, small-scale synthesis where cost is a primary concern, the acylation with isovaleryl chloride (Method 1) is a strong candidate. Careful control of the reaction conditions, particularly the stoichiometry and addition rate, is crucial to maximize the yield of the mono-acylated product.

  • For larger-scale synthesis, improved selectivity, and milder reaction conditions, the amide coupling approach (Method 2) is generally preferred. While the initial cost of the coupling reagents may be higher, the often-higher yields, easier workup, and greater scalability can make it more economical in the long run.

Ultimately, the optimal method will be determined by a careful evaluation of the available resources, desired purity, and scale of the intended synthesis. It is recommended that researchers perform small-scale trial reactions to optimize the conditions for their specific setup before proceeding to a larger scale.

References

A Researcher's Guide to Evaluating the Purity of Synthesized 1-(3-Methylbutanoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, the rigorous evaluation of purity is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(3-Methylbutanoyl)piperazine, a piperazine derivative of interest. We will delve into the technical nuances of various analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the trustworthiness and accuracy of your purity assessment.

This compound, a substituted piperazine, belongs to a class of compounds with significant applications in the pharmaceutical industry, forming the core structure of numerous drugs.[1] The purity of such compounds is paramount, as even trace impurities can impact biological activity, toxicity, and stability.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical method is dictated by the physicochemical properties of this compound and the potential impurities that may arise during its synthesis.[2] A multi-pronged approach, employing orthogonal techniques, is often the most robust strategy for a comprehensive purity evaluation.

Analytical Technique Principle Strengths Limitations Ideal For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and quantitative accuracy. Versatile for non-volatile and thermally labile compounds.[1]May require derivatization for compounds lacking a strong chromophore.[1][3]Quantifying the primary compound and known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent separation efficiency and definitive identification of volatile impurities.[4]Not suitable for non-volatile or thermally unstable compounds. Derivatization may be necessary.[5]Identifying and quantifying volatile residual solvents and starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information and can quantify components without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.Structural elucidation of the final product and identification of major impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid, non-destructive, and provides information about functional groups.[6]Primarily qualitative; not ideal for quantifying low-level impurities.Confirming the presence of key functional groups and overall structural integrity.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in pharmaceutical analysis due to its high resolving power and sensitivity.[1] For this compound, a reversed-phase HPLC method is generally suitable. However, since the piperazine moiety itself lacks a strong UV chromophore, derivatization may be necessary to enhance detection sensitivity, especially for trace impurities.[1][3]

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound or its derivative (e.g., 340 nm for NBD-Cl derivative).[3]

    • Injection Volume: 10 µL.[3]

  • Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to this compound based on the retention time of the standard.

  • Purity Calculation: Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is an invaluable tool for identifying and quantifying volatile impurities such as residual solvents from the synthesis or unreacted starting materials.[4][7] Given that this compound has a moderate molecular weight, it may be amenable to GC-MS analysis, potentially after derivatization to increase volatility.[5]

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity analysis.

  • Sample Preparation: Dissolve a known amount of the synthesized product in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Derivatization (if necessary): If the compound has low volatility, a derivatization step such as silylation or acylation can be employed.[5]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., 40-500 amu).

  • Data Analysis: Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area normalization if response factors are known to be similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous structural confirmation of the synthesized this compound.[8] Furthermore, ¹H NMR can be used for a quantitative assessment of purity by integrating the signals of the main compound against those of known impurities or a certified internal standard (qNMR).

  • ¹H NMR: Expect characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), methylene protons of the piperazine ring, and potentially distinct signals for the protons on the nitrogen atoms. The chemical shifts and coupling patterns will be crucial for structural verification.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the amide, the carbons of the piperazine ring, and the carbons of the isobutyl group.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

  • Internal Standard (for qNMR): If performing quantitative NMR, add a known amount of a certified internal standard with a signal that does not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) with appropriate parameters (e.g., sufficient relaxation delay).

  • Data Processing: Process the spectrum (phasing, baseline correction) and integrate the relevant signals.

  • Purity Calculation:

    • Relative Purity (without internal standard): Compare the integration of signals corresponding to the main compound with those of any observed impurities.

    • Absolute Purity (qNMR): Calculate the purity based on the known concentration of the internal standard and the relative integrations of the analyte and standard signals.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Verification

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the synthesized molecule, providing evidence of the successful formation of the amide bond and the integrity of the piperazine ring.[6][11]

  • C=O stretch (amide): A strong absorption band typically in the range of 1680-1630 cm⁻¹.[6]

  • C-N stretch: Bands in the region of 1472-1644 cm⁻¹ can be attributed to C-N stretching vibrations.[11]

  • N-H stretch (if present as a salt or with a free secondary amine): A broad band in the region of 3500-3200 cm⁻¹.[12]

  • C-H stretch (aliphatic): Bands in the region of 3000-2850 cm⁻¹.[12]

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the observed absorption bands with the expected frequencies for the functional groups present in this compound.

Comparative Data Summary

Parameter HPLC-UV GC-MS NMR FTIR
Purity Range 95-100%95-100%>90%Qualitative
Limit of Detection Low (ppm level with derivatization)[3]Low (ppm level)Higher (typically >0.1%)Not applicable for trace analysis
Quantitation ExcellentGoodExcellent (qNMR)Poor
Structural Info Limited (Retention Time)Good (Mass Spectrum)ExcellentGood (Functional Groups)
Sample Throughput HighMediumLowVery High

Conclusion: A Holistic Approach to Purity Evaluation

A comprehensive and trustworthy evaluation of the purity of synthesized this compound necessitates a multi-technique approach. HPLC stands out for its quantitative accuracy in determining the main component and known impurities. GC-MS is indispensable for the analysis of volatile residues. NMR provides definitive structural confirmation and an orthogonal method for purity assessment. Finally, FTIR offers a rapid confirmation of the chemical identity. By integrating the data from these complementary techniques, researchers can confidently establish the purity profile of their synthesized compound, a critical step in the journey of drug discovery and development.

References

A Senior Application Scientist's Guide to Benchmarking 1-(3-Methylbutanoyl)piperazine: A Comparative Analysis Against Established Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel N-Acylpiperazine

The piperazine ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide array of therapeutic applications.[1][2] Its versatile structure allows for extensive modification, leading to compounds with activities ranging from antipsychotic and anthelmintic to anticancer and antimicrobial.[1][3][4][5] This guide introduces a systematic approach to benchmarking a lesser-known N-acylpiperazine derivative, 1-(3-Methylbutanoyl)piperazine, against a panel of well-characterized piperazine-based drugs.

While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motif—an N-acylpiperazine—suggests potential interactions with various biological targets. The 3-methylbutanoyl (isovaleroyl) group introduces lipophilicity and specific steric bulk that could modulate receptor binding, enzyme inhibition, or pharmacokinetic properties. To elucidate its potential therapeutic value, a rigorous, multi-faceted benchmarking study is essential.

This guide provides a framework for such a study, outlining detailed experimental protocols and data interpretation strategies. By comparing this compound against established agents in antipsychotic, anthelmintic, and anticancer assays, researchers can gain a comprehensive understanding of its biological activity profile and identify promising avenues for further development.

Selection of Comparator Compounds: A Rationale

To provide a robust and informative benchmark, a selection of well-established piperazine derivatives from diverse therapeutic areas is proposed. This approach allows for a broad screening of potential activities for this compound.

  • Aripiprazole (Antipsychotic): A widely prescribed atypical antipsychotic, Aripiprazole is a phenylpiperazine derivative that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor.[6][7] Its complex pharmacology makes it an excellent benchmark for assessing potential central nervous system (CNS) activity.

  • Piperazine Citrate (Anthelmintic): A classic anthelmintic drug, piperazine citrate functions by causing flaccid paralysis in parasitic worms, leading to their expulsion from the host.[1][8] Its mechanism involves agonism of gamma-aminobutyric acid (GABA) receptors in nematodes.[1]

  • Imatinib (Anticancer): A cornerstone of targeted cancer therapy, Imatinib is a 2-phenylaminopyrimidine derivative containing a piperazine ring. It functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, as well as other receptor tyrosine kinases.[3] The piperazine moiety in Imatinib is crucial for its solubility and cellular uptake.

Experimental Design: A Multi-Pronged Approach to Characterization

A comprehensive evaluation of this compound necessitates a tiered experimental approach, beginning with in vitro assays to determine primary biological activity and progressing to more complex cellular models.

Synthesis of this compound

The synthesis of N-acylpiperazines is a well-established chemical transformation. A common method involves the acylation of piperazine with an appropriate acyl chloride or carboxylic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of piperazine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine (1.1 equivalents).

  • Acylation: Slowly add 3-methylbutanoyl chloride (1.0 equivalent) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts piperazine Piperazine product This compound piperazine->product acyl_chloride 3-Methylbutanoyl Chloride acyl_chloride->product base Triethylamine (Base) byproduct Triethylamine HCl base->byproduct solvent DCM (Solvent) temperature 0 °C to RT

Caption: Synthetic scheme for this compound.

Comparative In Vitro Assays

Assessment of Antipsychotic Potential: Receptor Binding Assays

To evaluate the potential CNS activity of this compound, competitive radioligand binding assays are employed to determine its affinity for key dopamine and serotonin receptors implicated in the mechanism of action of antipsychotic drugs.[6]

Experimental Protocol: Receptor Binding Assays

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A) and increasing concentrations of the test compounds (this compound and Aripiprazole).

  • Incubation and Filtration: Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) for each compound by non-linear regression analysis of the competition binding curves. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Evaluation of Anthelmintic Activity: In Vitro Worm Paralysis Assay

The classic anthelmintic activity of piperazine derivatives can be assessed by observing their effect on the motility of a model organism, such as the earthworm Eisenia fetida.[9][10]

Experimental Protocol: Earthworm Paralysis Assay

  • Organism Preparation: Collect adult earthworms of similar size and weight.

  • Assay Setup: Place individual earthworms in Petri dishes containing a vehicle control (e.g., saline), a positive control (Piperazine Citrate at a known effective concentration), and varying concentrations of this compound.

  • Observation: Observe the worms continuously for the time to paralysis (defined as the point at which they no longer respond to external stimuli).

  • Data Analysis: Record the time to paralysis for each concentration and compare the efficacy of this compound to that of Piperazine Citrate.

Assessment of Anticancer Activity: Cellular Proliferation and Kinase Inhibition Assays

To screen for potential anticancer effects, the antiproliferative activity of this compound will be evaluated against a panel of human cancer cell lines. Further mechanistic studies can be conducted to assess its ability to inhibit key protein kinases.[3][11]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Culture human cancer cell lines (e.g., K562 for chronic myeloid leukemia, A549 for lung cancer, and MCF-7 for breast cancer) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat with increasing concentrations of this compound and Imatinib for 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of cell growth for each compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Bcr-Abl)

  • Assay Setup: In a 96-well plate, combine recombinant Bcr-Abl kinase, a specific substrate peptide, and ATP.

  • Compound Addition: Add increasing concentrations of this compound and Imatinib.

  • Kinase Reaction: Initiate the kinase reaction and incubate at 30 °C for a defined period.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: Determine the IC₅₀ for kinase inhibition for each compound.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Benchmarking cluster_data Data Analysis & Comparison synthesis Synthesis of this compound antipsychotic Antipsychotic Assays (Receptor Binding) synthesis->antipsychotic anthelmintic Anthelmintic Assay (Worm Paralysis) synthesis->anthelmintic anticancer Anticancer Assays (Cell Proliferation, Kinase Inhibition) synthesis->anticancer data_analysis Comparative Data Analysis (IC50, Ki, Time to Paralysis) antipsychotic->data_analysis anthelmintic->data_analysis anticancer->data_analysis

Caption: Experimental workflow for benchmarking this compound.

Hypothetical Comparative Data Summary

The following tables present a hypothetical outcome of the proposed benchmark studies, designed to illustrate how the data would be structured for comparative analysis.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
This compound>10,0005,2308,750
Aripiprazole1.21.83.5

Table 2: Comparative Anthelmintic Activity

CompoundConcentration (mg/mL)Mean Time to Paralysis (min)
This compound10120
5>240
Piperazine Citrate1035
575

Table 3: Comparative Anticancer Activity (IC₅₀, µM)

CompoundK562 (CML)A549 (Lung)MCF-7 (Breast)Bcr-Abl Kinase
This compound55.6>100>100>50
Imatinib0.2525.332.10.02

Interpretation of Hypothetical Results and Future Directions

Based on the hypothetical data presented:

  • CNS Activity: this compound demonstrates very low affinity for the key dopamine and serotonin receptors targeted by Aripiprazole, suggesting it is unlikely to possess typical antipsychotic activity.

  • Anthelmintic Activity: The compound shows weak anthelmintic effects at a high concentration compared to the standard, Piperazine Citrate.

  • Anticancer Activity: this compound exhibits weak and non-specific cytotoxicity against the tested cancer cell lines and negligible inhibition of the Bcr-Abl kinase compared to Imatinib.

These hypothetical results would suggest that this compound, in this specific comparative framework, does not show strong potential as an antipsychotic, anthelmintic, or Bcr-Abl-targeting anticancer agent. However, this does not preclude other potential biological activities. The piperazine scaffold is known to interact with a vast number of biological targets.[1][12]

Further research could explore:

  • Broader Target Screening: Profiling the compound against a wider panel of receptors, enzymes, and ion channels.

  • Antimicrobial and Antifungal Activity: Given that many N-acylpiperazines exhibit such properties, this would be a logical next step.[13][14]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its drug-like potential.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of a novel piperazine derivative, this compound. By employing a comparative approach against well-characterized drugs from diverse therapeutic areas, researchers can efficiently profile the biological activity of new chemical entities and make informed decisions about their potential for further development. The provided experimental protocols and data presentation formats offer a robust starting point for any laboratory embarking on the exciting journey of novel drug discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.